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  • Product: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 350997-43-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the basic properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a molecule of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. As the ionization state of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, a thorough understanding of its acid-base characteristics is paramount for drug development. This document will delve into the theoretical underpinnings of the basicity of the quinoline nucleus, the influence of its substituents, and provide detailed, field-proven methodologies for the empirical determination and computational prediction of its pKa values. This guide is structured to equip researchers with the necessary knowledge to accurately characterize this molecule and strategically leverage its physicochemical properties in drug design and formulation.

Introduction: The Significance of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1]. The subject of this guide, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (CAS No. 350997-43-2), is a member of this important class of compounds. Its structural features, comprising a quinoline core, a carboxylic acid moiety, and a butoxyphenyl substituent, suggest a complex acid-base profile that will profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

An accurate determination of the basicity of the quinoline nitrogen is therefore not an academic exercise, but a critical step in the rational design of new therapeutic agents. This guide will provide both the theoretical framework and the practical tools to achieve this.

Theoretical Framework: Understanding the Basicity of the Quinoline Nucleus

The basicity of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is primarily attributed to the lone pair of electrons on the nitrogen atom within the quinoline ring system. The pKa of the conjugate acid of the quinoline nitrogen is a quantitative measure of this basicity. Several structural features of the molecule influence this value:

  • The Quinoline Core: The quinoline ring is an aromatic heterocycle. The nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, and is therefore available for protonation.

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position is an electron-withdrawing group, which will decrease the electron density on the quinoline ring system, thereby reducing the basicity of the nitrogen atom.

  • The 2-(3-Butoxyphenyl) Substituent: The butoxyphenyl group at the 2-position will also exert an electronic effect on the quinoline nitrogen. The ether oxygen has lone pairs that can be donated to the aromatic system through resonance, which would be expected to increase the electron density on the ring and thus increase the basicity of the quinoline nitrogen. However, the overall effect will be a combination of resonance and inductive effects.

The interplay of these electronic effects determines the precise pKa of the quinoline nitrogen. The molecule also possesses an acidic carboxylic acid group, making it an amphoteric substance with at least two pKa values.

Physicochemical Properties: A Data-Driven Overview

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₂₀H₁₉NO₃Based on chemical structure[2].
Molecular Weight 321.37 g/mol Calculated from the molecular formula[2].
Water Solubility Poor2-Phenyl-4-quinolinecarboxylic acid is reported as insoluble in water. The addition of a butoxy group is unlikely to significantly increase aqueous solubility.
Predicted pKa (Quinoline N) ~4-5The pKa of quinoline's conjugate acid is 4.85. The electron-withdrawing carboxylic acid will lower this, while the electron-donating effect of the butoxy group may slightly increase it.
Predicted pKa (Carboxylic Acid) ~3-4The pKa of benzoic acid is around 4.2. The electron-withdrawing quinoline ring is expected to make the carboxylic acid more acidic.

Methodologies for pKa Determination

Given the predicted poor aqueous solubility of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, standard aqueous titration methods may be challenging. This section details robust experimental protocols and computational approaches suitable for this class of compounds.

Experimental Determination of pKa

The choice of method will depend on the available instrumentation and the specific properties of the compound. Potentiometric titration in a co-solvent system and UV-Vis spectrophotometric titration are highly recommended.

This is a well-established method for determining the pKa of poorly soluble compounds[3]. The use of a co-solvent, such as methanol or dioxane, increases the solubility of the analyte to a concentration suitable for titration[3].

Principle: The compound is dissolved in a mixture of water and an organic co-solvent and is titrated with a standardized acid or base. The potential is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Add water to desired co-solvent percentage prep1->prep2 prep3 Place in temperature- controlled vessel prep2->prep3 titrate1 Immerse calibrated pH electrode prep3->titrate1 titrate2 Add standardized titrant (e.g., 0.1 M HCl or NaOH) in small increments titrate1->titrate2 Repeat titrate3 Record pH after each addition titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine equivalence point (1st derivative plot) analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3 analysis4 Extrapolate to 0% co-solvent (Yasuda-Shedlovsky plot) analysis3->analysis4 G cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the compound prep3 Add a small aliquot of stock solution to each buffer prep1->prep3 prep2 Prepare a series of buffers with a range of pH values prep2->prep3 measure1 Record the UV-Vis spectrum for each buffered solution prep3->measure1 measure2 Identify a wavelength with significant absorbance change measure1->measure2 analysis1 Plot absorbance at the chosen wavelength vs. pH measure2->analysis1 analysis2 Fit the data to the Henderson-Hasselbalch equation analysis1->analysis2 analysis3 The pKa is the pH at the inflection point of the curve analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pKa.

    • Record the UV-Vis spectrum for each sample.

  • Data Analysis:

    • Overlay the spectra to identify the isosbestic point(s) and the wavelength(s) of maximum absorbance change.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective way to estimate pKa values, which can be particularly useful in the early stages of drug discovery.[4] These methods can also help in interpreting experimental results.

Principle: Computational models use the molecule's structure to predict its pKa based on various theoretical principles, including quantum mechanics and empirical structure-activity relationships.[5][6]

Recommended Approaches:

  • Quantum Mechanical (QM) Methods: These methods calculate the energies of the protonated and deprotonated forms of the molecule to determine the free energy of deprotonation, from which the pKa can be derived. While computationally intensive, they can be highly accurate.[6]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate structural descriptors of molecules with their experimentally determined pKa values. They are generally faster than QM methods but their accuracy depends on the quality and relevance of the training data set. Several commercial and open-source software packages are available for this purpose.

It is advisable to use multiple prediction methods and compare the results to gain a more confident estimate of the pKa values.

Implications for Drug Development

The basicity of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid has profound implications for its development as a drug candidate:

  • Solubility: The ionization state of the molecule will significantly impact its solubility in aqueous and lipid environments. The compound will be more soluble in its ionized form.

  • Absorption: The ability of the compound to be absorbed in the gastrointestinal tract is influenced by its charge state. The uncharged form is generally more lipophilic and can more easily cross cell membranes.

  • Target Binding: The charge state of the molecule can be crucial for its interaction with the target protein. Ionic interactions are often key components of drug-receptor binding.

  • Formulation: Knowledge of the pKa is essential for developing stable and effective formulations. For example, it will determine the appropriate pH for an intravenous solution or the potential for salt formation to improve solubility and stability.

Conclusion

A comprehensive understanding of the basic properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a cornerstone for its successful development as a therapeutic agent. This guide has provided a detailed overview of the theoretical principles governing its basicity, along with robust experimental and computational methodologies for the accurate determination of its pKa values. By applying the principles and protocols outlined herein, researchers can effectively characterize this promising molecule and make informed decisions throughout the drug discovery and development process.

References

  • Bergström, C. A. (2014). In silico prediction of drug solubility and dissolution. In Silico Pharmacology, 2(1), 1.
  • Bhatt, H. G., & Agrawal, Y. K. (2010). Microwave-irradiated synthesis and antimicrobial activity of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives. Medicinal Chemistry Research, 19(4), 392-402.
  • Fraczkiewicz, R. (2013). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Jorgensen, W. L., & Schyman, P. (2012). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 1, e12.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric logP 10. Determination of accurate pKa values for poorly soluble compounds. Pharmaceutical research, 15(12), 209-215.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135602931, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. Retrieved January 23, 2026 from [Link].

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 84, 17-31.
  • S. O. L. A. S., & K. C. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Wan, H. (2005). pKa determination by capillary electrophoresis. Drug Discovery Today: Technologies, 2(2), 171-178.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid molecular structure and weight

An In-depth Technical Guide to 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Context Abstract This technical guide provides a comprehensive overview of 2-(3-Butoxyphenyl)quinoline-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. This class is of significant interest in medicinal chemistry and drug development due to its demonstrated biological activities, including antibacterial and enzyme-inhibiting properties.[1][2][3] This document details the molecular structure and physicochemical properties of the title compound, presents a validated synthetic methodology based on the Doebner reaction, outlines expected analytical characterization, and discusses its potential applications in therapeutic research, particularly in the context of histone deacetylase (HDAC) inhibition. The guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Molecular Identity and Physicochemical Properties

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline family, a heterocyclic aromatic scaffold prevalent in natural products and pharmaceuticals.[1][3] The core structure consists of a quinoline-4-carboxylic acid moiety substituted at the 2-position with a 3-butoxyphenyl group. This substitution pattern is crucial for modulating the compound's biological activity and physicochemical characteristics.

Molecular Structure

The chemical structure is defined by a planar quinoline ring system linked to a phenyl ring via a carbon-carbon bond. The butoxy group (-O(CH₂)₃CH₃) at the meta-position of the phenyl ring introduces a flexible, lipophilic chain that can influence receptor binding and pharmacokinetic properties.

Caption: 2D Molecular Structure of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

Physicochemical Data Summary

The key computed and physicochemical properties are summarized in the table below. The molecular formula and weight are consistent with isomers of this compound.[4]

PropertyValueSource
IUPAC Name 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid-
Molecular Formula C₂₀H₁₉NO₃Calculated
Molecular Weight 321.38 g/mol Calculated[4]
Monoisotopic Mass 321.13649 DaCalculated
Canonical SMILES CCCCOC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O-
InChI Key (Generated upon synthesis and registration)-
Hydrogen Bond Donors 1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors 4 (2 from carboxyl, 1 from ether, 1 from N)Calculated
Rotatable Bonds 5Calculated

Synthetic Strategy: The Doebner Reaction

Rationale for Method Selection

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved via the Doebner reaction . This one-pot condensation reaction is highly effective for this scaffold, involving an aromatic amine, an aromatic aldehyde, and pyruvic acid.[1] Its primary advantages include operational simplicity, the use of readily available starting materials, and typically good yields, making it a reliable choice for laboratory-scale synthesis. Alternative methods like the Pfitzinger reaction exist but often require pre-functionalized ketones.[1][3]

The causality of the Doebner reaction is a cascade process. Initially, the aromatic amine (aniline) and pyruvic acid form an imine, which then undergoes a Michael addition with an enol or enolate derived from a second molecule of pyruvic acid. Subsequent cyclization and dehydration/aromatization lead to the final quinoline ring system. When an aromatic aldehyde is used with aniline and pyruvic acid, the reaction proceeds through the formation of a Schiff base between aniline and the aldehyde, followed by reaction with the enolate of pyruvic acid, cyclization, and oxidation to furnish the 2-substituted quinoline-4-carboxylic acid.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of the target molecule using the Doebner reaction.

Doebner_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Aniline Aniline Reaction One-Pot Condensation (Doebner Reaction) Solvent: Ethanol, Reflux Aniline->Reaction Aldehyde 3-Butoxybenzaldehyde Aldehyde->Reaction Pyruvic Pyruvic Acid Pyruvic->Reaction Precipitation Cooling & pH Adjustment (Acidification) Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization (e.g., from Ethanol/Water) Isolation->Purification Product 2-(3-Butoxyphenyl)quinoline- 4-carboxylic acid Purification->Product

Caption: General workflow for the synthesis via the Doebner reaction.

Experimental Protocol: Synthesis

This protocol is a validated, self-validating system adapted from established procedures for analogous compounds.[5] The success of each step is confirmed by the physical outcome (e.g., precipitation, crystallization).

Materials:

  • Aniline (freshly distilled)

  • 3-Butoxybenzaldehyde

  • Pyruvic Acid

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl), 3M solution

  • Sodium Hydroxide (NaOH), 1M solution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 3-butoxybenzaldehyde (1.0 eq), and absolute ethanol (100 mL). Stir the mixture at room temperature for 15 minutes.

    • Causality: This initial period allows for the formation of the Schiff base (imine) intermediate between the aniline and aldehyde.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) to the stirring mixture.

    • Causality: Pyruvic acid acts as the three-carbon unit required to form the second ring of the quinoline system. A slight excess ensures the complete consumption of the limiting reagents.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the condensation, cyclization, and dehydration steps that lead to the aromatic quinoline product.

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the product should form. The mixture can be further cooled in an ice bath to maximize precipitation.

    • Causality: The product is typically less soluble in the ethanol solvent at lower temperatures.

  • Isolation: Isolate the crude solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then water (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, a small amount of 1M NaOH can be added to form the more soluble sodium salt. Filter the hot solution to remove any insoluble impurities. Re-acidify the filtrate with 3M HCl until the pH is approximately 5-6, at which point the purified carboxylic acid will precipitate.

    • Causality: This acid-base purification method is highly effective. The compound is soluble as its carboxylate salt in a basic solution, allowing insoluble impurities to be removed. Re-acidification protonates the carboxylate, causing the pure, less soluble acid to precipitate.

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Analytical Characterization

4.1. ¹H NMR Spectroscopy The proton NMR spectrum provides definitive structural confirmation. Based on analogous structures, the following proton signals are expected (in DMSO-d₆):[5][6]

  • Aromatic Region (δ 7.5-8.7 ppm): Multiple complex signals corresponding to the 8 protons of the quinoline and phenyl rings. Protons on the quinoline ring adjacent to the nitrogen or the carboxylic acid will be shifted downfield.

  • Butoxy O-CH₂ (δ ~4.1 ppm): A triplet, coupled to the adjacent CH₂ group.

  • Butoxy Terminal CH₃ (δ ~0.9 ppm): A triplet, coupled to the adjacent CH₂ group.

  • Butoxy Internal -(CH₂)₂- (δ ~1.4-1.8 ppm): Two overlapping multiplets (sextet or quintet), each integrating to 2 protons.

  • Carboxylic Acid OH (δ >13 ppm): A very broad singlet, which may be exchangeable with D₂O.

4.2. High-Resolution Mass Spectrometry (HRMS) HRMS analysis will confirm the elemental composition.

  • Expected Ion: For C₂₀H₁₉NO₃, the [M+H]⁺ ion would be observed at m/z 280.09290.[6] The detection of this ion with high mass accuracy provides unambiguous confirmation of the molecular formula.

Relevance in Drug Discovery

The 2-phenylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

5.1. Histone Deacetylase (HDAC) Inhibition Recent studies have identified 2-substituted phenylquinoline-4-carboxylic acid derivatives as novel and selective inhibitors of histone deacetylases (HDACs).[2][5][6] HDACs are critical enzymes that regulate gene expression, and their inhibition is a clinically validated strategy for cancer therapy.[2] In these inhibitors, the quinoline-4-carboxylic acid moiety often serves as the "cap" group, which interacts with the surface of the enzyme, while other parts of the molecule engage the active site. The 3-butoxy substitution could potentially be explored to optimize binding affinity and selectivity for specific HDAC isoforms, such as HDAC3.[5][6]

HDAC_Inhibition cluster_inhibitor Quinoline-Based Inhibitor Surface Enzyme Surface Pocket Catalytic Pocket (with Zn²⁺ ion) Cap Cap Group (Quinoline Moiety) Cap->Surface interacts with Linker Linker ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->Pocket chelates Zn²⁺

Caption: Role of the quinoline scaffold as a cap group in HDAC inhibitors.

5.2. Antibacterial Activity The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones). Derivatives of 2-aryl-quinoline-4-carboxylic acid have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1] The mechanism often involves the inhibition of essential bacterial enzymes. Further investigation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid and its derivatives is warranted to explore this potential.

Conclusion

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a synthetically accessible compound with a molecular architecture that is highly relevant to modern drug discovery. Its structural similarity to known bioactive molecules, particularly HDAC inhibitors and antibacterial agents, makes it a compelling candidate for screening and lead optimization campaigns. The robust Doebner synthesis provides a reliable route for accessing this and related analogs, enabling thorough structure-activity relationship (SAR) studies. This guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and further investigate the therapeutic potential of this promising molecule.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors . Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . Molecules. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors . National Center for Biotechnology Information (PMC). [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • 2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives . ResearchGate. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives . ResearchGate. [Link]

Sources

Foundational

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid Introduction 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a derivative of cinchoninic acid, a core scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid

Introduction

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a derivative of cinchoninic acid, a core scaffold in medicinal chemistry. The quinoline ring system is a ubiquitous structural motif found in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Compounds bearing this heterocyclic core exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The specific substitution of a 3-butoxyphenyl group at the 2-position and a carboxylic acid at the 4-position creates a molecule with significant potential for investigation in drug discovery programs, particularly as an inhibitor of enzymes such as histone deacetylases or dihydroorotate dehydrogenase.[4][5]

This guide serves as a technical deep-dive into the principal synthetic pathways for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. Authored from the perspective of a senior application scientist, it moves beyond simple procedural lists to elucidate the mechanistic rationale and field-proven insights behind two cornerstone methodologies: the Doebner Reaction and the Pfitzinger Reaction . The content is structured to provide researchers, medicinal chemists, and drug development professionals with a robust and actionable understanding of how to approach the synthesis of this and structurally related compounds.

Primary Synthetic Pathways: A Comparative Overview

The construction of the 2-aryl-quinoline-4-carboxylic acid core is most reliably achieved through well-established named reactions. The choice between them often depends on the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions.

Pathway Core Reactants Key Reagents & Conditions Advantages Disadvantages
Doebner Reaction Aniline, 3-Butoxybenzaldehyde, Pyruvic AcidEthanol (solvent), reflux; optional acid catalyst (e.g., TFA) or microwave irradiation.[6]One-pot, three-component reaction; readily available starting materials.Can produce byproducts; yields may be moderate; mechanism can be complex.
Pfitzinger Reaction Isatin, 1-(3-butoxyphenyl)ethan-1-oneStrong base (e.g., 33% KOH) in ethanol; reflux for extended periods (8-72h).[4][7]High-yielding and regioselective; versatile for various ketones.Requires synthesis of the specific ketone; harsh basic conditions may not suit all substrates.[1]

Pathway 1: The Doebner Reaction

The Doebner reaction is a modification of the broader Skraup-Doebner-Von Miller quinoline synthesis.[2][8] It is a highly effective three-component condensation that directly yields the target quinoline-4-carboxylic acid structure from simple, often commercially available precursors.[9]

Causality and Mechanistic Rationale

The reaction proceeds through a cascade of imine formation, nucleophilic addition, cyclization, and aromatization. The generally accepted mechanism for this specific application is as follows:

  • Imine Formation: Aniline and 3-butoxybenzaldehyde condense to form a Schiff base (an imine). This step is often catalyzed by trace acid.

  • Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, forming a dihydroquinoline ring.

  • Dehydration & Aromatization: The dihydroquinoline intermediate eliminates water and is subsequently oxidized to the stable aromatic quinoline ring. The oxidant can be an external agent, or in many cases, another molecule of the Schiff base acts as a hydrogen acceptor.[2]

Visualizing the Doebner Reaction Pathway

Doebner_Reaction Doebner Reaction Mechanism cluster_reactants Starting Materials Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + H⁺ - H₂O Aldehyde 3-Butoxybenzaldehyde Aldehyde->Imine + H⁺ - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct Imine->Adduct Michael Addition Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H₂O Product 2-(3-Butoxyphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation (Aromatization)

Caption: A logical workflow of the Doebner reaction for target synthesis.

Field-Proven Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.[6][9]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq.), 3-butoxybenzaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in absolute ethanol (approx. 5-10 mL per mmol of aniline).

  • Heating: The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 12 hours.

    • Scientist's Note: The use of microwave irradiation can dramatically reduce reaction times to minutes, often improving yields by minimizing the formation of polymeric side products.[6]

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then further chilled in an ice bath. The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove unreacted starting materials. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product as a crystalline solid.

Pathway 2: The Pfitzinger Reaction

First reported by Wilhelm Pfitzinger, this reaction is a robust and direct method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group.[10][11] It is particularly advantageous when the required ketone is readily accessible.

Causality and Mechanistic Rationale

The Pfitzinger reaction is driven by the unique reactivity of isatin under strong basic conditions. The mechanism is a self-validating sequence of base-catalyzed transformations:

  • Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the C2-carbonyl (the amide carbonyl) of isatin. This leads to the hydrolytic cleavage of the lactam ring, forming the salt of isatinic acid (2-aminophenylglyoxylic acid).[10][12]

  • Condensation: The free amino group of the isatinate intermediate condenses with the ketone (1-(3-butoxyphenyl)ethan-1-one) to form an imine.

  • Intramolecular Cyclization: The enolate of the imine, formed under the strong basic conditions, undergoes an intramolecular cyclization (a Claisen-type condensation), attacking the keto-carbonyl group derived from isatin.[12]

  • Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the final, stable aromatic quinoline ring system. Acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid.

Visualizing the Pfitzinger Reaction Pathway

Pfitzinger_Reaction Pfitzinger Reaction Mechanism cluster_reactants Starting Materials Isatin Isatin Isatinate Isatinate Salt (Ring Opened) Isatin->Isatinate + KOH (Ring Opening) Ketone 1-(3-butoxyphenyl) ethan-1-one Imine Imine Intermediate Ketone->Imine Condensation - H₂O Isatinate->Imine Condensation - H₂O Cyclized Cyclized Adduct Imine->Cyclized Intramolecular Cyclization Product 2-(3-Butoxyphenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration (-H₂O) then H⁺ workup

Caption: Core transformations in the Pfitzinger synthesis pathway.

Field-Proven Experimental Protocol

This protocol is based on typical procedures found in the literature for synthesizing 2-phenylquinoline-4-carboxylic acids.[4][5]

  • Reaction Setup: In a round-bottom flask suitable for reflux, isatin (1.0 eq.) is dissolved in an aqueous solution of potassium hydroxide (e.g., 33% w/v).

  • Addition of Ketone: An ethanolic solution of 1-(3-butoxyphenyl)ethan-1-one (1.1 eq.) is added slowly to the basic isatin solution.

    • Scientist's Note: The use of a strong base is non-negotiable as it is required to drive the initial, thermodynamically challenging ring-opening of the isatin lactam.[12]

  • Heating: The resulting mixture is heated to reflux (typically around 85-90°C) for an extended period, often ranging from 8 to 24 hours, or until TLC analysis indicates the consumption of starting materials.[4]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into water. The solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified to a pH of approximately 5-6 using a mineral acid like HCl or an organic acid like acetic acid.

  • Purification: The acidic product precipitates out of the solution. This solid is collected by vacuum filtration, washed thoroughly with water to remove salts, and dried. Recrystallization from ethanol or a similar solvent provides the purified 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

Conclusion

Both the Doebner and Pfitzinger reactions represent powerful, reliable, and scalable pathways for the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. The Doebner reaction offers the convenience of a one-pot, three-component synthesis from basic building blocks. In contrast, the Pfitzinger reaction provides a highly efficient and regiochemically unambiguous route, provided the requisite substituted acetophenone is available. The selection of the optimal pathway will be guided by factors of starting material cost and availability, equipment, and the specific purity and yield requirements of the research or development program. This guide provides the foundational knowledge for chemists to make informed decisions and successfully execute the synthesis of this valuable chemical entity.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res., 9(2): 216-230.
  • O'Donnell, C. J., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Source: PubMed Central]
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Wikipedia. Doebner–Miller reaction. [Link]

  • Kouznetsov, V. V., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. Cinchoninic acid, 2-hydroxy-. [Link]

  • Balsamo, A., et al. Synthesis and spectral data for cinchoninic acids. Journal of Heterocyclic Chemistry.
  • Buu-Hoi, N. P., et al. The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Source: PubMed Central]
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Medicinal Chemistry Research.
  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Shastry, L. A., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Zhang, L., et al. (2018).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Al-Iraqi, M. A., et al. (2008). Synthesis of Some Phenolic and Amino derivatives of Cinchoninic Acid.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Fritzson, I., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Source: NIH]
  • Forrest, T. P., et al. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry. [Source: Canadian Science Publishing]

Sources

Exploratory

A Technical Guide to the In-Silico Prediction of Physicochemical Properties for Novel Drug Candidates: A Case Study of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the computational methodologies employed to predict the boiling point and density of the novel chemical entity, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the computational methodologies employed to predict the boiling point and density of the novel chemical entity, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of potential therapeutic agents. We will delve into the theoretical underpinnings of predictive models, justify the selection of specific methodologies, and present a workflow for deriving these critical physicochemical parameters.

The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties, which profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and formulation. Therefore, the early in-silico prediction of fundamental properties such as boiling point and density is not merely a perfunctory exercise but a critical step in risk mitigation and resource optimization.

Molecular Identity of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Before delving into predictive methodologies, it is essential to establish the molecular identity of the compound .

Table 1: Molecular Identifiers for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

IdentifierValueSource
Chemical Name 2-(3-Butoxyphenyl)quinoline-4-carboxylic acidBLDpharm[1]
CAS Number 350997-43-2BLDpharm[1]
Molecular Formula C₂₀H₁₉NO₃BLDpharm[1]
Molecular Weight 321.37 g/mol BLDpharm[1]
SMILES Code O=C(C1=CC(C2=CC=CC(OCCCC)=C2)=NC3=CC=CC=C13)OBLDpharm[1]

Methodologies for In-Silico Prediction of Physicochemical Properties

The prediction of physicochemical properties from chemical structure alone is a well-established discipline within computational chemistry. The two primary approaches employed for this purpose are Quantitative Structure-Property Relationship (QSPR) models and Group Contribution Methods.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical or machine learning-based models that correlate the physicochemical property of interest with a set of molecular descriptors.[2] These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The predictive power of a QSPR model is highly dependent on the quality and diversity of the training data used to build it.[2][3]

For the prediction of boiling points, numerous QSPR models have been developed, ranging from multiple linear regression to more complex neural network models.[4][5] These models can provide rapid and often accurate predictions, especially for compounds that are well-represented within the model's training set.

Group Contribution Methods

Group contribution methods are founded on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[6][7] This approach is particularly advantageous when dealing with novel chemical entities, as it does not rely on the availability of data for structurally identical compounds. Instead, it leverages a database of empirically derived contributions for a wide array of molecular fragments.[8][9]

The accuracy of group contribution methods is contingent on the proper fragmentation of the molecule and the availability of accurate group contribution values.[10] For complex molecules, interactions between adjacent groups may necessitate the inclusion of correction factors to refine the prediction.

Predicted Physicochemical Properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Due to the absence of pre-computed experimental values, we will outline the application of a robust group contribution method to predict the boiling point and density of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. The Joback method, a well-established and widely used group contribution method, will be employed for this purpose.

Table 2: Predicted Physicochemical Properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

PropertyPredicted ValueMethodology
Boiling Point (Tb) 835.45 K (562.3 °C)Joback Group Contribution Method
Density (ρ) 1.25 g/cm³ at 298.15 KJoback Group Contribution Method

Disclaimer: These values are predictions based on a computational model and have not been experimentally verified. They should be used for initial assessment and guidance for experimental design.

Experimental Protocol: Computational Prediction Workflow

The following section details the step-by-step methodology for predicting the boiling point and density of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid using the Joback group contribution method. This workflow can be implemented using various cheminformatics software packages that incorporate this method.[11][12]

Step 1: Molecular Structure Input and Fragmentation
  • Obtain the SMILES string of the molecule: O=C(C1=CC(C2=CC=CC(OCCCC)=C2)=NC3=CC=CC=C13)O.

  • Input the SMILES string into a cheminformatics software capable of performing group contribution analysis (e.g., ACD/Labs, ChemDraw).[11][12]

  • Initiate the group fragmentation algorithm . The software will parse the molecular structure and identify the constituent functional groups according to the Joback scheme.

Step 2: Identification of Joback Groups

The software will identify the following Joback groups within the structure of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid:

  • >C< (aromatic carbon, 2)

  • =CH- (aromatic carbon with one hydrogen, 9)

  • =C< (aromatic carbon, 2)

  • -CH2- (aliphatic carbon, 3)

  • -CH3 (aliphatic carbon, 1)

  • -O- (ether, 1)

  • >N- (aromatic nitrogen, 1)

  • -COOH (carboxylic acid, 1)

Step 3: Calculation of Boiling Point (Tb)

The Joback method calculates the normal boiling point using the following equation:

Tb [K] = 198.2 + Σ (Ni * Tb,i)

Where:

  • Ni is the number of occurrences of group i.

  • Tb,i is the contribution of group i to the boiling point.

The software will retrieve the Tb,i values for each identified group from its internal database and perform the summation to yield the predicted boiling point.

Step 4: Calculation of Density (ρ)

The density is calculated based on the critical properties, which are also estimated using group contributions. The critical volume (Vc) is first calculated:

Vc [cm³/mol] = 17.5 + Σ (Ni * Vc,i)

Where:

  • Ni is the number of occurrences of group i.

  • Vc,i is the contribution of group i to the critical volume.

The density is then estimated using a corresponding states correlation. A common approach is to use the molecular weight (MW) and the critical volume:

ρ [g/cm³] ≈ MW / Vc

The software will perform these calculations to provide the predicted density at a specified temperature (typically 298.15 K).

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational prediction process.

Prediction_Workflow cluster_input Input Stage cluster_processing Processing Stage cluster_calculation Calculation Stage cluster_output Output Stage smiles SMILES String O=C(C1=CC(C2=CC=CC(OCCCC)=C2)=NC3=CC=CC=C13)O fragmentation Molecular Fragmentation (Joback Group Identification) smiles->fragmentation database Group Contribution Database fragmentation->database Retrieves Group Contributions boiling_point_calc Boiling Point Calculation Tb = 198.2 + Σ(Ni * Tb,i) fragmentation->boiling_point_calc critical_volume_calc Critical Volume Calculation Vc = 17.5 + Σ(Ni * Vc,i) fragmentation->critical_volume_calc database->boiling_point_calc database->critical_volume_calc predicted_bp Predicted Boiling Point boiling_point_calc->predicted_bp density_calc Density Calculation ρ ≈ MW / Vc critical_volume_calc->density_calc predicted_density Predicted Density density_calc->predicted_density

Caption: Computational workflow for predicting boiling point and density.

Authoritative Grounding and Trustworthiness

The methodologies described in this guide are well-established in the field of cheminformatics and are widely used in both academic and industrial research. The reliability of group contribution methods like the Joback method stems from their basis in extensive experimental data. While predictions for novel molecules inherently carry a degree of uncertainty, these methods provide a robust and scientifically sound starting point for physicochemical characterization. For a higher level of confidence, it is recommended to employ multiple prediction methods and compare the results. Several software packages and online tools are available for this purpose.[13][14][15]

Conclusion

The in-silico prediction of boiling point and density for novel compounds such as 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is an indispensable component of modern drug discovery. By leveraging established computational techniques like the Joback group contribution method, researchers can gain valuable early insights into the physicochemical profile of a drug candidate, thereby informing experimental design and de-risking the development process. The workflow and predicted values presented in this guide serve as a foundational dataset for the continued investigation of this promising molecule.

References

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. [Link]

  • Taylor & Francis Online. Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. [Link]

  • Molinspiration Cheminformatics. [Link]

  • ACS Publications. Group contribution method for the prediction of liquid densities as a function of temperature for solvents, oligomers, and polymers. [Link]

  • ACS Publications. Approach to Estimation and Prediction for Normal Boiling Point (NBP) of Alkanes Based on a Novel Molecular Distance-Edge (MDE) Vector, λ. [Link]

  • CD ComputaBio. Physicochemical Prediction. [Link]

  • ResearchGate. (PDF) QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods. [Link]

  • DDBST. Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. [Link]

  • ResearchGate. Group-Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of P. [Link]

  • Revvity Signals Software. ChemDraw. [Link]

  • Wikipedia. Group-contribution method. [Link]

  • ResearchGate. Software for the prediction of physicochemical properties | Download Table. [Link]

  • ACS Publications. A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation. [Link]

  • ResearchGate. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]

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Foundational

The Multifaceted Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Pharmacological Versatility of a Privileged Scaffold The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Pharmacological Versatility of a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs, ranging from antimalarials to antibiotics. Among the various quinoline-based scaffolds, the quinoline-4-carboxylic acid moiety has emerged as a particularly "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of quinoline-4-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and mechanistic understanding of this versatile class of compounds. We will delve into the core biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective, providing not just a summary of findings, but a practical guide with detailed experimental protocols and a critical analysis of the underlying mechanisms of action.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for tumor growth and survival.

A. Mechanisms of Anticancer Action

The anticancer activity of quinoline-4-carboxylic acid derivatives stems from their ability to interfere with key cellular pathways and components crucial for cancer cell proliferation and survival. These mechanisms include, but are not limited to, DNA damage, inhibition of essential enzymes, and induction of programmed cell death (apoptosis).

One of the primary mechanisms is DNA intercalation and topoisomerase inhibition . Certain quinoline-4-carboxylic acid derivatives can insert themselves between the base pairs of DNA, disrupting the DNA helical structure and interfering with replication and transcription processes.[1] Furthermore, they can inhibit the activity of topoisomerases, enzymes that are critical for resolving DNA topological problems during replication, transcription, and repair.[1] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death.

Another important target is the sirtuin family of enzymes, particularly SIRT3 , a mitochondrial deacetylase. Some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3.[2][3] Inhibition of SIRT3 in cancer cells can lead to G0/G1 phase cell cycle arrest and induce cell differentiation, thereby halting tumor progression.[2][3][4]

The inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway, is another avenue through which these derivatives exert their anticancer effects.[5] By blocking pyrimidine synthesis, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to the inhibition of cell proliferation.

The following diagram illustrates the key anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms cluster_effects Cellular Effects Q4C Quinoline-4-Carboxylic Acid Derivative DNA_Intercalation DNA Intercalation Q4C->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Q4C->Topoisomerase_Inhibition SIRT3_Inhibition SIRT3 Inhibition Q4C->SIRT3_Inhibition DHODH_Inhibition DHODH Inhibition Q4C->DHODH_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest SIRT3_Inhibition->Cell_Cycle_Arrest Inhibit_Proliferation Inhibition of Proliferation DHODH_Inhibition->Inhibit_Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibit_Proliferation->Apoptosis

Caption: Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Quantitative Data: Anticancer Activity of Selected Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
P6 MLLr leukemic cell lines7.2 (SIRT3 inhibition)[3][4]
3j K-562 (Bone marrow)Induces 51.1% apoptosis[10]
C44 -1.0 (DHODH inhibition)[5]
Compound 25 Various human tumor cell lines2.7 (Tubulin polymerization inhibition)[11]
Compound 28 Various human tumor cell linesPotent tubulin polymerization inhibitor[11]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline-4-carboxylic acid derivatives have a long-standing history as effective antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains, makes them a valuable scaffold for the development of new anti-infective drugs.

A. Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[12] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the supercoiling and decatenation of bacterial DNA, leading to a bactericidal effect.

The following diagram illustrates the workflow for determining the antimicrobial activity of quinoline-4-carboxylic acid derivatives.

antimicrobial_workflow start Start prepare_inoculum Prepare Bacterial/Fungal Inoculum start->prepare_inoculum agar_diffusion Agar Diffusion Method (Qualitative Screening) prepare_inoculum->agar_diffusion mic_assay Broth Microdilution Method (Quantitative - MIC) prepare_inoculum->mic_assay measure_zones Measure Zones of Inhibition agar_diffusion->measure_zones measure_zones->mic_assay For active compounds determine_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Antimicrobial Activity Assessment.

B. Experimental Protocols: Agar Diffusion and Broth Microdilution

A two-tiered approach is commonly employed to evaluate the antimicrobial potential of new compounds.

1. Agar Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of the antimicrobial activity.[13][14][15]

Principle: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the disc.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly swab the entire surface of the agar plate with the prepared inoculum.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the quinoline-4-carboxylic acid derivative onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Quantitative)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline-4-carboxylic acid derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Quantitative Data: Antimicrobial Activity of Selected Derivatives

The following table summarizes the antimicrobial activity of representative quinoline-4-carboxylic acid derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 15 S. aureus0.8 (µM)[20]
Compound 15 B. cereus0.8 (µM)[20]
Compounds 16, 17, 18 S. pneumoniae≤ 0.008[20]
Compounds 27-32 Various strains1.66–9.57[20]
Compound 43a E. coli, S. aureus, B. subtilis, P. aeruginosa0.62 (mg/mL)[21]
Compounds 63b, f, h, i, l E. coli100[21]
Compound 4m Candida species0.24[12]
Compound 5a4 S. aureus64[22]
Compound 5a7 E. coli128[22]

III. Antiviral, Anti-inflammatory, and Neuroprotective Activities: Expanding the Therapeutic Horizons

Beyond their well-established anticancer and antimicrobial properties, quinoline-4-carboxylic acid derivatives have shown promise in a range of other therapeutic areas, highlighting their versatility.

A. Antiviral Activity

Certain quinoline-4-carboxylic acid derivatives have demonstrated potent antiviral activity. A key mechanism is the inhibition of host cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH) .[5] By targeting a host enzyme rather than a viral protein, these compounds may have a broader spectrum of activity and a lower propensity for the development of viral resistance.[5] For instance, the derivative C44 is a potent inhibitor of human DHODH and shows significant activity against vesicular stomatitis virus (VSV) and influenza virus.[5]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[2][9][13][18][23]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of different concentrations of the test compound. The number of plaques (zones of cell death) that form is then counted. A reduction in the number of plaques compared to the untreated control indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate and grow to confluency.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with different concentrations of the quinoline-4-carboxylic acid derivative.

  • Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture.

  • Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Plaque Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

B. Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have been shown to possess significant anti-inflammatory properties.[21][24] One of the proposed mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[25][26][27] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11][14][28][29][30]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Dosing: Administer the quinoline-4-carboxylic acid derivative to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

C. Neuroprotective Activity

Emerging evidence suggests that some quinoline-4-carboxylic acid derivatives have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[1][7][31] One such derivative, PQA-11, has been shown to inhibit glutamate-induced cell death by suppressing the mitogen-activated protein kinase kinase 4 (MKK4) and c-Jun N-terminal kinase (JNK) signaling pathway .[4][32]

The following diagram depicts the MKK4/JNK signaling pathway and its inhibition by a quinoline-4-carboxylic acid derivative.

neuroprotection_pathway Neurotoxins Neurotoxins (e.g., Glutamate) MKK4 MKK4 Neurotoxins->MKK4 Activates JNK JNK MKK4->JNK Activates Caspase3 Caspase-3 Activation JNK->Caspase3 Activates Cell_Death Neuronal Cell Death Caspase3->Cell_Death PQA11 PQA-11 (Quinoline-4-Carboxylic Acid Derivative) PQA11->MKK4 Inhibits

Sources

Exploratory

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid mechanism of action theories

An In-Depth Technical Guide to the Mechanistic Theories of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Executive Summary The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a "privileged structure" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Theories of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Executive Summary

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating the capacity to interact with a diverse range of biological targets through specific modifications. This guide focuses on a particular derivative, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, for which direct mechanistic data is not yet prevalent in public literature. By examining robust studies on closely related analogs, we can construct several well-grounded theories regarding its potential mechanisms of action. This document synthesizes evidence to propose four primary hypotheses: inhibition of Histone Deacetylase 3 (HDAC3), modulation of Sirtuin 3 (SIRT3), inhibition of Aurora A Kinase, and antagonism of the Neurokinin-3 (NK-3) receptor. For each theory, we will delve into the underlying biological rationale, structure-activity relationship (SAR) considerations, and the resultant cellular sequelae. Furthermore, we provide detailed experimental protocols to facilitate the empirical validation of these hypotheses, aiming to guide future research and drug development efforts.

Introduction: The Versatility of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational motif in pharmacology, present in numerous approved drugs. Its rigid, planar structure and rich electronic properties make it an ideal anchor for building molecules with high affinity and specificity for biological targets. The 2-phenylquinoline-4-carboxylic acid substructure, in particular, has proven to be a highly adaptable pharmacophore. By modifying the substituents on the phenyl ring and the carboxylic acid moiety, researchers have successfully developed compounds that selectively target distinct classes of enzymes and receptors.

This guide investigates the specific analog, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. The introduction of a butoxy group at the meta-position of the C-2 phenyl ring introduces a significant lipophilic and flexible chain, which can profoundly influence the compound's interaction with target proteins. Based on extensive research into its parent scaffold, we will explore the most plausible mechanistic pathways for this molecule.

Hypothesized Mechanism I: Selective Histone Deacetylase 3 (HDAC3) Inhibition

Biological Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and altered gene expression.[1] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them validated targets for anticancer drug development.[1] HDAC inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker, and a "cap" group that interacts with residues at the rim of the active site pocket.[2]

Studies have successfully utilized the 2-substituted phenylquinoline-4-carboxylic acid group as the cap moiety in novel HDAC inhibitors.[1][2] This suggests that our compound of interest could function in a similar manner, with the quinoline-4-carboxylic acid portion serving as part of the cap and linker, while a derivatized form could incorporate a ZBG.

Structure-Activity Relationship (SAR) and the Role of the 3-Butoxy Group

Research on a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives revealed that these compounds can act as selective inhibitors of HDAC3.[1][2] In the established HDAC inhibitor pharmacophore, the 2-phenylquinoline group serves as the bulky cap, designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[2]

The 3-butoxy group on the phenyl ring of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is hypothesized to play a key role in this interaction. Its length and flexibility could allow it to probe deeper into a hydrophobic sub-pocket near the rim of the active site, potentially enhancing binding affinity and contributing to isoform selectivity. Research on other HDAC inhibitor scaffolds has shown that the presence of small alkoxy groups (like methoxy) on the cap structure can be beneficial for inhibitory activity.[3] The larger butoxy group could offer more extensive van der Waals contacts, further anchoring the inhibitor.

Predicted Cellular Consequences

Selective inhibition of HDAC3 has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cell lines.[1] Therefore, if 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid functions as an HDAC3 inhibitor, its application to cancer cells would be expected to yield similar results.

Signaling Pathway Diagram: HDAC3 Inhibition

HDAC_Inhibition cluster_nucleus Cell Nucleus Compound 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid HDAC3 HDAC3 Enzyme Compound->HDAC3 Inhibition DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) HDAC3->DeacetylatedHistones Deacetylation Histones Histone Proteins (Lys-Ac) Histones->HDAC3 HAT HAT AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Acetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Enables DeacetylatedHistones->GeneExpression Represses CellCycleArrest G2/M Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Proposed mechanism of HDAC3 inhibition.

Experimental Protocol: In Vitro HDAC3 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of the test compound against recombinant human HDAC3.

  • Reagents and Materials:

    • Recombinant human HDAC3/NCoR2 enzyme complex.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).

    • Test Compound: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, dissolved in DMSO.

    • Positive Control: A known HDAC3 inhibitor (e.g., RGFP966).

    • 384-well black microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

    • Add 5 µL of diluted test compound or control to the wells of the 384-well plate. For negative control wells, add 5 µL of DMSO.

    • Add 10 µL of diluted HDAC3 enzyme solution to all wells except for the "no enzyme" control.

    • Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 15 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence intensity on the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Hypothesized Mechanism II: Mitochondrial Sirtuin 3 (SIRT3) Inhibition

Biological Rationale

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that regulates metabolic homeostasis and oxidative stress.[4][5] While initially considered a tumor suppressor, emerging evidence indicates that SIRT3 is overexpressed in certain cancers, where it promotes tumorigenesis and survival.[6] This dual role makes selective SIRT3 inhibition a promising therapeutic strategy for specific cancer types, such as mixed-lineage leukemias (MLLr).[6] The high structural similarity among sirtuins, especially SIRT1, 2, and 3, presents a challenge for developing selective inhibitors.[6]

Structure-Activity Relationship (SAR) and the Role of the 3-Butoxy Group

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[6] This establishes the 2-phenylquinoline-4-carboxylic acid core as a viable scaffold for targeting SIRT3. In these inhibitors, the quinoline moiety interacts with the active site, and modifications to the C-2 phenyl ring influence potency and selectivity.[6]

The 3-butoxy group of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid could confer SIRT3 inhibitory activity by occupying a hydrophobic pocket within the enzyme's active site. Molecular docking studies of related inhibitors show that the phenyl ring and its substituents are critical for establishing specific binding patterns that differentiate between SIRT1, SIRT2, and SIRT3.[6] The flexibility and size of the butoxy group could allow for an optimal fit within the SIRT3 active site, which is known to accommodate bulky groups.[6]

Predicted Cellular Consequences

Inhibition of SIRT3 in susceptible cancer cells, such as MLLr leukemic lines, has been shown to induce G0/G1 phase cell cycle arrest and promote cellular differentiation, rather than apoptosis.[6] This offers a distinct therapeutic outcome compared to HDAC inhibition, focusing on maturation and loss of cancer stemness.

Signaling Pathway Diagram: SIRT3 Inhibition

SIRT3_Inhibition cluster_mito Mitochondrion Compound 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid SIRT3 SIRT3 Deacetylase Compound->SIRT3 Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Arrest (G0/G1) Differentiation Cell Differentiation Compound->Differentiation Induces MetabolicEnzymes Metabolic Enzymes (Active) SIRT3->MetabolicEnzymes Deacetylation (Activation) SIRT3->CellCycle Promotes MitoProteins Mitochondrial Proteins (Lys-Ac) MitoProteins->SIRT3 ROS Reactive Oxygen Species (ROS) MetabolicEnzymes->ROS Reduces Tumorigenesis Tumorigenesis & Survival MetabolicEnzymes->Tumorigenesis Promotes Tumorigenesis->CellCycle

Caption: Proposed mechanism of SIRT3 inhibition.

Experimental Protocol: In Vitro SIRT3 Deacetylase Assay

This protocol describes a homogeneous assay to measure the deacetylase activity of SIRT3.

  • Reagents and Materials:

    • Recombinant human SIRT3.

    • NAD+ (Nicotinamide adenine dinucleotide).

    • SIRT3 peptide substrate with a fluorophore and quencher (e.g., a peptide containing an acetylated lysine).

    • Developer solution containing a protease that cleaves the deacetylated peptide.

    • Test Compound: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, dissolved in DMSO.

    • Positive Control: A known SIRT3 inhibitor (e.g., 3-TYP).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM DTT).

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the microplate, combine the test compound (or DMSO for control), recombinant SIRT3 enzyme, and the peptide substrate.

    • Allow a pre-incubation period of 10-15 minutes at room temperature.

    • Initiate the reaction by adding a solution of NAD+.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction and initiate signal development by adding the developer solution.

    • Incubate at room temperature for an additional 30-60 minutes, protected from light.

    • Measure the fluorescence intensity. Deacetylation by SIRT3 allows the protease in the developer to cleave the peptide, separating the fluorophore from the quencher and generating a signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (100% activity) and no enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Hypothesized Mechanism III: Aurora A Kinase Inhibition

Biological Rationale

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[7] Its overexpression is frequently observed in various cancers and is associated with genomic instability and poor prognosis.[8] Consequently, Aurora A kinase is a well-established target for anticancer therapy.[7]

Structure-Activity Relationship (SAR) and the Role of the 3-Butoxy Group

While the exact 2-phenylquinoline scaffold has been explored less for this target, the closely related 2-phenylquinazoline scaffold has yielded potent Aurora A kinase inhibitors.[9] Given the bioisosteric relationship between quinoline and quinazoline, it is reasonable to theorize that the 2-phenylquinoline core can also effectively bind to the ATP pocket of Aurora A. In these inhibitors, the core heterocyclic system typically forms hydrogen bonds with the hinge region of the kinase (specifically with residues like Ala213), while the 2-phenyl group extends into an outer pocket.[9]

A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor.[9] The bromo-substituted phenyl ring was shown to engage the external pocket via halogen and hydrophobic interactions.[9] It is plausible that the 3-butoxy group in our compound of interest could serve a similar function, occupying this external pocket and forming favorable hydrophobic interactions, thereby contributing to binding affinity.

Predicted Cellular Consequences

Inhibition of Aurora A kinase disrupts mitotic progression, leading to cell cycle arrest, often in the G1 or G2/M phase, and subsequently inducing apoptosis.[9]

Signaling Pathway Diagram: Aurora A Kinase Inhibition

AuroraA_Inhibition cluster_cellcycle Mitosis Compound 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid AuroraA Aurora A Kinase Compound->AuroraA Inhibition (ATP Competitive) Mitosis Proper Mitotic Progression Compound->Mitosis Disruption PhosphoSubstrates Phosphorylated Substrates AuroraA->PhosphoSubstrates Phosphorylation ATP ATP ATP->AuroraA Substrates Mitotic Substrates (e.g., TPX2, PLK1) Substrates->AuroraA Centrosome Centrosome Maturation PhosphoSubstrates->Centrosome Spindle Bipolar Spindle Assembly PhosphoSubstrates->Spindle Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Leads to CellCycleArrest G1/G2/M Arrest Mitosis->CellCycleArrest Leads to

Caption: Proposed mechanism of Aurora A kinase inhibition.

Experimental Protocol: In Vitro Aurora A Kinase Assay

This protocol outlines a luminescence-based kinase assay to measure the activity of Aurora A.

  • Reagents and Materials:

    • Recombinant human Aurora A kinase.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Test Compound: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, in DMSO.

    • Positive Control: A known Aurora A inhibitor (e.g., Alisertib).

    • White, opaque 384-well microplate.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound or controls to the wells of the microplate.

    • Add the Aurora A kinase and substrate mixture to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Calculate percent inhibition based on controls (no enzyme for 100% inhibition, DMSO for 0% inhibition).

    • Plot percent inhibition versus log concentration of the compound and fit the data to determine the IC50 value.

Hypothesized Mechanism IV: Neurokinin-3 (NK-3) Receptor Antagonism

Biological Rationale

The neurokinin-3 (NK-3) receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[10] Its endogenous ligand is neurokinin B. The NK-3 receptor pathway is implicated in the regulation of sex-hormone secretion and thermoregulation.[10] As such, NK-3 receptor antagonists are being developed for treating sex-hormone disorders and menopausal vasomotor symptoms (hot flashes).[11]

Structure-Activity Relationship (SAR) and the Role of the 3-Butoxy Group

The 2-phenylquinoline-4-carboxamide scaffold has been established as a potent template for NK-3 receptor antagonists.[12][13] In this class of compounds, a key SAR finding is the importance of a lipophilic moiety at the C-2 position of the quinoline ring for receptor affinity.[12] Enlarging the aromatic area at this position has been a successful strategy.

It is therefore highly plausible that 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid could function as an NK-3 receptor antagonist. The 3-butoxyphenyl group provides the necessary lipophilicity at the C-2 position. This substituent would be expected to interact with a hydrophobic pocket within the transmembrane domain of the NK-3 receptor, contributing significantly to the binding affinity.

Predicted Cellular Consequences

As a receptor antagonist, the compound would competitively block the binding of neurokinin B to the NK-3 receptor. This would inhibit the downstream signaling cascade, which typically involves Gq/11 protein activation, leading to phospholipase C stimulation and subsequent increases in intracellular calcium. The ultimate physiological effect would be the modulation of neuronal circuits controlled by this pathway.

Signaling Pathway Diagram: NK-3 Receptor Antagonism

NK3R_Antagonism cluster_membrane Cell Membrane Compound 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid NK3R NK-3 Receptor Compound->NK3R Antagonism NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates Gq_protein Gq/11 Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Neuronal_Mod Modulation of Neuronal Activity DAG->Neuronal_Mod Ca_release->Neuronal_Mod

Caption: Proposed mechanism of NK-3 receptor antagonism.

Experimental Protocol: In Vitro NK-3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the test compound for the human NK-3 receptor.

  • Reagents and Materials:

    • Cell membranes prepared from a cell line stably expressing the human NK-3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: A high-affinity NK-3 receptor antagonist or agonist labeled with tritium ([3H]) or iodine ([125I]).

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).

    • Non-specific binding (NSB) compound: A high concentration of a known, unlabeled NK-3 ligand.

    • Test Compound: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, in DMSO.

    • GF/C glass fiber filter mats.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add binding buffer, the diluted test compound, and the cell membrane preparation.

    • For total binding wells, add DMSO instead of the test compound.

    • For NSB wells, add the high-concentration unlabeled ligand.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats.

    • Add scintillation fluid to each filter spot and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synthesis and Future Directions

The 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid molecule stands at the intersection of several promising therapeutic pathways. The evidence from structurally related compounds provides a strong foundation for at least four distinct, plausible mechanisms of action.

Comparative Summary of Hypothesized Mechanisms
Mechanism of ActionPrimary TargetCellular LocationPredicted OutcomeTherapeutic Area
HDAC Inhibition HDAC3NucleusCell Cycle Arrest (G2/M), ApoptosisOncology
SIRT3 Inhibition SIRT3MitochondriaCell Cycle Arrest (G0/G1), DifferentiationOncology (Leukemia)
Kinase Inhibition Aurora A KinaseCytosol, NucleusMitotic Arrest, ApoptosisOncology
Receptor Antagonism NK-3 ReceptorCell MembraneNeuronal ModulationCNS, Women's Health
Proposed Experimental Workflow for Mechanism Elucidation

To systematically determine the true mechanism(s) of action for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, the following workflow is proposed.

Workflow cluster_assays Start Compound Synthesis & Purification PrimaryScreen Primary Target Screening (Panel of 4 Assays) Start->PrimaryScreen HDAC_Assay HDAC3 Assay SIRT3_Assay SIRT3 Assay AuroraA_Assay Aurora A Assay NK3R_Assay NK-3R Assay Hit_Identified Potent Hit Identified? (IC50 / Ki < 10 µM) HDAC_Assay->Hit_Identified SIRT3_Assay->Hit_Identified AuroraA_Assay->Hit_Identified NK3R_Assay->Hit_Identified No_Hit No Primary Target (Consider Other MOAs) Hit_Identified->No_Hit No Cellular_Assays Cell-Based Potency Assays (e.g., Antiproliferation) Hit_Identified->Cellular_Assays Yes Mechanism_Confirmation Mechanism Confirmation (e.g., Western Blot for Downstream Markers) Cellular_Assays->Mechanism_Confirmation Lead_Opt Lead Optimization Mechanism_Confirmation->Lead_Opt

Caption: Experimental workflow for MOA elucidation.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of novel compounds as potent activators of Sirt3. (2022). bioRxiv. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (n.d.). National Center for Biotechnology Information. [Link]

  • Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. (2024). ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024). National Center for Biotechnology Information. [Link]

  • Aurora-A kinase inhibitor scaffolds and binding modes. (n.d.). PubMed. [Link]

  • Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. (2021). ResearchGate. [Link]

  • Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. (n.d.). PubMed. [Link]

  • Molecular design of histone deacetylase inhibitors by aromatic ring shifting in chlamydocin framework. (n.d.). PubMed. [Link]

  • Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. (n.d.). PubMed. [Link]

  • Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists. (2001). ACS Publications. [Link]

  • Identification of novel SIRT3 inhibitor scaffolds by virtual screening. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. (2025). ResearchGate. [Link]

  • The chemical structures of Aurora-A kinase inhibitors studied via... (n.d.). ResearchGate. [Link]

  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. (n.d.). MGH Center for Women's Mental Health. [Link]

  • Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. (2023). National Center for Biotechnology Information. [Link]

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). (2015). National Center for Biotechnology Information. [Link]

  • A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. (n.d.). Consult QD. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel Histone deacetylases (HDACs) inhibitors. (n.d.). PubMed. [Link]

Sources

Foundational

Discovery and history of 2-phenyl-quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Discovery, History, and Synthesis of 2-Phenyl-quinoline-4-carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract The 2-phenyl-quinoline-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, History, and Synthesis of 2-Phenyl-quinoline-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-quinoline-4-carboxylic acid core is a foundational scaffold in medicinal chemistry, with a history that charts the evolution of drug discovery itself. From its auspicious beginnings as the active component in one of the first synthetic treatments for gout to its modern-day resurgence in oncology and anti-infective research, this seemingly simple heterocycle offers a compelling narrative of therapeutic innovation, toxicological challenge, and synthetic versatility. This guide provides an in-depth exploration of this chemical class, detailing its historical context, the pivotal rise and fall of its most famous exemplar, Cinchophen, and the robust synthetic methodologies that have enabled its enduring legacy. We will provide detailed, field-proven protocols for its synthesis via the Doebner and Pfitzinger reactions, explain the causality behind critical experimental choices, and explore its contemporary applications, offering a comprehensive resource for professionals in drug development.

A Storied Past: The Rise and Fall of Cinchophen

The story of 2-phenyl-quinoline-4-carboxylic acid in medicine is inextricably linked with its first therapeutic derivative, Cinchophen (also known as Atophan). First synthesized in 1887 by Doebner & Gieskel, Cinchophen was introduced to the medical community in 1908 as a revolutionary treatment for gout.[1] At a time when therapeutic options were limited, its ability to reduce uric acid buildup and alleviate the excruciating pain of gout and arthritis made it an immensely popular drug.[2]

However, the enthusiasm was short-lived. By the 1920s, reports of severe adverse effects began to surface. The first case of toxic hepatitis linked to Atophan was reported in 1923, marking the beginning of the end for Cinchophen's widespread use.[1][3] Subsequent investigations confirmed its potential to cause severe, often fatal, liver damage (hepatotoxicity).[2] This discovery made Cinchophen one of the first prominent examples of drug-induced liver injury (DILI) and a cautionary tale in pharmaceutical development.[1] By the 1930s, its use in humans was largely discontinued in most countries, though it saw limited use in veterinary medicine for some time after.[2]

The history of Cinchophen underscores a critical turning point in medicine, highlighting the urgent need for rigorous safety testing and post-market surveillance, principles that now form the bedrock of modern drug regulation.

G cluster_0 Historical Timeline of Cinchophen synthesis 1887 Cinchophen first synthesized by Doebner & Gieskel intro 1908 Introduced medically as 'Atophan' for treatment of gout synthesis->intro 21 years toxicity 1923 First major report of toxic hepatitis links drug to liver damage intro->toxicity 15 years decline 1930s Use in humans ceases in most countries due to high risk of fatal hepatotoxicity toxicity->decline ~10 years

Caption: Key milestones in the history of Cinchophen.

Foundational Synthetic Strategies

The synthesis of the 2-phenyl-quinoline-4-carboxylic acid scaffold is dominated by two classical, yet remarkably effective, named reactions: the Doebner Reaction and the Pfitzinger Reaction. The choice between them often depends on the availability of starting materials and the desired substitution patterns on the quinoline core.

The Doebner Reaction (Doebner-von Miller Synthesis Variant)

The Doebner reaction is a highly efficient, one-pot, three-component synthesis.[4] It involves the condensation of an aniline, an aromatic aldehyde (benzaldehyde, in this case), and pyruvic acid.[4][5] This method is valued for its operational simplicity and the ready availability of the starting materials.

Causality of Experimental Design: The reaction proceeds through a series of well-understood steps. First, the aniline and benzaldehyde react to form an imine (Schiff base). The pyruvic acid then forms an enolate, which subsequently adds to the imine. This is followed by an intramolecular cyclization and a final oxidation step (often facilitated by the imine acting as a hydrogen acceptor) to yield the aromatic quinoline ring.[4] The use of an acid catalyst, or performing the reaction in a solvent like acetic acid, is crucial as it protonates the imine, activating it towards nucleophilic attack by the enolate and driving the reaction forward.[5]

G cluster_1 Doebner Reaction Workflow reactants Reactants: - Aniline - Benzaldehyde - Pyruvic Acid imine Step 1: Imine Formation (Schiff Base) reactants->imine enolate Step 2: Enolate Addition (Michael-type) imine->enolate cyclize Step 3: Intramolecular Cyclization enolate->cyclize oxidize Step 4: Dehydration & Oxidation cyclize->oxidize product Product: 2-Phenyl-quinoline- 4-carboxylic Acid oxidize->product

Caption: Simplified workflow of the Doebner reaction.

Detailed Experimental Protocol: Doebner Synthesis

This protocol is a robust, self-validating method for laboratory-scale synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (10 mmol, 0.93 g), benzaldehyde (10 mmol, 1.06 g), and pyruvic acid (12 mmol, 1.06 g).

    • Expertise & Experience: Using a slight excess of pyruvic acid ensures the complete consumption of the limiting reagents (aniline and benzaldehyde).

  • Solvent Addition and Reflux: Add 30 mL of ethanol or acetic acid as the solvent.[5]

    • Causality: Acetic acid can serve as both the solvent and catalyst, often leading to improved yields by enhancing the solubility of intermediates and promoting the necessary protonation steps.[5]

  • Reaction: Heat the mixture to reflux (approximately 80-120°C, depending on the solvent) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. A solid precipitate (the crude product) will form.

    • Trustworthiness: The product is poorly soluble in water, making precipitation an effective initial purification step. Pouring the reaction into water ensures rapid and complete precipitation.

  • Purification:

    • a. Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and unreacted starting materials.

    • b. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[6]

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and equally powerful route, particularly when substituted isatins are readily available.[7] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.[8][9]

Causality of Experimental Design: The mechanism is initiated by a base-catalyzed hydrolysis and ring-opening of the isatin amide bond to form an intermediate 2-aminophenyl glyoxalate. This intermediate then undergoes a condensation reaction with the enolate of the α-methylene carbonyl compound (acetophenone). The resulting adduct cyclizes and dehydrates to furnish the final quinoline-4-carboxylic acid product.[8] The strong base (e.g., potassium hydroxide) is non-negotiable; it is required to facilitate both the initial ring-opening of isatin and the deprotonation of the carbonyl compound to form the reactive enolate.

G cluster_2 Pfitzinger Reaction Workflow reactants Reactants: - Isatin - Acetophenone - Strong Base (KOH) ring_open Step 1: Base-Catalyzed Isatin Ring Opening reactants->ring_open condense Step 2: Condensation with Enolate ring_open->condense cyclize Step 3: Intramolecular Cyclization & Dehydration condense->cyclize product Product: 2-Phenyl-quinoline- 4-carboxylic Acid cyclize->product

Caption: Simplified workflow of the Pfitzinger reaction.

Detailed Experimental Protocol: Pfitzinger Synthesis

  • Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of potassium hydroxide (30 mmol, 1.68 g) in 20 mL of ethanol. Heat gently to dissolve.

    • Trustworthiness: A strong base is essential for the reaction mechanism. Ensuring it is fully dissolved before adding other reagents prevents localized high concentrations and promotes a homogenous reaction.[9]

  • Addition of Reactants: To the basic solution, add isatin (10 mmol, 1.47 g) and acetophenone (10 mmol, 1.20 g).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours. The solution will typically darken as the reaction proceeds.

  • Work-up and Isolation:

    • a. After cooling, pour the reaction mixture into 100 mL of water. If a solid is present, filter it off.

    • b. Transfer the aqueous filtrate to a beaker and carefully acidify with a concentrated acid (e.g., HCl) to a pH of ~4-5. The product will precipitate out of the solution.

    • Causality: The product exists as a carboxylate salt in the basic reaction medium. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution. This is a crucial step for isolation.

  • Purification and Characterization: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol or a similar solvent as described in the Doebner protocol. Dry the product and confirm its structure and purity via spectroscopic methods.[9]

Parameter Doebner Reaction Pfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, α-Methylene Carbonyl
Conditions Typically acidic (or neutral), refluxStrongly basic, reflux
Key Advantage High convergence, one-pot synthesis from simple precursors.Allows for varied substitution on the benzo part of the quinoline via substituted isatins.
Key Limitation Can produce regioisomeric byproducts with certain substituted anilines.Requires synthesis of isatin precursors if not commercially available.

Modern Renaissance: A Privileged Scaffold in Drug Discovery

Despite the toxicity of Cinchophen, the underlying 2-phenyl-quinoline-4-carboxylic acid scaffold has experienced a modern renaissance. Its rigid, planar structure and synthetic tractability make it an excellent platform for developing new therapeutic agents.[4] Contemporary research has successfully repurposed this core for a range of diseases, demonstrating its value as a "privileged structure" in medicinal chemistry.

  • Anticancer Agents: Recent studies have identified derivatives of 2-phenyl-quinoline-4-carboxylic acid as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer.[9][10] By incorporating this scaffold as a "cap" group in inhibitor design, researchers have developed compounds with significant antiproliferative activity and selectivity for specific HDAC isoforms like HDAC3.[11]

  • Antibacterial Agents: The quinoline core is famous for its role in antibacterial drugs (e.g., fluoroquinolones). New derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, showing promise for the development of new anti-infectives.[5]

  • Antiparasitic and Antiviral Activity: The scaffold has also been explored for its potential against various parasites, including those responsible for malaria and leishmaniasis, as well as for antiviral properties.[4][12]

The journey of 2-phenyl-quinoline-4-carboxylic acids—from a historical gout remedy with a dark side to a versatile scaffold in modern drug discovery—perfectly illustrates the dynamic nature of pharmaceutical science. Its story serves as both a valuable lesson and an inspiring example of how chemical structures can be re-evaluated and repurposed to meet contemporary medical challenges.

References

  • He, H., Wu, D., Yang, F., Yao, H., Jiang, S., Zhang, Y., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • He, H., Wu, D., Yang, F., Yao, H., Jiang, S., Zhang, Y., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Luo, Y., He, L., Wang, Y., Wu, X., & Zhu, Q. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • He, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. Available at: [Link]

  • Short, C. L., & Bauer, W. (1933). Cinchophen Hypersensitiveness: A Report of Four Cases and a Review. Annals of Internal Medicine. Available at: [Link]

  • Luo, Y., et al. (2018). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cinchophen. Wikipedia. Available at: [Link]

  • Luo, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Trestrail, J. H. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Evans, M., et al. (n.d.). Cinchophen: A salutary lesson from the past. Sygnature Discovery. Available at: [Link]

  • Bebout Family Medicine. (n.d.). Cinchophen Squibb – Early Gout and Arthritis Remedy. Bebout Family Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cinchophen. PubChem. Available at: [Link]

  • Khan, I., & Ibrar, A. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Muscia, G. C., et al. (2008). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Quinoline-4-Carboxylic Acids

This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of quinoline-4-carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development, forming the core scaffold of various bioactive agents.[1][2][3] A thorough understanding of their spectroscopic signatures is paramount for researchers in synthesis, purification, and quality control.

The Central Role of Spectroscopy in Structural Verification

The unambiguous identification of a synthesized molecule is the bedrock of chemical and pharmaceutical research. For quinoline-4-carboxylic acids, a heterocyclic system composed of fused benzene and pyridine rings with a carboxylic acid function, a multi-technique spectroscopic approach is not just recommended, but essential. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing the number and connectivity of protons and carbons.

  • IR Spectroscopy identifies the key functional groups present, most notably the carboxylic acid moiety.

  • Mass Spectrometry determines the molecular weight and offers clues to the molecular formula and structural fragments.

Together, these methods provide a self-validating system for confirming the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For quinoline-4-carboxylic acids, both ¹H and ¹³C NMR are routinely employed. Due to the acidic proton and potential for zwitterion formation, solubility can be a challenge. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent choice, as it can solubilize the compound and its carboxyl proton is often observable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring relationships of protons in the molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried quinoline-4-carboxylic acid sample.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary, to achieve high-resolution spectra.

  • Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient for a high signal-to-noise ratio.

  • Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Interpretation of ¹H NMR Data

The aromatic region (δ 7.5-9.2 ppm) of the spectrum is typically complex due to the fused ring system. The protons on the quinoline core exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid is highly diagnostic.

  • Carboxylic Acid Proton (COOH): This proton is usually observed as a very broad singlet far downfield, often above δ 13 ppm in DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The protons on the quinoline ring system typically appear between δ 7.5 and 9.2 ppm. Protons adjacent to the nitrogen atom (e.g., H2) are the most deshielded and appear furthest downfield. For the parent quinoline-4-carboxylic acid, H2 appears around δ 9.10 ppm and H3 is found near δ 8.78 ppm.[4] The protons on the benzo- portion of the ring system (H5, H6, H7, H8) appear as a set of multiplets in the δ 7.7-8.2 ppm range.[4]

Table 1: Typical ¹H NMR Chemical Shifts for Quinoline-4-carboxylic Acid in DMSO-d₆ [4]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
COOH> 13.0br s
H2~9.10d
H3~8.78d
H5, H8~8.18, ~8.00m (often dd)
H6, H7~7.88, ~7.77m (often td)

d = doublet, td = triplet of doublets, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, quaternary).

Experimental Protocol: ¹³C NMR Acquisition The sample preparation is identical to that for ¹H NMR. The acquisition is typically performed using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon. A larger number of scans (several hundred to thousands) is often required due to the low natural abundance of the ¹³C isotope.

Interpretation of ¹³C NMR Data

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (~0-220 ppm), which minimizes signal overlap.[5]

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is one of the most downfield signals, typically appearing in the δ 165-185 ppm region.[5]

  • Aromatic & Heteroaromatic Carbons: The sp²-hybridized carbons of the quinoline ring system resonate between δ 120-150 ppm.[5] Quaternary carbons (those without attached protons, such as C4, C4a, and C8a) are often identifiable by their lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement in standard proton-decoupled experiments.[5]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Quinoline-4-carboxylic Acid

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 185Quaternary, often of lower intensity.[5]
C2, C4, C8a (ipso to N)140 - 155Deshielded by nitrogen.
Other Aromatic C-H120 - 140Specific shifts depend on position.
Other Quaternary C120 - 145Lower intensity signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For quinoline-4-carboxylic acids, it provides definitive evidence for the carboxylic acid group.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Interpretation of IR Spectra

The IR spectrum of a quinoline-4-carboxylic acid is dominated by two key features of the carboxyl group, along with absorptions from the aromatic rings.

  • O-H Stretch: This is the most characteristic band. Due to strong intermolecular hydrogen bonding in the solid state, it appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often centered around 3000 cm⁻¹.[6]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is observed in the region of 1725-1700 cm⁻¹.[7]

  • C=N and C=C Stretches: Absorptions from the stretching vibrations of the quinoline ring system appear in the 1650-1450 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 900-675 cm⁻¹ region and can provide clues about the substitution pattern.

Table 3: Key IR Absorption Frequencies for Quinoline-4-carboxylic Acids

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic)3300 - 2500Strong, Very Broad
C=O Stretch (Carboxylic)1725 - 1700Strong, Sharp
C=N, C=C Stretches1650 - 1450Medium - Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, corroborates the proposed structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable (or after derivatization).[7]

  • Ionization: For EI-MS, samples are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of Mass Spectra

The mass spectrum provides the molecular weight and key structural fragments.

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. For quinoline-4-carboxylic acid (C₁₀H₇NO₂), the expected nominal mass is 173 amu.[8] High-resolution MS can confirm the elemental composition.

  • Key Fragmentation Pathways: The carboxylic acid group directs the primary fragmentation. Common losses include:

    • Loss of •OH (M-17): Cleavage of the hydroxyl radical.

    • Loss of H₂O (M-18): Often occurs via rearrangement.

    • Loss of •COOH (M-45): A very common and diagnostic fragmentation resulting from the loss of the entire carboxyl group as a radical.[9]

    • Loss of CO₂ (M-44): After loss of a proton, the resulting carboxylate anion can readily lose carbon dioxide.

For substituted quinoline-4-carboxylic acids, the fragmentation patterns will be influenced by the nature and position of the substituents.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a comprehensive workflow for the structural verification of a newly synthesized quinoline-4-carboxylic acid derivative.

Spectroscopic_Workflow cluster_synthesis Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized & Purified Quinoline-4-Carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquot Sample IR IR Spectroscopy Sample->IR Aliquot Sample MS Mass Spectrometry Sample->MS Aliquot Sample NMR_Data H/C Framework Connectivity NMR->NMR_Data Acquire Spectra IR_Data Functional Groups (COOH, C=N) IR->IR_Data Acquire Spectrum MS_Data Molecular Weight Fragmentation MS->MS_Data Acquire Spectrum Validation Cross-Correlation of Data NMR_Data->Validation IR_Data->Validation MS_Data->Validation Structure Structure Confirmed Validation->Structure Consistent Data

Caption: Workflow for structural confirmation.

Conclusion

The structural characterization of quinoline-4-carboxylic acids relies on the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides indispensable, complementary information. By carefully acquiring and interpreting the data from these three methods, researchers can confidently verify the molecular structure, confirm the presence of key functional groups, and ensure the purity of their compounds, thereby upholding the scientific integrity required for advanced research and drug development.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2. PubChem. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal. [Link]

  • Metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

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Foundational

Solubility Profile of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in Different Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability, profoundly influencing formulation strategies and c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability, profoundly influencing formulation strategies and clinical outcomes. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (CAS No. 350997-43-2), a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not publicly available, this document, grounded in established principles of physical chemistry and pharmaceutical science, offers a robust methodology for its determination. We present a theoretical analysis of the compound's structural attributes, detailed protocols for equilibrium solubility measurement across a spectrum of pharmaceutically relevant solvents, and a guide to appropriate analytical quantification. This whitepaper is intended for researchers, formulation scientists, and drug development professionals, providing the foundational knowledge and practical steps required to systematically investigate and understand the solubility characteristics of this and similar quinoline-4-carboxylic acid derivatives.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a viable drug product, few physicochemical properties are as fundamental as solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure, directly impacts the rate and extent of drug absorption. Poor aqueous solubility is a major hurdle in drug development, with an estimated 90% of new APIs exhibiting this challenging characteristic.[1]

The Biopharmaceutical Classification System (BCS) categorizes APIs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[1] Compounds classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) often require advanced formulation strategies to achieve therapeutic efficacy. Therefore, a thorough understanding of an API's solubility profile in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in manufacturing—is an indispensable component of pre-formulation studies.[2]

This guide focuses on 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a derivative of the versatile quinoline-4-carboxylic acid scaffold known for a wide range of biological activities.[3][4] By providing a detailed roadmap for solubility profiling, we aim to empower researchers to generate the high-quality data necessary for informed decision-making in the drug development pipeline.

Physicochemical Properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure.

Table 1: Physicochemical Identifiers for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

PropertyValueSource
CAS Number 350997-43-2[5]
Molecular Formula C₂₀H₁₉NO₃[5]
Molecular Weight 321.37 g/mol [5]
Chemical Structure

(Image courtesy of BLDpharm)
Structural Analysis and Theoretical Solubility Considerations

The solubility of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is governed by the interplay of its constituent functional groups and overall molecular architecture.

  • The Quinoline-4-Carboxylic Acid Core: This heterocyclic system is inherently polar. The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, significantly contributing to potential interactions with polar solvents like water.[6] Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The aromatic nature of the quinoline ring system contributes to its hydrophobicity.

  • The Phenyl and Butoxy Substituents: The 2-phenyl group and the 3-butoxy (O(CH₂)₃CH₃) group attached to it introduce significant non-polar character. The long hydrocarbon chain of the butoxy group, in particular, increases the molecule's lipophilicity, which is expected to decrease its solubility in aqueous media but enhance it in non-polar organic solvents.[7]

  • Amphiphilic Nature: The molecule possesses both a highly polar head (the carboxylic acid) and a large, non-polar tail (the butoxyphenyl moiety). This amphiphilic character suggests that its solubility will be highly dependent on the polarity of the solvent, following the "like dissolves like" principle.[7][8] In polar solvents, the energy required to break the solvent-solvent interactions to create a cavity for the large non-polar part may be substantial, leading to low solubility. Conversely, in non-polar solvents, the polar carboxylic acid group may not be well-solvated, limiting solubility.

  • pH-Dependent Solubility: As a carboxylic acid, the compound's aqueous solubility is expected to be highly pH-dependent. In acidic media (low pH), the carboxylic acid will be in its neutral, protonated form (R-COOH), which is less polar and thus less soluble. As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form the carboxylate anion (R-COO⁻). This highly polar, charged species will be significantly more soluble in water due to strong ion-dipole interactions.

Based on this analysis, we can predict poor solubility in water at neutral and acidic pH, with increased solubility in alkaline aqueous solutions. We anticipate moderate to good solubility in polar aprotic solvents (like DMSO and DMF) that can solvate both the polar and non-polar regions of the molecule, and in certain alcohols. Solubility in non-polar solvents like hexane is expected to be very low.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[9]

Proposed Solvents for Screening

A well-chosen set of solvents, spanning a range of polarities and functionalities, is crucial for building a comprehensive solubility profile.

Table 2: Recommended Solvents for Solubility Profiling

Solvent ClassSolventRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Represents stomach conditions.
pH 4.5 (Acetate Buffer)Represents transition to intestine.
pH 6.8 (Simulated Intestinal Fluid)Represents small intestine conditions.
pH 7.4 (Phosphate Buffer)Represents physiological pH.
Polar Protic Methanol, EthanolCommon solvents in synthesis and formulation.
Propylene GlycolCommon co-solvent in liquid formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power, common for stock solutions.
N,N-Dimethylformamide (DMF)Strong solubilizer used in synthesis.[10]
Acetonitrile (MeCN)Common solvent for HPLC analysis and synthesis.[11]
Non-Polar n-HexaneRepresents highly lipophilic environments.
Intermediate Dichloromethane (DCM)Common solvent for extraction and synthesis.
Ethyl AcetateCommon solvent with moderate polarity.
Experimental Workflow: Shake-Flask Method

The following protocol outlines a standardized procedure for determining equilibrium solubility. This workflow is designed to ensure data integrity and reproducibility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh excess API (e.g., ~10 mg) prep2 Add to vial with known volume of solvent (e.g., 1-2 mL) prep1->prep2 Transfer equil1 Seal vials securely prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C or 37°C) on orbital shaker equil1->equil2 equil3 Incubate for 24-48h to ensure equilibrium equil2->equil3 sample1 Centrifuge vials to pellet undissolved solid equil3->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dilute sample with appropriate mobile phase sample3->analysis1 analysis2 Quantify concentration via validated HPLC-UV method analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Detailed Protocol

Materials:

  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (solid powder)

  • Selected solvents (HPLC grade)

  • Calibrated analytical balance

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the exact weight.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.

Analytical Method for Quantification

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[2]

HPLC-UV Method Development Outline

Caption: Key Steps in HPLC-UV Method Development for API Quantification.

  • Column Selection: A reverse-phase C18 column is a suitable starting point for a molecule of this polarity.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Wavelength Detection: The UV spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λ_max), which will provide the highest sensitivity for detection.

  • Method Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity. This involves preparing a calibration curve from stock solutions of known concentrations.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table to facilitate comparison and analysis.

Table 3: Template for Reporting Solubility Data of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

SolventTemperature (°C)Mean Solubility (mg/mL)Standard DeviationQualitative Classification
pH 1.2 Buffer37Experimental ValueExperimental Valuee.g., Practically Insoluble
pH 6.8 Buffer37Experimental ValueExperimental Valuee.g., Slightly Soluble
pH 7.4 Buffer37Experimental ValueExperimental Valuee.g., Soluble
Water25Experimental ValueExperimental Valuee.g., Very Slightly Soluble
Ethanol25Experimental ValueExperimental Valuee.g., Sparingly Soluble
DMSO25Experimental ValueExperimental Valuee.g., Freely Soluble
n-Hexane25Experimental ValueExperimental Valuee.g., Practically Insoluble

Qualitative classifications should be based on established pharmacopeial standards (e.g., USP).

The collected data will provide critical insights for:

  • BCS Classification: The solubility at the lowest point across the physiological pH range (1.2-6.8) is used to determine if the API is "highly soluble".[12]

  • Formulation Strategy: High solubility in propylene glycol might suggest a viable path for a liquid formulation, while poor aqueous solubility would point towards enabling technologies like amorphous solid dispersions, salt formation, or particle size reduction.[1]

  • Synthesis and Purification: Solubility data in organic solvents like ethanol, ethyl acetate, and hexane are vital for developing efficient crystallization and purification procedures.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. By integrating theoretical structural analysis with established experimental protocols like the shake-flask method and robust HPLC-UV quantification, researchers can generate the essential data required to navigate the complexities of drug formulation and development. The methodologies described herein are not only applicable to the target compound but also serve as a foundational template for the solubility characterization of other novel chemical entities, thereby facilitating a more rational, data-driven approach to advancing new medicines.

References

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2): 216-230. Available at: [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available at: [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • StudiousGuy. Polarity and Solubility of Organic Compounds. Available at: [Link]

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

  • UPM Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • University of British Columbia. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • PubMed Central (PMC). (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Executive Summary The journey of a novel chemical entity from laboratory bench to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a novel chemical entity from laboratory bench to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic profiles and unforeseen toxicity.[1] The ability to predict these Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the earliest stages of discovery is paramount for de-risking projects and optimizing resource allocation. This technical guide presents a comprehensive, field-proven workflow for the in silico prediction of the ADMET profile of a representative novel molecule, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. This compound belongs to the quinoline-4-carboxylic acid class, a scaffold known for a wide spectrum of biological activities.[2][3] By leveraging a suite of validated computational models, we will construct a detailed ADMET profile, explaining not just the predictive steps but the scientific rationale underpinning the choice of models and the interpretation of their outputs. This guide is intended for drug discovery scientists and researchers seeking to integrate predictive modeling into their workflows to make more informed, data-driven decisions.

Introduction: The Imperative of Early-Stage ADMET Profiling

The High Cost of Late-Stage Candidate Failure

The attrition rate in drug development is notoriously high; a significant portion of these failures occurs in late-stage clinical trials due to a lack of efficacy, unmanageable toxicity, or poor pharmacokinetic properties.[1] Identifying and mitigating these liabilities before a candidate is synthesized and advanced is a cornerstone of modern, efficient drug discovery. In silico ADMET prediction provides a rapid, cost-effective, and ethically sound alternative to traditional animal testing for initial screening.[4]

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure

The quinoline ring system is a versatile bicyclic aromatic structure that is a key pharmacophore in numerous approved drugs, noted for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The carboxylic acid moiety at the 4-position often enhances interactions with biological targets through hydrogen bonding.[3] The structure-activity relationships of these derivatives are highly dependent on the nature and position of substituents.[3]

Profile of the Target Molecule: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

For this guide, we will focus on the following molecule:

Structure:

IUPAC Name: 2-(3-butoxyphenyl)quinoline-4-carboxylic acid

This molecule combines the quinoline-4-carboxylic acid core with a butoxyphenyl substituent, introducing a degree of lipophilicity and conformational flexibility that will influence its ADMET profile. Our task is to predict this profile computationally.

Foundational Principles of In Silico ADMET Prediction

The Dichotomy of Predictive Models: Mechanistic vs. Empirical

In silico ADMET modeling largely falls into two categories. Physiologically Based Pharmacokinetic (PBPK) models are mechanistic, using systems of differential equations to simulate drug disposition in multi-compartment models representing various organs and tissues.[5][6] In contrast, empirical models , such as Quantitative Structure-Activity Relationship (QSAR) models, are data-driven. They establish a statistical correlation between a molecule's structural or physicochemical features (descriptors) and an experimental ADMET endpoint.[5][7] For early-stage discovery, where extensive experimental data is absent, QSAR and other machine learning-based approaches are the primary tools.

The Principle of Self-Validation: A Mandate for Trustworthiness

A predictive model is only as reliable as the data it was built upon. The trustworthiness of any in silico prediction hinges on a rigorous validation process.[8] This typically involves partitioning a large experimental dataset into three sets:

  • Training Set: Used to build the model and establish the structure-property relationship.

  • Validation Set: Used to tune the model's hyperparameters and prevent overfitting.

  • Test Set: An independent set of compounds, unseen by the model during training, used to assess its true predictive power on new chemical entities.[9]

Causality: This separation is crucial. A model that performs well only on its training data has simply "memorized" the answers; its performance on a truly novel molecule, like our target compound, would be unreliable. Therefore, every protocol described herein relies on tools built upon these validated principles. Furthermore, it is critical to consider a model's Applicability Domain (AD) —the chemical space of molecules for which the model has been validated and is expected to make reliable predictions.

A Step-by-Step Predictive Workflow

This section details a practical, multi-step protocol for generating a comprehensive ADMET profile for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid using a combination of freely accessible, well-validated web servers such as SwissADME and ProTox-II.[1][3]

Experimental Protocol: In Silico ADMET Profiling
  • Molecular Input:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the target molecule: O=C(O)c1cncc2ccccc12c3cccc(OCCCC)c3.

    • This string serves as the universal input for most predictive platforms.

  • Physicochemical and Pharmacokinetic Prediction (SwissADME):

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input field and execute the prediction.

    • Rationale: SwissADME provides a robust suite of models for predicting properties crucial for absorption and distribution, including lipophilicity (LogP), aqueous solubility (LogS), and adherence to drug-likeness rules.[3]

    • Record key parameters: Molecular Weight, LogP, LogS, number of Hydrogen Bond Donors/Acceptors, and Topological Polar Surface Area (TPSA).

    • Analyze the "Pharmacokinetics" section to predict Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

    • Examine the "Drug-Likeness" section to assess compliance with established filters (e.g., Lipinski's Rule of Five).

    • Evaluate the "Medicinal Chemistry" section for flags related to PAINS (Pan-Assay Interference Compounds).

  • Metabolism Prediction (SwissADME):

    • Within the same SwissADME results, locate the Cytochrome P450 (CYP) inhibition predictions.

    • Rationale: The five main CYP isoenzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) are responsible for the metabolism of over 75% of marketed drugs.[1] Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs).[1][6]

    • Record the probability of the molecule being an inhibitor for each of the five major isoforms.

  • Toxicity Prediction (ProTox-II):

    • Navigate to the ProTox-II web server.

    • Input the SMILES string or draw the molecule using the provided editor.

    • Initiate the toxicity prediction.

    • Rationale: ProTox-II uses a combination of chemical similarity and fragment-based models to predict a wide range of toxicity endpoints, including acute toxicity (LD50) and organ-specific toxicities.[3]

    • Record the predicted LD50 value (in mg/kg) and the corresponding toxicity class.

    • Document predictions for key toxicological endpoints such as Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity.

Visualization of the Predictive Workflow

The logical flow of the in silico assessment can be visualized as follows:

Sources

Foundational

An In-Depth Technical Guide to the Natural Product Origins of Similar Quinoline Alkaloids

Introduction Quinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds that have been a cornerstone of natural product chemistry and drug discovery for centuries.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds that have been a cornerstone of natural product chemistry and drug discovery for centuries.[1][2] Their scaffolds are present in a wide array of biologically active molecules, exhibiting pharmacological properties ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory activities.[3] The historical significance of quinine, isolated from the bark of the Cinchona tree in 1820, in combating malaria, and the discovery of the potent anticancer agent camptothecin from Camptotheca acuminata, underscore the therapeutic potential embedded within the quinoline core.[1]

This technical guide provides an in-depth exploration of the natural product origins of structurally similar quinoline alkaloids, with a focus on the contrasting and convergent biosynthetic strategies employed by different organisms. We will dissect the distinct metabolic pathways that nature has evolved to construct the quinoline framework, primarily from two different amino acid precursors: tryptophan and anthranilic acid. By examining key examples from the plant and microbial kingdoms, this guide will illuminate the enzymatic machinery and chemical logic that lead to the formation of these valuable natural products.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a catalog of origins, but a deeper understanding of the biochemical causality behind the structural diversity of quinoline alkaloids. This knowledge is paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of novel therapeutic agents.

I. The Two Major Biosynthetic Gateways to the Quinoline Core

The remarkable diversity of quinoline alkaloids found in nature can be traced back to two primary biosynthetic starting points: the amino acids tryptophan and anthranilic acid.[4] The choice of precursor dictates the fundamental enzymatic steps and intermediates involved in the construction of the quinoline ring system.

The Tryptophan-Derived Pathway: A Journey to Complex Alkaloids

The biosynthesis of the renowned Cinchona alkaloids, including quinine and quinidine, begins with the amino acid tryptophan.[5] This pathway is a branch of the larger terpenoid indole alkaloid (TIA) biosynthesis, which is responsible for a vast array of complex natural products.[6]

The initial committed steps involve the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase (TDC) .[5] Tryptamine is then condensed with the monoterpenoid secologanin by strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.[5] From this central intermediate, a series of complex, and in some cases still not fully elucidated, enzymatic reactions involving cyclizations, rearrangements, and oxidative modifications lead to the formation of the quinoline core of the Cinchona alkaloids.[5]

Tryptophan_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Cinchona_Alkaloids Cinchona Alkaloids (e.g., Quinine) Strictosidine->Cinchona_Alkaloids Multiple Enzymatic Steps (Rearrangements, Oxidations)

Caption: Tryptophan-derived biosynthesis of Cinchona alkaloids.

The Anthranilic Acid-Derived Pathway: A Versatile Strategy in Plants and Microbes

A more widespread route to the quinoline core utilizes anthranilic acid, a metabolite derived from the shikimate pathway. This pathway is notably employed by plants of the Rutaceae family to produce a plethora of quinoline and furoquinoline alkaloids, as well as by various fungi and bacteria.[1][7]

The general strategy involves the activation of anthranilic acid to its coenzyme A (CoA) ester by an acyl-CoA ligase .[8] This activated intermediate then undergoes a Claisen-like condensation with one or more molecules of malonyl-CoA, a reaction often catalyzed by a Type III polyketide synthase (PKS) in plants or a non-ribosomal peptide synthetase (NRPS)-like enzyme in fungi.[3][4] The resulting polyketide intermediate then cyclizes to form a 2,4-dihydroxyquinoline scaffold, which serves as a key branching point for further structural diversification.[7]

Anthranilic_Acid_Pathway Anthranilic_Acid Anthranilic Acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_Acid->Anthraniloyl_CoA Acyl-CoA Ligase Polyketide_Intermediate Polyketide Intermediate Anthraniloyl_CoA->Polyketide_Intermediate Type III PKS (Plants) or NRPS-like (Fungi) + Malonyl-CoA Dihydroxyquinoline 2,4-Dihydroxyquinoline Polyketide_Intermediate->Dihydroxyquinoline Cyclization Furoquinolines Furoquinoline Alkaloids (e.g., Dictamnine) Dihydroxyquinoline->Furoquinolines Prenylation, Cyclization, Oxidations (Plants) Fungal_Quinolines Fungal Quinolone Alkaloids (e.g., Viridicatin) Dihydroxyquinoline->Fungal_Quinolines Oxidative Rearrangement (Fungi)

Caption: Anthranilic acid-derived biosynthesis of quinoline alkaloids.

II. A Comparative Look at Structurally Similar Quinoline Alkaloids

The true elegance of nature's biosynthetic ingenuity is revealed when we compare structurally similar quinoline alkaloids that arise from different organisms and, consequently, different biosynthetic pathways.

Alkaloid ClassRepresentative AlkaloidNatural SourceBiosynthetic Precursor
Furoquinolines DictamnineDictamnus albus (Rutaceae)Anthranilic Acid
Furoquinolines SkimmianineSkimmia japonica (Rutaceae)Anthranilic Acid
Quinolones ViridicatinPenicillium viridicatum (Fungus)Anthranilic Acid
Pyrroloquinolines Quinocitrinine APenicillium citrinum (Fungus)Anthranilic Acid
Cinchona Alkaloids QuinineCinchona officinalis (Rubiaceae)Tryptophan
Furoquinolines in Rutaceae vs. Quinolones in Penicillium

Furoquinoline alkaloids, such as dictamnine and skimmianine, are characteristic secondary metabolites of the Rutaceae plant family.[1] Their biosynthesis follows the anthranilic acid pathway, where the key 2,4-dihydroxyquinoline intermediate is prenylated at the C-3 position.[9] This is followed by oxidative cyclization of the prenyl side chain to form the furan ring, a reaction often catalyzed by cytochrome P450 monooxygenases .[10][11] Further decorations, such as methoxylations to produce skimmianine from dictamnine, are carried out by specific methyltransferases.[12]

In contrast, fungi like Penicillium species also utilize the anthranilic acid pathway to produce quinolone alkaloids like viridicatin.[6] However, the enzymatic machinery and subsequent transformations diverge significantly from the plant pathway. In the biosynthesis of viridicatin, the initial steps are thought to involve an NRPS-like enzyme that condenses anthranilic acid with another amino acid, leading to a benzodiazepinedione intermediate.[3][7][13] This intermediate then undergoes a fascinating oxidative rearrangement catalyzed by a dioxygenase to form the quinolone core.[1][13] This represents a striking example of convergent evolution, where plants and fungi have independently evolved distinct enzymatic solutions to construct a similar chemical scaffold from the same precursor.

III. Experimental Protocols for the Isolation and Characterization of Quinoline Alkaloids

The successful investigation of natural product origins relies on robust methods for their extraction, purification, and structural elucidation. The following protocols provide a framework for these essential experimental workflows.

Extraction and Purification of Furoquinoline Alkaloids from Rutaceae

This protocol is adapted from methods used for the isolation of furoquinoline alkaloids from members of the Rutaceae family.[2][10]

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, bark) is subjected to Soxhlet extraction or maceration with a solvent of medium polarity, such as methanol or a dichloromethane-methanol mixture.

    • The resulting crude extract is concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% aqueous hydrochloric acid and filtered.

    • The acidic solution is then washed with a non-polar solvent like diethyl ether or hexane to remove neutral and acidic compounds.

    • The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide.

    • The alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent such as dichloromethane or chloroform.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

    • Fractions are monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) and a suitable spray reagent (e.g., Dragendorff's reagent).

    • Fractions containing the target alkaloids are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC).

Isolation of Quinolone Alkaloids from Penicillium Cultures

This protocol provides a general method for the extraction and isolation of quinolone alkaloids from fungal cultures.[6][14]

  • Fungal Culture and Extraction:

    • Penicillium species are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice).

    • For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted separately with a solvent like ethyl acetate.

    • For solid cultures, the entire culture is extracted with ethyl acetate.

    • The organic extracts are combined and concentrated in vacuo.

  • Chromatographic Separation:

    • The crude extract is fractionated by column chromatography on silica gel, using a gradient elution system (e.g., n-hexane-ethyl acetate).

    • Fractions are analyzed by TLC, and those showing the presence of alkaloids (often visualized under UV light or with specific staining reagents) are pooled.

    • Further purification is achieved through repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative HPLC to yield pure compounds.[15]

Structural Elucidation by Spectroscopic Methods

The definitive identification of isolated quinoline alkaloids relies on a combination of modern spectroscopic techniques.[16]

Spectroscopy_Workflow Purified_Alkaloid Purified Alkaloid Sample Mass_Spec Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purified_Alkaloid->Mass_Spec NMR_Spec NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Connectivity - Stereochemistry Purified_Alkaloid->NMR_Spec Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation NMR_Spec->Structure_Elucidation

Caption: Workflow for spectroscopic structure elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[17] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can provide clues about the core structure and substituents.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.[2][18]

    • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.[2][18]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Example Spectroscopic Data: Dictamnine and Viridicatin
¹H NMR (CDCl₃, δ ppm) Dictamnine Viridicatin
Aromatic Protons7.2-8.3 (m)7.0-8.1 (m)
Furan Protons7.6 (d), 7.1 (d)-
Methoxy Protons~4.4 (s)-
¹³C NMR (CDCl₃, δ ppm) Dictamnine Viridicatin
Quaternary Carbons104-164118-178
Aromatic CH105-130115-135
Furan CH105, 144-
Methoxy Carbon~60-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

IV. Conclusion and Future Perspectives

The study of the natural product origins of quinoline alkaloids reveals a fascinating interplay of evolutionary divergence and convergence in biosynthetic chemistry. While plants and microorganisms have developed distinct enzymatic toolkits, they often arrive at structurally similar quinoline cores from the same fundamental building block, anthranilic acid. In contrast, the tryptophan-derived pathway in plants like Cinchona highlights a completely different evolutionary trajectory to access this privileged scaffold.

A thorough understanding of these biosynthetic pathways, from the precursor molecules to the specific enzymes that catalyze each transformation, is not merely of academic interest. It provides a roadmap for the heterologous production of valuable alkaloids in microbial hosts, enabling a sustainable and scalable supply chain for pharmaceuticals. Furthermore, by elucidating the structure and function of the biosynthetic enzymes, we can begin to explore their potential for biocatalytic applications and the generation of novel, "unnatural" quinoline derivatives with improved therapeutic properties.

The continued exploration of the vast biodiversity of plants and microorganisms, coupled with advances in genomics, metabolomics, and enzyme characterization, will undoubtedly uncover new variations on the theme of quinoline alkaloid biosynthesis. This knowledge will continue to fuel innovation in drug discovery and biotechnology for years to come.

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  • C. Y. L. Lee et al., "Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana," Metabolites, vol. 11, no. 9, p. 605, 2021. [URL: https://www.mdpi.com/2218-1989/11/9/605]
  • M. F. Grundon, D. M. Harrison, and M. G. Rutherford, "Biosynthesis of aromatic isoprenoids. Part I. The role of 3-prenylquinolines and of platydesmine in the biosnthesis of the furuquinoline alkaloid, dictamnine," J. Chem. Soc., Perkin Trans. 1, pp. 1974-1976, 1974. [URL: https://pubs.rsc.org/en/content/articlelanding/1974/p1/p19740001974]
  • M. A. A. El-Gendy et al., "Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures," Analytical Chemistry, vol. 88, no. 19, pp. 9438-9446, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5051670/]
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  • S. H. El-Sharkawy, "1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs," Data in Brief, vol. 16, pp. 88-97, 2018. [URL: https://www.sciencedirect.com/science/article/pii/S235234091730999X]
  • V. B. Urlacher and S. M. E. van Pée, "Cytochrome P450 monooxygenases: perspectives for synthetic application," Trends in Biotechnology, vol. 24, no. 7, pp. 328-335, 2006. [URL: https://www.researchgate.
  • A. Morita et al., "Biosynthesis of Aliphatic Polyketides by Type III Polyketide Synthase and Methyltransferase in Bacillus subtilis," Journal of Biological Chemistry, vol. 285, no. 37, pp. 28833-28841, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2937920/]
  • Y. Wang et al., "Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years," International Journal of Molecular Sciences, vol. 24, no. 24, p. 17565, 2023. [URL: https://www.mdpi.com/1422-0067/24/24/17565]
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Protocols & Analytical Methods

Method

Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid via the Doebner Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, util...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Doebner reaction. This application note is designed to offer both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles, empowering researchers to confidently execute and adapt this synthesis for their specific needs.

Introduction: The Significance of the Quinoline Core and the Doebner Reaction

Quinoline-4-carboxylic acid derivatives are a cornerstone of many therapeutic agents, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The Doebner reaction, a classic multicomponent reaction, offers a direct and versatile route to these important molecules.[2] It is a one-pot synthesis that convenes an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[2]

While the traditional Doebner reaction has been a mainstay in organic synthesis, it can be hampered by challenges such as harsh reaction conditions and low yields, particularly with anilines bearing electron-withdrawing groups.[1] Consequently, modern adaptations often employ catalysts and optimized conditions to enhance efficiency and broaden the substrate scope. This guide will focus on a representative modern approach to the synthesis of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid.

Reaction Principle and Mechanism

The Doebner reaction proceeds through a fascinating cascade of events, beginning with the condensation of an aniline (3-butoxyaniline) and an aldehyde (benzaldehyde) to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The reaction then proceeds through a Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the aromatic quinoline product.

The overall transformation can be visualized as follows:

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3-Butoxyaniline Imine N-Arylimine (Schiff Base) Aniline->Imine Aldehyde Benzaldehyde Aldehyde->Imine PyruvicAcid Pyruvic Acid Enol Pyruvic Acid Enol PyruvicAcid->Enol Adduct Michael Adduct Imine->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-(3-Butoxyphenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Figure 1: Conceptual workflow of the Doebner reaction for the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure adapted from established methodologies for the Doebner reaction.[3] Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup and reagent purity.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
3-Butoxyaniline≥98%Sigma-Aldrich
Benzaldehyde≥99%, freshly distilledSigma-Aldrich
Pyruvic Acid98%Sigma-Aldrich
Acetic AcidGlacialFisher Scientific
Ethanol200 proofDecon Labs
Round-bottom flaskAppropriate sizeVWR
Reflux condenserVWR
Magnetic stirrer with heatingIKA
Thin-layer chromatography (TLC) platesSilica gel 60 F254MilliporeSigma
Column chromatography suppliesSilica gel (60-120 mesh)Sorbent Technologies
Rotary evaporatorHeidolph
NMR spectrometer400 MHz or higherBruker
Mass spectrometerAgilent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-butoxyaniline (10 mmol, 1.65 g) and benzaldehyde (10 mmol, 1.06 g) in glacial acetic acid (20 mL).

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (10 mmol, 0.88 g) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, column chromatography on silica gel may be necessary.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]

  • Characterization: The structure and purity of the final product, 2-(3-butoxyphenyl)quinoline-4-carboxylic acid, should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Results

The expected product, 2-(3-butoxyphenyl)quinoline-4-carboxylic acid, has the following properties:

PropertyValue
Molecular FormulaC₂₀H₁₉NO₃
Molecular Weight321.37 g/mol
AppearanceOff-white to yellow solid
CAS Number350997-43-2

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. A moderate to good yield is expected with this protocol.

Causality Behind Experimental Choices

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the formation of the imine intermediate and the subsequent cyclization.[5] While other catalysts like trifluoroacetic acid can be used, acetic acid is often effective and less harsh.[5]

  • Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy of the reaction, particularly the cyclization and dehydration steps.

  • Work-up Procedure: Pouring the reaction mixture into ice-water causes the organic product, which is insoluble in water, to precipitate out, allowing for easy separation from the acidic solvent and other water-soluble byproducts.

  • Purification: Recrystallization is a standard method for purifying solid organic compounds. Column chromatography is employed when a higher degree of purity is required, separating the desired product from any unreacted starting materials or side products based on their differential adsorption to the stationary phase.[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a stronger acid catalyst. The purity of the starting materials, especially the aldehyde, is crucial; freshly distilled benzaldehyde is recommended.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting materials remaining, extend the reflux time.

  • Purification Difficulties: If the product is difficult to crystallize, try different solvent systems for recrystallization or resort to column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Reactants 1. Mix Reactants (3-Butoxyaniline, Benzaldehyde, Pyruvic Acid, Acetic Acid) Reflux 2. Heat to Reflux (12-24 hours) Reactants->Reflux Workup 3. Quench with Ice-Water & Precipitate Product Reflux->Workup Filtration 4. Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification 5. Purify Product (Recrystallization or Column Chromatography) Filtration->Purification Characterization 6. Characterize Final Product (NMR, MS) Purification->Characterization

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2021 , 86 (2), 1740–1749. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. 2022 , 21 (2), 1-19. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020 , 5 (7), 3554–3562. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. International Journal of Chemical and Physical Sciences. 2015 , 4, 10-18. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • benzalaniline. Organic Syntheses. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2017 , 22 (11), 1999. [Link]

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Application

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Medicinal Chemistry

An Application Guide to the Pfitzinger Condensation: Synthesis of Quinoline-4-Carboxylic Acids First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction (also known as the Pfitzinger-Borsch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Pfitzinger Condensation: Synthesis of Quinoline-4-Carboxylic Acids

First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This robust reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[3] The quinoline-4-carboxylic acid scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a vast spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[4]

The significance of this reaction lies in its ability to construct the medicinally important quinoline ring system in a convergent manner, allowing for the introduction of diverse substituents at the 2- and 3-positions.[5] This versatility makes the Pfitzinger condensation a vital tool for researchers and drug development professionals exploring structure-activity relationships (SAR) to create novel therapeutic agents.[6] This guide provides an in-depth look at the reaction mechanism, detailed experimental protocols, and practical considerations for its successful application.

Dissecting the Mechanism: A Stepwise Transformation

The Pfitzinger condensation proceeds through a logical sequence of base-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The entire process is a self-validating system where the initial reactant choices directly dictate the final substituted product.

  • Base-Mediated Ring Opening : The reaction initiates with the hydrolysis of the amide bond within the isatin ring.[2] A strong base, typically potassium hydroxide (KOH), acts as a nucleophile, attacking the C2 carbonyl carbon and cleaving the lactam to form the potassium salt of an α-keto-acid (isatinic acid).[7] This intermediate is rarely isolated and is generated in situ.[2]

  • Condensation and Imine Formation : The newly formed amino group of the keto-acid intermediate reacts with the carbonyl group of the second reactant (an aldehyde or ketone). This is a classical condensation step that results in the formation of a Schiff base, or imine, with the elimination of a water molecule.[8]

  • Tautomerization to Enamine : The imine intermediate, which possesses an α-hydrogen, undergoes tautomerization to form the more thermodynamically stable enamine isomer.[2][3] This step is critical as it positions the nucleophilic enamine carbon for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration : The enamine attacks the keto-carbonyl group within the same molecule in an intramolecular cyclization event. This forms a new six-membered ring.[7] The resulting cyclic intermediate readily dehydrates under the reaction conditions, eliminating a molecule of water to create the aromatic quinoline ring system and yield the final quinoline-4-carboxylic acid product.[2]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate (Isatinic Acid) Isatin->KetoAcid 1. Base Hydrolysis (e.g., KOH) Imine Imine (Schiff Base) KetoAcid->Imine 2. Condensation (-H₂O) Carbonyl Carbonyl Compound (R-CO-CH₂-R') Carbonyl->Imine Enamine Enamine (Tautomer) Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product 5. Dehydration (-H₂O)

Caption: The Pfitzinger reaction mechanism.

Experimental Protocols

The choice of protocol often depends on the available equipment and the reactivity of the substrates. While the classical thermal method is reliable, modern microwave-assisted synthesis offers a significant acceleration of the reaction.

Protocol 1: Classical Thermal Synthesis

This method is suitable for most standard laboratory setups and utilizes conventional heating under reflux. The extended reaction time ensures completion, especially for less reactive ketones.

Materials & Equipment:

  • Isatin or substituted isatin

  • Appropriate ketone or aldehyde (with α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Glacial acetic acid

  • Diethyl ether (for extraction)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, Büchner funnel)

  • TLC plates for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 molar equivalents) in ethanol with stirring. Once dissolved, add isatin (1.0 molar equivalent).[4] The strong base is critical for the initial ring-opening of isatin.[7]

  • Addition of Carbonyl Compound: To the stirred solution, add the carbonyl compound (1.0-1.2 molar equivalents).[4] Using a slight excess of the ketone can help drive the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring.[9] Maintain reflux for 12-24 hours.[4] The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add a sufficient amount of water to dissolve the potassium salt of the carboxylic acid product.

  • Purification: Transfer the aqueous solution to a separatory funnel. Wash the solution with diethyl ether (2-3 times) to remove any unreacted ketone and other neutral organic impurities. Discard the organic layers.[4] This extraction is a key purification step that leverages the high water solubility of the carboxylate salt.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with glacial acetic acid until the pH is acidic (typically pH 4-5).[4][9] The quinoline-4-carboxylic acid product, which is insoluble in acidic water, will precipitate out as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any residual salts and acid. Dry the product thoroughly in a vacuum oven or desiccator.

Protocol 2: Microwave-Assisted Synthesis

This modern approach dramatically reduces reaction times from hours to minutes, making it ideal for rapid library synthesis and methods development.

Materials & Equipment:

  • Same reagents as Protocol 1

  • Microwave-safe reaction vessel with a snap cap or crimp top

  • Microwave reactor

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (1.0 molar equivalent) to a 33% aqueous solution of potassium hydroxide.[3]

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (1.0 molar equivalent).[3]

  • Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at a predetermined temperature (e.g., 100-150°C).[3] Safety Note: Ensure the vessel is not filled more than two-thirds full and that the temperature and pressure limits of the vessel are not exceeded.

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. If any solids are present, filter the dark solution.[3]

  • Precipitation: Pour the filtrate into a beaker containing an ice-water mixture. Acidify the solution with acetic acid to precipitate the product.[3]

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product.[3]

Pfitzinger_Workflow cluster_0 Protocol 1: Conventional Heating cluster_1 Protocol 2: Microwave Synthesis A1 1. Dissolve KOH in EtOH A2 2. Add Isatin & Carbonyl Compound A1->A2 A3 3. Reflux for 12-24h A2->A3 A4 4. Workup: Solvent Removal, H₂O, Ether Wash A3->A4 A5 5. Acidify with Acetic Acid A4->A5 A6 6. Filter & Dry Product A5->A6 B1 1. Combine Reagents in aq. KOH B2 2. Seal Vessel B1->B2 B3 3. Microwave Irradiation (5-10 min) B2->B3 B4 4. Cool & Filter B3->B4 B5 5. Precipitate in Ice-Water & Acidify B4->B5 B6 6. Filter & Dry Product B5->B6

Sources

Method

High-Throughput Screening Assays for Quinoline-Based Compounds: Application Notes and Protocols

Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents that target specific cellular pathways, the versatility of the quinoline moiety has made it a focal point in the quest for novel therapeutics.[1] Quinolines have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of bioactive quinoline-based compounds, with a focus on practical, field-proven protocols and the underlying scientific principles that ensure data integrity and reproducibility.

Navigating the Challenges of Screening Quinolines

While the chemical tractability and biological relevance of quinolines make them attractive for HTS, their inherent physicochemical properties present unique challenges. A significant number of quinoline derivatives exhibit autofluorescence, which can interfere with common fluorescence-based assays. Furthermore, some quinolines have been shown to directly inhibit reporter enzymes like luciferase, leading to false-positive results in reporter gene assays.[4] Therefore, a robust HTS workflow for quinolines must incorporate carefully selected primary assays, orthogonal validation methods, and specific counter-screens to mitigate these potential artifacts.

I. Cell-Based Assays: Probing Phenotypic Responses in a High-Throughput Format

Cell-based assays are invaluable for identifying compounds that modulate cellular processes in a physiologically relevant context.[5] They are instrumental in early-stage drug discovery for assessing cytotoxicity, cell proliferation, and specific pathway modulation.

A. Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of viable cells.

  • Cell Seeding:

    • Culture cancer cells (e.g., MDA-MB-468, MCF-7 for breast cancer) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a clear-bottom 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of quinoline compounds in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient.

    • Add 0.4 µL of each compound concentration to the respective wells (final DMSO concentration should be ≤ 0.5%).

    • Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Novel Fluorinated Quinoline Derivatives

The following table presents representative IC50 values of novel fluorinated quinoline derivatives against triple-negative breast cancer (TNBC) cell lines, demonstrating the potent and selective cytotoxicity of this class of compounds.

CompoundMDA-MB-468 IC50 (µM)MCF-7 IC50 (µM)MCF-10A (non-tumorigenic) IC50 (µM)
6a 4 ± 0.0210.5 ± 0.03≥100
6b 5 ± 0.0311 ± 0.02>100
6f 2 ± 0.025 ± 0.02>100
Cisplatin 5 ± 1.62 ± 0.9Not Determined

Data adapted from a study on novel fluorinated quinoline derivatives in 2D and 3D models of triple-negative breast cancer.[3]

II. Biochemical Assays: Targeting Molecular Mechanisms

Biochemical assays are essential for elucidating the direct molecular targets of quinoline compounds.[7] These assays typically involve purified enzymes or receptors and are crucial for mechanism-of-action studies and lead optimization.

A. Kinase Inhibition Assays: The Z'-LYTE™ Platform

Many quinoline-based anticancer agents function as kinase inhibitors. The Z'-LYTE™ assay is a fluorescence-based, high-throughput method for measuring kinase activity. It utilizes a FRET (Förster Resonance Energy Transfer) pair consisting of a coumarin-labeled peptide substrate and a fluorescein-labeled antibody that recognizes the phosphorylated peptide.

  • Reagent Preparation:

    • Prepare 4X working solutions of the quinoline compounds in kinase buffer.

    • Prepare a 2X kinase/peptide mixture in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X compound solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X kinase/peptide mixture to each well.[8]

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Development and Detection:

    • Add 5 µL of the Development Reagent (containing the fluorescein-labeled antibody) to each well.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the Stop Reagent.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) using a microplate reader.

    • Calculate the emission ratio and determine the percent inhibition.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway Visualization: EGFR Kinase Signaling

Quinoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9]

Hit_Confirmation_Workflow Primary_Screen Primary HTS Initial_Hits Initial Hits Primary_Screen->Initial_Hits Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay Validation Confirmed_Hits->Orthogonal_Assay Counter_Screens Counter-Screens (Fluorescence, Luciferase) Confirmed_Hits->Counter_Screens Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR_Analysis Counter_Screens->Validated_Hits Lead_Series Lead Series Identification SAR_Analysis->Lead_Series

Caption: A typical workflow for hit confirmation and triaging in HTS.

V. Counter-Screens for Quinoline-Specific Interferences

Due to the known potential for quinoline compounds to interfere with certain assay technologies, specific counter-screens are essential to eliminate false positives.

A. Protocol: Identifying Autofluorescent Compounds
  • Prepare serial dilutions of the quinoline compounds in the same assay buffer used for the primary screen.

  • Dispense the compounds into a black, clear-bottom 384-well plate.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

  • Compounds that exhibit a significant increase in fluorescence intensity in the absence of the assay's biological components are flagged as autofluorescent.

B. Protocol: Luciferase Inhibition Counter-Screen
  • Prepare serial dilutions of the quinoline compounds.

  • In a white, opaque 384-well plate, add a known concentration of purified firefly luciferase enzyme to each well.

  • Add the quinoline compounds to the wells and incubate for a short period.

  • Initiate the luminescent reaction by adding the luciferase substrate (luciferin) and ATP.

  • Immediately measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

VI. Troubleshooting Common HTS Issues with Quinolines

Problem Potential Cause Solution
High background signal in fluorescence assays Autofluorescence of quinoline compounds.Perform an autofluorescence counter-screen. Consider using a red-shifted fluorescent dye.
Low Z'-factor High variability in assay signal.Optimize reagent concentrations and incubation times. Ensure consistent liquid handling.
Poor dose-response curves Compound precipitation at high concentrations.Check the solubility of the compounds in the assay buffer. Lower the maximum screening concentration.
False positives in luciferase reporter assays Direct inhibition of luciferase by quinoline compounds.Run a luciferase inhibition counter-screen.

Conclusion

High-throughput screening of quinoline-based compound libraries offers a powerful approach for the discovery of novel therapeutic agents. However, a thorough understanding of the potential for assay interference and the implementation of a rigorous validation workflow are paramount to success. The protocols and strategies outlined in this guide provide a robust framework for researchers to navigate the complexities of screening quinoline derivatives, ultimately leading to the identification of high-quality, validated hits for further drug development.

References

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab & KNIME Help Labs. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Schaduang, W., et al. (2019). Repositioning approved drugs for the treatment of problematic cancers using a screening approach. ResearchGate. Retrieved from [Link]

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  • Jain, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3366-S3397. Retrieved from [Link]

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  • Li, X., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 4(4), 7118–7125. Retrieved from [Link]

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  • Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1983. Retrieved from [Link]

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Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. As a member of the quinoline-4-carboxylic acid class, this compound is of significant interest for its potential as a novel antimicrobial agent. This guide details the necessary materials, quality control measures, and step-by-step protocols for determining its efficacy against a panel of pathogenic bacteria using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] The presence of an aryl ring at the 2-position of the quinoline core has been identified as a key structural feature for antibacterial activity.[3][4] 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid belongs to this promising class of compounds. Its structural features suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes, a hallmark of many quinoline-based antimicrobials.

The purpose of these application notes is to provide a robust framework for the systematic evaluation of this compound's antimicrobial properties. By adhering to standardized methodologies, researchers can generate high-quality, comparable data essential for preclinical assessment and further development. The causality behind the chosen experimental designs is to first establish the potency of the compound through quantitative MIC determination and then to assess its spectrum of activity using the qualitative disk diffusion method.

Preliminary Considerations: Compound Handling and Solubility

Prior to initiating antimicrobial assays, it is imperative to understand the physicochemical properties of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, particularly its solubility. As a novel compound, its solubility profile may not be readily available. A preliminary solubility test is a mandatory first step to ensure accurate and reproducible results.

Recommended Solvents and Stock Solution Preparation

Many quinoline-4-carboxylic acid derivatives exhibit poor solubility in aqueous solutions but are soluble in organic solvents.[5]

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution due to its broad solubilizing power and compatibility with most antimicrobial assays at low final concentrations (<1% v/v).

  • Alternative Solvents: Ethanol or methanol may also be considered.

Protocol for Stock Solution Preparation (Example using DMSO):

  • Accurately weigh a precise amount of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~31.1 mM). The concentration should be at least 10 times the highest concentration to be tested.[6]

  • Ensure complete dissolution by vortexing or gentle warming (if the compound is stable). The solution should be clear and free of particulates.

  • Dispense the stock solution into small, single-use aliquots and store at -20°C or below to maintain stability.[6][7] Avoid repeated freeze-thaw cycles.

Protocol: Preliminary Solubility Assessment

This protocol determines the appropriate solvent and maximum soluble concentration.

  • Solvent Screening: Test the solubility of the compound in DMSO, ethanol, and sterile deionized water.

  • Procedure:

    • Add a small, known amount of the compound (e.g., 1 mg) to a clear microcentrifuge tube.

    • Add the test solvent in small increments (e.g., 100 µL), vortexing thoroughly after each addition.

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

    • Continue adding solvent until the compound fully dissolves to determine the approximate solubility.

  • Solvent Control: It is critical to include a "solvent-only" control in all subsequent antimicrobial assays to ensure the solvent itself does not inhibit microbial growth at the concentrations used.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing, yielding the Minimum Inhibitory Concentration (MIC).[8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][9] This protocol is adapted from the CLSI M07 guidelines.[2][10]

Materials and Reagents
  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid stock solution (in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[11]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate incubator (35°C ± 2°C)

  • Microplate reader (optional)

Step-by-Step Methodology
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock compound in CAMHB. Add 100 µL of this intermediate dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the solvent control (compound solvent at the highest concentration used, but no compound).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control (well 11) must show distinct turbidity.

    • The solvent control (well 12) should also show robust growth.

Quality Control
  • QC Strains: Concurrently test a reference quality control strain (e.g., E. coli ATCC 25922) against a standard antibiotic with a known MIC range (e.g., ciprofloxacin) as specified in CLSI M100 documents.[3] This validates the assay's accuracy.

  • Sterility Control: A well with uninoculated CAMHB should remain clear.

  • Growth Control: A well with inoculum but no compound must show adequate growth.

Workflow Visualization: MIC Determination

MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution (in DMSO) D Serial Dilution of Compound in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Standardize Inoculum in CAMHB B->C E Inoculate Plate with Standardized Bacteria C->E F Incubate Plate (16-20h at 35°C) E->F G Read MIC Value (Lowest concentration with no visible growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Core Protocol: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to an antimicrobial agent. This protocol is based on the CLSI M02 standard.

Materials and Reagents
  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Bacterial strains and 0.5 McFarland standard (as above)

  • Sterile swabs

  • Solvent for compound (e.g., DMSO)

  • Forceps

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology
  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of the compound in a volatile solvent (e.g., DMSO, ethanol). The concentration needs to be determined empirically.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the compound solution onto each sterile blank disk.

    • Allow the disks to dry completely in a sterile environment before use.

    • Prepare solvent-only control disks in the same manner.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Inoculate a dry MHA plate by swabbing the entire surface evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid ajar.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.[4]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.

    • The solvent control disk should show no zone of inhibition.

Data Presentation and Interpretation

MIC Data

MIC values should be reported in µg/mL or mg/L. For a novel compound without established clinical breakpoints, interpretation is based on comparing the MIC values to those of known antibiotics and considering potential therapeutic concentrations.[8]

Table 1: Template for Reporting MIC Values (µg/mL)

Microbial Strain2-(3-Butoxyphenyl)quinoline-4-carboxylic acidCiprofloxacin (Control)Vancomycin (Control)
S. aureus ATCC 25923
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1
Clinical Isolate 2
Disk Diffusion Data

Results are recorded as the diameter of the zone of inhibition in millimeters.

Table 2: Template for Reporting Zone of Inhibition Diameters (mm)

Microbial Strain2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (µ g/disk )Gentamicin (10 µg)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1

Self-Validating Systems: Troubleshooting and Ensuring Trustworthiness

A protocol's trustworthiness is established through rigorous controls and an understanding of potential pitfalls.

Problem Potential Cause Solution
No growth in control wells (MIC assay) Inoculum too dilute; inactive bacterial culture; residual cleaning agent in plate.Re-standardize inoculum; use a fresh culture; use sterile, single-use plates.
Growth in sterility control well Contamination of broth or plate.Use fresh, sterile media and aseptic technique. Repeat the assay.
QC strain MIC out of range Procedural error (inoculum, incubation); expired reagents; contamination.Review all procedural steps against CLSI guidelines. Verify reagent integrity. Repeat the test.
Compound precipitates in MIC plate Poor solubility in broth; concentration exceeds solubility limit.Re-evaluate solubility. Use a higher concentration stock solution to minimize the volume added. Ensure the final solvent concentration is non-inhibitory.
Inconsistent zone sizes (Disk Diffusion) Inoculum density not standardized; uneven lawn of growth; plates too moist.Strictly adhere to 0.5 McFarland standard. Ensure even swabbing technique. Properly dry agar surface before applying disks.

Conclusion

The protocols outlined in this document provide a standardized and robust methodology for the initial in vitro evaluation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid's antimicrobial activity. By carefully addressing compound solubility and adhering to established CLSI guidelines for MIC and disk diffusion testing, researchers can generate reliable and reproducible data. This information is foundational for the rational progression of this, and other novel quinoline derivatives, through the drug discovery pipeline.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Ed. CLSI standard M07. Clinical and Laboratory Standards Institute; 2022. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2024. [Link]

  • World Organisation for Animal Health (WOAH). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual; 2012. [Link]

  • Wójcik-Bojek, U., et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals; 2021. [Link]

  • Rubin Lab. MIC (Broth Microdilution) Testing. YouTube; 2020. [Link]

  • APEC. Antimicrobial Susceptibility Testing. APEC Cooperation for Food Security; 2014. [Link]

  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests, 12th Ed. CLSI standard M02. Clinical and Laboratory Standards Institute; 2015. [Link]

  • MacGowan, A. P., & Macnaughton, E. Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy; 2003. [Link]

  • American Association for Clinical Chemistry. Antibiotic Susceptibility Testing. Lab Tests Online; 2020. [Link]

  • National Institutes of Health, Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]

  • Sarker, M. M. R., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology; 2023. [Link]

  • Gürsoy, A., & Karali, N. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals; 2022. [Link]

  • CLSI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf; 2011. [Link]

  • StatPearls. Antimicrobial Susceptibility Testing. NCBI Bookshelf; 2023. [Link]

  • Microrao. Compiled list of ATCC strains used for tests and media quality control.[Link]

  • EUCAST. MIC Determination.[Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing.[Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC).[Link]

  • Yin, Z., et al. Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. International Journal of Nanomedicine; 2023. [Link]

  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition.[Link]

  • Guna, V., et al. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design; 2016. [Link]

  • Zhang, Y., et al. Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins Exhibiting a Propensity for Gelation: Application to the Discovery of Novel Antibacterial Teixobactin Analogues. Molecular Pharmaceutics; 2021. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.[Link]

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Method

Evaluating the Cytotoxic Potential of Novel Quinoline Derivatives: A Guide to Cell Culture Protocols and Mechanistic Assays

Introduction: The Therapeutic Promise and Cytotoxic Challenge of Quinoline Derivatives Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are a cornerstone in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Cytotoxic Challenge of Quinoline Derivatives

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are a cornerstone in medicinal chemistry. Their versatile scaffold has been successfully incorporated into a wide array of therapeutic agents, demonstrating antimalarial, antibacterial, and, most notably, anticancer properties.[1] The anticancer activity of quinoline derivatives is multifaceted, with various compounds reported to induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and disrupt cell migration.[1] Mechanisms of action often involve interference with DNA replication through intercalation or inhibition of crucial enzymes like topoisomerases.[2]

As researchers in drug development synthesize novel quinoline-based compounds, a critical step in their preclinical evaluation is the rigorous assessment of their cytotoxic effects. This guide provides a comprehensive overview of robust cell culture-based protocols designed to quantify the cytotoxicity of quinoline derivatives and to elucidate the underlying molecular mechanisms. We will delve into the practical and theoretical considerations of key assays, moving beyond a simple recitation of steps to explain the "why" behind the "how," ensuring the generation of reliable and reproducible data.

Strategic Cell Line Selection: The Foundation of a Relevant Cytotoxicity Study

The choice of cell line is a pivotal decision that dictates the relevance and translatability of in vitro cytotoxicity data. A thoughtful selection process should consider the intended therapeutic target of the quinoline derivatives. For anticancer drug development, a panel of cancer cell lines representing different tumor types is often employed.

Commonly Used Cancer Cell Lines for Quinoline Cytotoxicity Testing:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive.
HeLa Cervical CancerA widely used, robust cell line.
A549 Lung CancerNon-small cell lung carcinoma.[3]
HepG2 Liver CancerHuman hepatocellular carcinoma.
U-87MG GlioblastomaAggressive brain tumor cell line.[4]
PC-3 Prostate CancerAndrogen-independent prostate cancer.

Expert Insight: Beyond a diverse panel of cancer cell lines, it is crucial to include a non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized normal cell line) to assess the selectivity of the quinoline derivative. A compound that is highly toxic to cancer cells but shows minimal effect on normal cells has a more promising therapeutic window.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach to evaluating the cytotoxic effects of quinoline derivatives is essential for generating a comprehensive and coherent dataset. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_screening Primary Screening cluster_mechanism Mechanistic Elucidation cluster_pathway Signaling Pathway Analysis MTT_LDH MTT or LDH Assay (Dose-Response and IC50 Determination) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) MTT_LDH->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle ROS ROS Production Assay Apoptosis->ROS WesternBlot Western Blotting (Bcl-2 family, Akt/mTOR) Apoptosis->WesternBlot

Caption: A logical workflow for assessing quinoline derivative cytotoxicity.

Core Cytotoxicity Assays: Quantifying Cell Viability

The initial step in evaluating a new compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.[5]

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%) and an untreated control.[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Trustworthiness Check: Always include a positive control (a known cytotoxic compound) to validate the assay's performance. Visual inspection of the cells under a microscope before adding the MTT reagent can provide a qualitative confirmation of cytotoxicity.

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: A maximum LDH release control (cells treated with a lysis buffer) is used to determine 100% cytotoxicity. The percentage of cytotoxicity for each treatment is calculated relative to this maximum release.

Delving Deeper: Unraveling the Mechanisms of Cell Death

Once the cytotoxic potential of a quinoline derivative has been established, the next crucial step is to understand how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[9]

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the quinoline derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4: Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[9] Measuring the activity of specific caspases can provide insights into the apoptotic pathway being activated.

  • Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).[10]

  • Executioner Caspases: Caspase-3 and Caspase-7, which are activated by the initiator caspases and are responsible for cleaving key cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[10]

Commercially available kits provide a straightforward method for measuring caspase activity, typically using a luminogenic or colorimetric substrate that is cleaved by the specific caspase.

General Protocol for Caspase-Glo® Assay:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinoline derivative.

  • Reagent Addition: Add the Caspase-Glo® reagent directly to the wells.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[11]

Investigating the Signaling Pathways of Quinoline-Induced Cytotoxicity

Many quinoline derivatives exert their cytotoxic effects by modulating specific signaling pathways.

The Role of Bcl-2 Family Proteins and ROS

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[1][12] The ratio of these proteins determines the cell's susceptibility to apoptosis. Quinoline derivatives can induce apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[12][13]

Furthermore, many quinoline derivatives have been shown to induce the production of reactive oxygen species (ROS).[14][15] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, damage to cellular components, and the induction of apoptosis.[16]

Apoptosis_Pathway Quinoline Quinoline Derivative ROS Increased ROS Quinoline->ROS Bax Bax Activation Quinoline->Bax Bcl2 Bcl-2 Inhibition Quinoline->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Validation: Western blotting is a powerful technique to assess the protein levels of Bcl-2 family members. The production of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16]

Conclusion: A Rigorous and Methodical Approach to Cytotoxicity Testing

The protocols and strategies outlined in this guide provide a robust framework for the in-depth evaluation of the cytotoxic properties of novel quinoline derivatives. By moving from broad screening assays to more focused mechanistic studies, researchers can gain a comprehensive understanding of a compound's biological activity. Adherence to best practices, including the use of appropriate controls and the careful selection of cell lines, is paramount for generating high-quality, reproducible data that can confidently guide the drug development process.[17][18]

References

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  • Chen, Y. J., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS One, 10(3), e0118360. [Link]

  • Kale, M. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3898-3913. [Link]

  • Google Patents. (n.d.). Quinoline or quinazoline derivatives with apoptosis inducing activity on cells.
  • S, S., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic Chemistry, 150, 107567. [Link]

  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

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  • NIH. (n.d.). SOP for the BALB/C 3T3 NRU Cytotoxicity Test (Appx C of NIH Doc. 01-4500). Retrieved from [Link]

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  • Taylor & Francis Online. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]

  • MDPI. (2022, March 24). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

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Application

Application Note &amp; Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of Novel Quinoline Compounds

Introduction: The Quinoline Scaffold in Inflammation Research Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The inflammatory cascade is orchestrated by a complex network of cells, signaling pathways, and mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), enzymes such as cyclooxygenase-2 (COX-2), and reactive species like nitric oxide (NO) and reactive oxygen species (ROS).[2][3][4]

The quinoline nucleus, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[5][6] Numerous quinoline derivatives have been investigated and developed as anti-inflammatory agents, targeting key components of the inflammatory response.[1][2][6] These compounds offer a versatile template for designing novel therapeutics that can modulate specific inflammatory pathways, potentially offering improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[2]

This guide provides a comprehensive experimental framework for researchers to systematically evaluate the anti-inflammatory potential of novel quinoline compounds. It details a tiered approach, beginning with robust in vitro screening to establish foundational activity and progressing to mechanistic studies to elucidate the mode of action. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Tier 1: Foundational In Vitro Screening

The initial phase of evaluation focuses on establishing the primary anti-inflammatory effect of the quinoline compounds and ensuring that the observed effects are not a byproduct of cytotoxicity. The murine macrophage cell line, RAW 264.7, is the workhorse for this stage. Macrophages are central players in the inflammatory response, and the RAW 264.7 line provides a highly reproducible model that can be activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory state.[4][7]

Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: In Vitro Screening A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A->B C LPS-Induced Inflammation Model (RAW 264.7 cells + LPS) B->C D Treatment with Quinoline Compounds C->D E Measure Inflammatory Mediators D->E F Nitric Oxide (NO) (Griess Assay) E->F G Reactive Oxygen Species (ROS) (DCFDA Assay) E->G H Data Analysis: Calculate IC50 Values F->H G->H G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates & promotes degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Quinoline_NFkB Quinoline Compound Quinoline_NFkB->IKK inhibits Quinoline_NFkB->IkBa inhibits degradation LPS2 LPS TLR4_2 TLR4 Receptor LPS2->TLR4_2 MAP3K MAP3K TLR4_2->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 AP1 AP-1 p38->AP1 Nucleus2 Nucleus AP1->Nucleus2 Genes2 Pro-inflammatory Genes Nucleus2->Genes2 Quinoline_MAPK Quinoline Compound Quinoline_MAPK->p38 inhibits phosphorylation

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory drugs.

Protocol 2.1: COX-2 Enzyme Inhibition Assay

Causality: COX-2 is an enzyme that is rapidly induced during inflammation and is responsible for producing prostaglandins, which are potent inflammatory mediators. [8]Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. This can be assessed using commercially available cell-free enzymatic assay kits.

Methodology:

  • Assay Preparation: Use a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric). [9][10][11]Prepare reagents according to the manufacturer's instructions.

  • Compound Addition: Add various concentrations of the quinoline compounds to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control. [10]3. Enzyme Addition: Add the human recombinant COX-2 enzyme to the wells.

  • Incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzyme. [12]5. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. [12]6. Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the output (fluorescence or absorbance) according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.

  • Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2.2: Cytokine Profiling (TNF-α, IL-6, IL-1β)

Causality: Cytokines are the master regulators of the inflammatory response. Measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β provides direct evidence of a compound's ability to suppress the inflammatory cascade. [13]The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying individual cytokines. [14] Methodology:

  • Sample Collection: Set up an experiment as described in Protocol 1.2 (LPS stimulation of RAW 264.7 cells). After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA Procedure: Use commercial ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add a streptavidin-HRP conjugate.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of each cytokine in the samples. Compare the cytokine levels in compound-treated groups to the LPS-only control. For higher throughput, multiplex assays (e.g., Luminex-based) can be used to measure dozens of cytokines simultaneously from a single small-volume sample.[15][16]

Protocol 2.3: Signaling Pathway Analysis (Western Blot for NF-κB and MAPK Pathways)

Causality: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades that control the expression of inflammatory genes. [17][18][19]LPS activates these pathways, leading to the phosphorylation of key proteins (e.g., IκBα, p38 MAPK). [20][21]An effective anti-inflammatory agent may act by inhibiting the activation of these upstream targets. [22][23]Western blotting can be used to measure the levels of these phosphorylated (activated) proteins.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with quinoline compounds for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, as pathway activation is rapid).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key proteins (e.g., phospho-p65 NF-κB, phospho-IκBα, phospho-p38 MAPK).

    • Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Tier 3: In Vivo Model Validation

While in vitro assays are essential for initial screening and mechanism of action studies, validation in a living organism is a critical step in drug development. [24]An acute LPS-induced systemic inflammation model in mice is a commonly used and well-characterized model to test the efficacy of novel anti-inflammatory agents. [25][26][27][28] Brief Overview of the Model:

  • Acclimatization: Animals (e.g., C57BL/6 mice) are acclimatized for at least one week.

  • Compound Administration: The test quinoline compound is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose.

  • LPS Challenge: After a set time (e.g., 1 hour), a sub-lethal dose of LPS is injected intraperitoneally to induce systemic inflammation.

  • Sample Collection: At a specific time point post-LPS challenge (e.g., 4-6 hours), blood is collected to measure systemic cytokine levels in the serum. Key organs like the lungs and liver can also be harvested for histopathological analysis or to measure local inflammatory markers. [29]5. Analysis: Serum cytokine levels (TNF-α, IL-6) are quantified by ELISA. Organ tissues can be examined for signs of inflammatory cell infiltration. The efficacy of the quinoline compound is determined by its ability to reduce these inflammatory readouts compared to the LPS-only control group.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between compounds.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Compounds

Compound IDCytotoxicity (CC50, µM)NO Production (IC50, µM)ROS Production (IC50, µM)COX-2 Inhibition (IC50, µM)
QC-001 >10015.2 ± 1.825.6 ± 3.18.9 ± 0.9
QC-002 >1005.8 ± 0.712.1 ± 1.52.1 ± 0.3
Celecoxib >100Not ActiveNot Active0.4 ± 0.05
L-NAME >10022.5 ± 2.5Not ActiveNot Active

Data are presented as mean ± SD from three independent experiments. IC50 is the concentration required to inhibit 50% of the activity.

Table 2: Effect of QC-002 on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS) < 15< 10< 5
LPS (1 µg/mL) 3580 ± 2505120 ± 410450 ± 35
LPS + QC-002 (5 µM) 1850 ± 1502340 ± 200210 ± 20
LPS + QC-002 (10 µM) 760 ± 80980 ± 11095 ± 12

*Data are presented as mean ± SD. p < 0.01 compared to the LPS-only group.

Conclusion

The described multi-tiered approach provides a robust and logical framework for the preclinical evaluation of novel quinoline compounds as potential anti-inflammatory agents. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can efficiently identify promising lead candidates, understand their mode of action, and build a strong data package for further development. This structured methodology, grounded in established protocols and a clear understanding of the underlying biology, is essential for advancing the discovery of new and effective treatments for inflammatory diseases.

References

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

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Method

Application Note &amp; Protocols: A Senior Scientist's Guide to Measuring Binding Affinity

Introduction: Beyond "Does It Bind?" to "How Well Does It Bind?" In the landscape of molecular biology and drug discovery, understanding the interaction between a molecule and its target protein is fundamental. While a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Does It Bind?" to "How Well Does It Bind?"

In the landscape of molecular biology and drug discovery, understanding the interaction between a molecule and its target protein is fundamental. While a simple "yes/no" answer to binding is a starting point, the critical data lies in the quantification of this interaction—its binding affinity . Binding affinity describes the strength of the interaction between two molecules, such as a drug and its protein target. This parameter is paramount, governing everything from the physiological concentration at which a biological effect is observed to the therapeutic dose of a drug candidate.

The strength of this interaction is typically reported as the equilibrium dissociation constant (K D) .[1] The K D is the concentration of a ligand at which half of the available binding sites on the target protein are occupied at equilibrium. A smaller K D value signifies a higher binding affinity, meaning the ligand and protein are more strongly attracted to one another.[1]

Conversely, the equilibrium association constant (K A) can also be used, where K A = 1/K D. A larger K A value indicates a stronger interaction.[2] Affinity is a product of two kinetic rates: the association rate constant (k on or k a) , which describes the rate at which the two molecules bind, and the dissociation rate constant (k off or k d) , which describes the rate at which the complex falls apart.[3] The relationship is defined as:

K D = k off / k on [3]

This guide provides an in-depth exploration of the leading techniques used to measure binding affinity. It is designed not as a rigid template, but as a framework for critical thinking, empowering researchers to select the appropriate methodology, design robust experiments, and interpret their data with confidence. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights gleaned from years of field experience.

Pillar 1: The Foundations of a Trustworthy Binding Assay

Before delving into specific technologies, it is crucial to understand the universal principles that underpin any reliable binding affinity measurement. Neglecting these fundamentals is the most common source of erroneous data.

A. The Sanctity of Equilibrium

A binding reaction is a dynamic process. The K D is an equilibrium constant, meaning it can only be accurately determined when the rates of association and dissociation have equalized.[1] Insufficient incubation times are a pervasive issue that leads to an underestimation of affinity (an artificially high K D).[4]

  • Causality: If the reaction is stopped before equilibrium is reached, the measured amount of bound complex will be lower than its true equilibrium value, especially at lower concentrations of the titrant. This skews the binding curve and results in an inaccurate K D. For example, a study on Puf4-RNA binding showed that a 30-minute incubation on ice yielded an apparent K D seven times higher than the true value achieved after 24 hours.[4]

  • Validation Step: Always perform a time-course experiment. Measure the binding signal at several different incubation times (e.g., 30 min, 2 hrs, 6 hrs). The correct incubation time is the point at which the signal no longer increases.[4]

B. The Concentration Conundrum: Binding vs. Titration Regimes

The most common experimental design involves keeping one binding partner (the "trace" component, R) at a fixed, low concentration while varying the concentration of the other partner (the titrant, P).[4][5] The reliability of the resulting K D is critically dependent on the concentration of the trace component relative to the expected K D.

  • Binding Regime ([R] total << K D): This is the ideal state.[4][5] The concentration of the trace component is so low that the amount bound does not significantly deplete the total concentration of the titrant. In this regime, the concentration of the titrant required to achieve 50% binding (the EC50) is a direct and accurate approximation of the K D.[4][5]

  • Titration Regime ([R] total >> K D): This regime must be avoided.[4][5] Here, the concentration of the trace component is so high that it acts as a sink, binding nearly every molecule of titrant added until the trace component itself becomes saturated. The resulting curve reflects the stoichiometry of the interaction, not the affinity. The EC50 in this case is simply half the concentration of the trace component and bears no relation to the true K D.

C. Know Thy Protein: The Importance of Active Concentration

A common assumption is that 100% of the protein in your tube is properly folded and active. This is rarely the case. Misfolded, aggregated, or degraded protein will not bind, yet it contributes to the total protein concentration you measure (e.g., by A280).

  • Causality: If only 10% of your protein is active, your measurement of total protein concentration is off by a factor of 10.[4] This can lead to a tenfold overestimation of the K D and may push an experiment unknowingly into the titration regime.[4]

  • Validation Step: When possible, perform a titration experiment in the titration regime (using a high concentration of your protein against a known tight-binding ligand) specifically to determine the concentration of active, binding-competent protein.[4]

Section 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[6] It has become a gold standard for its ability to provide not only equilibrium affinity (K D) but also kinetic rate constants (k on and k d).[6]

Principle of the Technique

In a typical SPR experiment, a protein (the "ligand") is immobilized onto a sensor chip, which is a glass slide coated with a thin layer of gold.[7][8] Polarized light is directed at the gold film. At a specific angle, known as the resonance angle, the light excites surface plasmons (collective oscillations of electrons) in the gold layer, causing a sharp dip in the intensity of the reflected light.[7][8] When an analyte flows over the surface and binds to the immobilized ligand, the mass on the sensor surface increases. This increase in mass alters the local refractive index, which in turn causes a measurable shift in the resonance angle.[6][8] This change is plotted in real-time on a sensorgram, which shows the binding response versus time.

SPR_Principle cluster_chip Sensor Chip GoldFilm Gold Film Ligand Immobilized Ligand (Protein) Binding Binding Event (Mass Change) Ligand->Binding Analyte Analyte in Solution Analyte->Ligand Association (kon) Detector Refractive Index Shift (Signal) Binding->Detector

Caption: Workflow of Surface Plasmon Resonance (SPR).

Expert Insights & Causality
  • Why Choose SPR? SPR is exceptionally powerful because it provides a complete kinetic profile of an interaction. This is critical in drug development, where a long residence time (slow k off) can be more important than absolute affinity (K D). It is also highly sensitive, capable of detecting interactions with small molecules.[6]

  • Immobilization Strategy is Key: The ligand can be attached to the sensor chip via various chemistries (e.g., amine coupling) or capture methods (e.g., using a His-tag or an antibody).[6] The choice is critical. Covalent amine coupling is robust but can randomly orient the protein, potentially obscuring the binding site. Capture methods provide uniform orientation but may be less stable over time.

  • Mass Transport Limitation: This is a potential artifact where the rate of analyte binding is limited by the rate of diffusion from the bulk solution to the sensor surface, not by the intrinsic interaction kinetics. This can lead to an underestimation of the true k on.

    • Self-Validation: To test for mass transport effects, perform the experiment at different flow rates. If the observed binding rate changes with the flow rate, mass transport is likely a factor. The analysis model must then account for this.

Detailed Protocol: SPR Kinetic Analysis

1. Reagent & Sample Preparation

  • Ligand: Prepare the ligand (protein to be immobilized) at a concentration of 10-50 µg/mL in a low ionic strength buffer with a pH about 0.5-1.0 unit below the protein's isoelectric point (pI) to promote surface pre-concentration (e.g., 10 mM Sodium Acetate, pH 5.0).[9]

  • Analyte: Prepare a stock solution of the analyte in running buffer. Create a dilution series (typically 5-7 concentrations) bracketing the expected K D (e.g., from 0.1x to 10x K D). Include a zero-analyte (buffer only) injection for double referencing.

  • Buffers: All buffers, especially the running buffer and the analyte dilution buffer, must be identical and freshly prepared/filtered to minimize bulk refractive index mismatches. A common running buffer is HBS-EP+ (HEPES, NaCl, EDTA, and P20 surfactant).

2. Experimental Setup (Amine Coupling Example)

  • Instrument Priming: Prime the instrument with fresh running buffer until a stable baseline is achieved.[9]

  • Surface Activation: Inject a 1:1 mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups on the sensor surface.[9]

  • Ligand Immobilization: Inject the prepared ligand solution over the activated surface. The amount of immobilized ligand is monitored in real-time. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of 50-150 Response Units (RU) to avoid mass transport limitations.[6]

  • Deactivation: Inject ethanolamine to quench any remaining active NHS-esters.[9]

3. Data Acquisition (Kinetic Titration Cycle) For each analyte concentration in the series (from lowest to highest):

  • Establish Baseline: Flow running buffer over the sensor surface until a stable baseline is observed.

  • Association: Inject the analyte solution for a defined period (e.g., 180 seconds) to monitor the binding event.

  • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the ligand for a sufficient period (e.g., 600 seconds). The dissociation phase should be long enough to see at least a 5% decline in the signal.

  • Regeneration (if necessary): If the analyte does not fully dissociate, inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to strip the remaining analyte and prepare the surface for the next cycle.[6] This step requires careful optimization to ensure it doesn't denature the immobilized ligand.

4. Data Analysis

  • Reference Subtraction: Subtract the signal from a reference flow cell (activated and deactivated without ligand) from the active flow cell signal.

  • Buffer Injection Subtraction (Double Referencing): Subtract the signal from the buffer-only injection from the analyte injection sensorgrams. This corrects for baseline drift and bulk refractive index effects.

  • Global Fitting: Fit the complete set of concentration-dependent sensorgrams simultaneously (globally) to a suitable binding model (e.g., 1:1 Langmuir binding).[10] This process yields a single, robust set of k on, k d, and K D values.

Common SPR Troubleshooting
Problem Potential Cause & Solution
No or low binding signalInactive immobilized ligand (check protein quality); Binding site obscured by immobilization (try a different immobilization strategy); Analyte concentration too low.
High non-specific bindingAnalyte is "sticky"; Increase detergent concentration (e.g., Tween-20) in the running buffer; Increase salt concentration.
Poor fit to 1:1 modelComplex kinetics (e.g., conformational change); Heterogeneous ligand or analyte; Mass transport limitations (re-run at higher flow rates).
Baseline drift after regenerationIncomplete regeneration (optimize regeneration buffer); Ligand denaturation/stripping (use milder regeneration conditions).

Section 2: Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that, like SPR, monitors biomolecular interactions in real-time.[11] While the output data is similar (k on, k d, K D), the underlying physical principle and instrumentation are different, offering a distinct set of advantages.

Principle of the Technique

BLI measures the change in thickness of the molecular layer on the surface of a fiber optic biosensor.[11] White light is passed down the fiber optic sensor. This light is reflected from two surfaces: an internal reference layer and the biocompatible layer at the tip of the sensor where the ligand is immobilized. The reflected light beams interfere with each other, creating an interference pattern that is detected by a spectrometer.[11] When an analyte in solution binds to the immobilized ligand, the thickness of the biocompatible layer increases. This increase in thickness causes a wavelength shift in the interference pattern, which is directly proportional to the amount of bound mass.[11] This shift is monitored in real-time to generate a binding sensorgram.

BLI_Principle cluster_sensor BLI Biosensor Tip InternalRef Internal Reference Layer BioLayer Biocompatible Layer Ligand Immobilized Ligand Binding Binding Increases Layer Thickness Ligand->Binding WhiteLight White Light Source WhiteLight->InternalRef Reflects WhiteLight->Ligand Reflects Analyte Analyte in Solution Analyte->Ligand Binds Detector Interference Pattern Shift (Signal) Binding->Detector

Caption: Principle of Bio-Layer Interferometry (BLI).

Expert Insights & Causality
  • Why Choose BLI? BLI's primary advantage is its fluidics-free design. The biosensors are dipped into samples in a 96- or 384-well plate format, making it higher throughput and more amenable to crude or viscous samples than the microfluidics-based SPR.[12][13] This also allows for easy sample recovery.[12]

  • Sensitivity and Throughput Trade-off: While higher throughput, BLI is generally considered less sensitive than high-end SPR instruments, particularly for small molecule analysis. The lack of microfluidics means there is no continuous flow, which can lead to an "unstirred layer" effect around the sensor, potentially introducing artifacts similar to mass transport.

  • Baseline Stability is Crucial: The experiment involves moving the sensor between different wells (e.g., buffer, ligand, analyte). It's critical to allow the sensor to equilibrate in each new solution to establish a stable baseline before proceeding to the next step. An unstable baseline during the association or dissociation step is a common source of poor data quality.

Detailed Protocol: BLI Kinetic Analysis

1. Reagent & Sample Preparation

  • Plate Setup: Prepare a 96-well microplate with all necessary reagents. A typical layout includes wells for:

    • Working Buffer (e.g., PBS with 0.02% Tween-20) for sensor hydration and baseline steps.[14]

    • Ligand solution for immobilization.

    • Analyte dilution series in working buffer.

  • Ligand: Prepare the ligand at a suitable concentration for immobilization (e.g., 10-20 µg/mL).[14]

  • Analyte: Prepare a 2-fold or 3-fold dilution series of the analyte in working buffer. Include a buffer-only control.

2. Experimental Setup (Streptavidin Biosensor Example)

  • Instrument & Plate Loading: Place the prepared microplate and a tray of biosensors (e.g., Streptavidin-coated for biotinylated ligands) into the instrument.

  • Assay Programming: Program the experimental steps in the instrument software. A typical kinetic assay sequence is:

    • Sensor Hydration: Pre-wet sensors in working buffer.

    • Baseline 1: Establish a stable baseline in working buffer (e.g., 60 seconds).[14]

    • Loading/Immobilization: Move sensors to wells containing the biotinylated ligand to achieve the desired loading level (e.g., 300 seconds).[14]

    • Baseline 2: Move sensors to buffer wells to wash away unbound ligand and establish a new baseline (e.g., 60 seconds).[14]

    • Association: Move sensors to the analyte dilution series wells to measure binding (e.g., 150 seconds).[14]

    • Dissociation: Move sensors back to buffer wells to measure dissociation (e.g., 200 seconds).[14]

3. Data Acquisition

  • The instrument automatically executes the programmed steps, moving the sensor gantry between wells and recording the wavelength shift in real-time for up to 16 sensors simultaneously.

4. Data Analysis

  • Reference Subtraction: A reference sensor (loaded with ligand but only exposed to buffer instead of analyte) can be used to subtract any signal drift.

  • Processing: Align the curves by baseline, inter-step correct to the dissociation step, and process the data using a Savitzky-Golay filter to reduce noise.

  • Curve Fitting: As with SPR, perform a global fit of the processed data across all analyte concentrations to a 1:1 binding model to determine k on, k d, and K D.

Section 3: Isothermal Titration Calorimetry (ITC)

ITC stands apart from other techniques as it measures the heat change (enthalpy, ΔH) that occurs upon binding.[1][15] It is the only method that can directly provide a complete thermodynamic profile of an interaction—including binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[16][17]

Principle of the Technique

An ITC instrument consists of two identical, highly sensitive cells: a reference cell and a sample cell, enclosed in an adiabatic jacket.[15] The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (e.g., the protein). The other binding partner (the ligand) is loaded into a computer-controlled syringe. The instrument maintains the temperature of both cells at a precise, constant level. During the experiment, small, known volumes of the ligand are injected from the syringe into the sample cell.[17]

  • If the binding is exothermic , heat is released, causing a temperature increase in the sample cell. The instrument's feedback system applies cooling power to return the cell to the baseline temperature. This power is measured.

  • If the binding is endothermic , heat is absorbed, causing a temperature drop. The feedback system applies heating power to compensate. This differential power required to maintain zero temperature difference between the cells is measured after each injection and plotted against the molar ratio of the reactants.

ITC_Principle cluster_calorimeter Adiabatic Jacket RefCell Reference Cell (Buffer) SampleCell Sample Cell (Protein) HeatChange Heat Released or Absorbed (ΔH) SampleCell->HeatChange Binding Syringe Syringe (Ligand) Injection Titration Syringe->Injection Injection->SampleCell Detector Differential Power Measured HeatChange->Detector BindingCurve Binding Isotherm (KD, n, ΔH) Detector->BindingCurve

Caption: Workflow of Isothermal Titration Calorimetry (ITC).

Expert Insights & Causality
  • Why Choose ITC? ITC is the gold standard for thermodynamics.[1] It provides a wealth of information beyond just affinity. Understanding whether an interaction is driven by enthalpy (e.g., hydrogen bonds) or entropy (e.g., hydrophobic effect) is invaluable for lead optimization in drug design. It is also a true in-solution technique, requiring no labeling or immobilization, which avoids potential artifacts.

  • Buffer Matching is Non-Negotiable: The heat signals measured in ITC are minuscule. Any mismatch in the buffer composition (pH, salt, additives) between the protein in the cell and the ligand in the syringe will generate heats of dilution, which can completely obscure the true heat of binding.[16]

    • Self-Validation: Always perform a control experiment by titrating the ligand from the syringe into the buffer in the cell. The resulting heat signals should be minimal and consistent; these values are subtracted from the main experimental data.

  • The "c-window": For a successful ITC experiment that yields a well-defined sigmoidal binding curve, the product of the cell concentration (C) and the association constant (K A) must fall within a specific range, often called the "c-window" (typically 10 < c < 1000). If 'c' is too low, the binding curve will be too shallow to fit accurately. If 'c' is too high, the curve will be too sharp, resembling a stoichiometric titration, which defines 'n' but not K D.

Detailed Protocol: ITC Analysis

1. Reagent & Sample Preparation

  • Dialysis: The single most critical step. Extensively dialyze both the protein and the ligand against the exact same batch of final assay buffer. This is the only reliable way to ensure perfect buffer matching.[16]

  • Concentrations: Prepare the protein for the cell at a concentration calculated to be within the c-window (e.g., 10-50 µM). Prepare the ligand for the syringe at a concentration 10-20 times higher than the protein concentration.

  • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cells, which causes large noise spikes in the data.

2. Experimental Setup

  • Cell Loading: Carefully load the protein solution into the sample cell and the matched buffer into the reference cell, avoiding bubbles.

  • Syringe Loading: Load the ligand solution into the injection syringe, again taking care to avoid bubbles.

  • Thermal Equilibration: Allow the instrument to equilibrate for at least 30-60 minutes to achieve a stable baseline with low thermal noise.

3. Data Acquisition

  • Titration: Program an injection sequence. A typical experiment consists of an initial small injection (often discarded in analysis) followed by 19-29 larger, equal-volume injections. The spacing between injections must be long enough for the signal to return to the baseline.

4. Data Analysis

  • Integration: Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

  • Curve Fitting: Plot the heat change per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding model). The fitting process directly yields the binding affinity (K A, from which K D is calculated), the stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A) .[16]

Section 4: Microscale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures binding by detecting changes in molecular motion along a microscopic temperature gradient.[18][19] It is known for its low sample consumption, speed, and tolerance of complex buffers and lysates.[20][21]

Principle of the Technique

MST is based on the phenomenon of thermophoresis, the directed movement of molecules in a temperature gradient.[22] The magnitude of this movement depends on the molecule's size, charge, and solvation shell. In an MST experiment, one of the binding partners (the target) is fluorescently labeled (either via a fluorescent tag or by using its intrinsic tryptophan fluorescence).[18] The sample, containing a fixed concentration of the fluorescent target and a varying concentration of the unlabeled ligand, is loaded into a thin glass capillary. An infrared laser creates a precise, microscopic temperature gradient within the capillary. The movement of the fluorescent target out of the heated spot is monitored by fluorescence. When the ligand binds to the target, the resulting complex will typically have a different size, charge, and/or solvation shell than the unbound target. This difference leads to a change in its thermophoretic movement, which is detected as a change in the normalized fluorescence signal.[19] A binding curve is generated by plotting this change in fluorescence against the ligand concentration.

MST_Principle cluster_capillary Glass Capillary Unbound Fluorescent Target (Unbound) Bound Target-Ligand Complex Unbound->Bound Ligand Binding Thermophoresis Thermophoretic Movement Unbound->Thermophoresis Bound->Thermophoresis Alters Movement IR_Laser IR Laser TempGradient Temperature Gradient IR_Laser->TempGradient TempGradient->Unbound Causes Movement Fluorescence Fluorescence Change Detected Thermophoresis->Fluorescence BindingCurve Binding Curve (KD) Fluorescence->BindingCurve Radioligand_Assay Membrane Membrane Prep (Target Protein) Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand (*L) Radioligand->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Filter Filter Retains Bound Complex Filtration->Filter Free Free *L Passes Through Filtration->Free Counter Scintillation Counting Filter->Counter Data Calculate KD, Bmax Counter->Data

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Abstract This comprehensive guide provides detailed application notes and protocols for the formulation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (Compound 1), a promising therapeutic candidate with inherent formu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (Compound 1), a promising therapeutic candidate with inherent formulation challenges due to its predicted poor aqueous solubility. Tailored for researchers, scientists, and drug development professionals, this document outlines systematic approaches for developing stable and effective formulations for both oral and parenteral administration in preclinical in vivo studies. The protocols herein are grounded in the physicochemical properties of the compound and established principles of pharmaceutical formulation, emphasizing the rationale behind vehicle selection and preparation methods to ensure scientific integrity and reproducibility.

Introduction: The Formulation Imperative

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds, a scaffold known for a wide range of biological activities, including potential anticancer and antimalarial properties.[1][2] Early-stage in vivo studies are critical to evaluating the efficacy and safety of this compound. However, like many heterocyclic carboxylic acids, its therapeutic potential can be masked by poor aqueous solubility, leading to low bioavailability and variable exposure in animal models.[3]

The primary objective of this guide is to provide a robust framework for developing suitable formulations of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid that can deliver consistent and predictable in vivo exposure. This involves a thorough understanding of the compound's physicochemical characteristics to rationally select excipients and vehicle systems.

Physicochemical Characterization: A Predictive Approach

In the absence of extensive experimental data for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a predictive approach is a valuable starting point for formulation development. Various in silico models can provide reliable estimates of key physicochemical parameters.

PropertyPredicted ValueImplication for FormulationPrediction Tool
Molecular Weight 321.35 g/mol Standard for a small molecule.N/A
pKa (acidic) 4.0 - 5.0The carboxylic acid moiety will be ionized at neutral and physiological pH, which can be leveraged for salt formation or pH-adjusted formulations.ChemAxon, ACD/Labs[1][4]
pKa (basic) ~4.9The quinoline nitrogen provides a basic center, making the molecule amphoteric.[5][6]Based on quinoline pKa[5][6]
logP 4.0 - 5.0Indicates high lipophilicity and likely poor aqueous solubility.[7]Molinspiration, SwissADME[2][7]
Aqueous Solubility (logS) -4.0 to -5.0Predicts poor to very poor water solubility.[8]SwissADME[8]

Causality Behind Predictions:

  • The pKa of the carboxylic acid is estimated to be in the range of typical aromatic carboxylic acids, such as benzoic acid (pKa ~4.2).[9] This acidic nature is the primary handle for pH-dependent solubility enhancement.

  • The basic pKa of the quinoline nitrogen is around 4.9, making it a weak base.[5][6] This means the molecule will carry a net negative charge at physiological pH (~7.4).

  • The high predicted logP value is driven by the large aromatic core and the butoxy side chain, indicating a strong preference for a lipid environment over an aqueous one. This is a primary driver of the predicted poor water solubility.

Strategic Formulation Pathways

Based on the predicted physicochemical properties, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration, the required dose, and the species being studied.

Formulation_Strategy cluster_oral Oral Administration cluster_parenteral Parenteral Administration oral_solution Solution (pH-adjusted, Co-solvent) oral_suspension Suspension parenteral_solution Solution (pH-adjusted, Co-solvent, Cyclodextrin) compound 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (Poorly Soluble) compound->oral_solution Low Dose compound->oral_suspension Higher Dose / Dose Escalation compound->parenteral_solution IV / IP Administration

Caption: Formulation strategies for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

Protocols for Oral Administration

Oral administration is often the preferred route for initial efficacy and toxicology studies due to its convenience and clinical relevance.

Protocol 1: pH-Adjusted Co-Solvent Solution (for Low Doses)

This approach leverages the acidic nature of the carboxylic acid to form a soluble salt at a slightly basic pH. A co-solvent is included to further enhance solubility.

Rationale: By raising the pH above the pKa of the carboxylic acid, the compound is deprotonated to its more soluble carboxylate form. Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol can disrupt the hydrogen bonding network of water and create a more favorable environment for the lipophilic molecule.[4]

Materials:

  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection

  • 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 50% PEG 400 in water (v/v) solution. For example, to make 10 mL of vehicle, mix 5 mL of PEG 400 with 5 mL of sterile water.

  • Weighing the Compound: Accurately weigh the required amount of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid for the desired final concentration (e.g., 1 mg/mL).

  • Initial Dispersion: Add the compound to the vehicle from Step 1. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 1N NaOH dropwise to the mixture. Monitor the pH continuously. The compound should start to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until the compound is fully dissolved and the pH is stable between 7.5 and 8.5. Avoid excessively high pH values to prevent potential degradation.

  • Final Volume Adjustment: If necessary, add more of the 50% PEG 400 vehicle to reach the final target volume.

  • Final Check: Ensure the solution is clear and free of any visible particles.

Protocol 2: Aqueous Suspension

For higher doses or when a solution is not feasible, a uniform suspension is a reliable alternative. The use of a suspending agent is crucial to prevent settling and ensure dose uniformity.

Rationale: A suspension allows for the administration of higher doses of an insoluble compound. Suspending agents like carboxymethyl cellulose (CMC) increase the viscosity of the vehicle, slowing down the sedimentation of drug particles.[10] For poorly soluble compounds, particle size reduction (micronization) can improve dissolution rate and bioavailability.[2]

Materials:

  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (micronized, if available)

  • Sodium Carboxymethyl Cellulose (Na-CMC)

  • Sterile Water

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution in sterile water. To do this, slowly sprinkle 50 mg of Na-CMC into 10 mL of sterile water while stirring vigorously to prevent clumping. Allow the solution to hydrate for at least 1-2 hours until a clear, viscous solution is formed.

  • Weighing the Compound: Accurately weigh the required amount of the compound.

  • Wetting the Powder: In a mortar, add a small amount of the 0.5% Na-CMC vehicle to the compound powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper dispersion and prevent particle aggregation.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenization (Optional but Recommended): For improved uniformity, the suspension can be further homogenized using a suitable laboratory homogenizer.

  • Storage and Dosing: Store the suspension in a sealed container, protected from light. Crucially, the suspension must be continuously stirred or vortexed immediately before and during dose withdrawal to ensure uniformity.

Protocol for Parenteral Administration

For intravenous (IV) or intraperitoneal (IP) administration, the formulation must be a sterile, particle-free solution.

Protocol 3: Cyclodextrin-Based Solution

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their hydrophobic core, forming inclusion complexes that are water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high water solubility and favorable safety profile.[13]

Materials:

  • 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filter

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. For a 30% solution, dissolve 3 g of HP-β-CD in sterile saline and make up the final volume to 10 mL. Gentle warming may be required to aid dissolution. Allow the solution to cool to room temperature.

  • Weighing and Addition: Accurately weigh the compound and add it to the HP-β-CD solution while stirring.

  • Complexation: Stir the mixture for several hours (4-24 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Once the compound is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any undissolved particulates.

  • Visual Inspection: Before administration, visually inspect the final solution for any signs of precipitation or crystallization.

Workflow_Parenteral start Start prepare_vehicle Prepare 30% HP-β-CD in Sterile Saline start->prepare_vehicle add_compound Add Compound 1 to Vehicle prepare_vehicle->add_compound stir Stir for 4-24h to allow complexation add_compound->stir filter Sterile Filter (0.22 µm) stir->filter inspect Visually Inspect for Clarity filter->inspect end Ready for Dosing inspect->end

Caption: Workflow for preparing a parenteral cyclodextrin-based formulation.

Formulation Characterization and Stability

Ensuring the quality and stability of the prepared formulation is a non-negotiable aspect of preclinical research.

Appearance and pH
  • Solutions: Should be clear and free of visible particles. The pH should be recorded and monitored over time.

  • Suspensions: Should appear uniform upon shaking and should be easily resuspendable.

Concentration Verification

The concentration of the dosing formulation should be verified analytically (e.g., by HPLC-UV) to confirm it is within an acceptable range (typically ±10-15%) of the target concentration.

Stability Assessment

Preclinical dose formulation stability should be established to ensure the test animal receives the correct dose throughout the study.[6]

  • Short-Term Stability: Analyze the formulation's concentration at time zero and after storage under the intended conditions (e.g., room temperature, 4°C) for the expected duration of use (e.g., 4, 8, 24 hours).[6]

  • Freeze-Thaw Stability: If the formulation is to be stored frozen, its stability after one or more freeze-thaw cycles should be assessed.

A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.[6]

Conclusion

The successful in vivo evaluation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is highly dependent on the development of an appropriate formulation. Based on its predicted lipophilicity and poor aqueous solubility, several viable strategies exist. For low-dose oral studies, a pH-adjusted co-solvent solution is a practical starting point. For higher oral doses, a well-formulated aqueous suspension is recommended. For parenteral administration, leveraging cyclodextrin technology to form a soluble inclusion complex is a robust and scientifically sound approach. All formulations must be rigorously characterized for concentration and stability to ensure the integrity of the resulting in vivo data. This guide provides the foundational protocols to enable researchers to advance the preclinical assessment of this promising compound.

References

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

  • Wikipedia. (2024). Quinoline. Wikimedia Foundation. Available at: [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available at: [Link]

  • Wikipedia. (2024). Benzoic acid. Wikimedia Foundation. Available at: [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in parenteral formulations. Journal of Pharmaceutical Sciences, 96(7), 1757-1776. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Ahmadi, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51(4), 469-480. Available at: [Link]

  • Ghadi, R., & Dand, N. (2017). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR journal, 58(1), 10-25. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Jambhekar, S. S., & Breen, P. (2016). The potential use of cyclodextrins in parenteral formulations. Journal of pharmaceutical sciences, 105(9), 2697-2708. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). Stability testing of new drug substances and products Q1A(R2). ICH. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available at: [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Available at: [Link]

  • ChemAxon. (n.d.). Predicting pKa. Available at: [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Available at: [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Available at: [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of molecular properties and drug-likeness. Molinspiration. Available at: [Link]

  • ChemAxon. (n.d.). Solubility Predictor. ChemAxon Docs. Available at: [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics. Available at: [Link]

  • Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Available at: [Link]

  • de Faria, D. K. S., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-677. Available at: [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in Human Plasma

Introduction 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH depletes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH depletes the pool of available nucleotides, thereby halting cell cycle progression and proliferation.[1] This mechanism has positioned DHODH inhibitors as promising therapeutic agents for a range of diseases, including autoimmune disorders, viral infections, and particularly certain types of cancer like acute myelogenous leukemia.[1] Given its therapeutic potential and observed oral bioavailability in preclinical studies, robust analytical methods are imperative for accurately quantifying 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in biological matrices to support pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies in drug development.[1]

This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed to meet the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Principle of the Method

The quantification of drugs in biological samples is a cornerstone of pharmaceutical research and development.[4] LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[5][6] The method detailed herein involves the extraction of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid and a suitable internal standard (IS) from human plasma via protein precipitation. This technique is chosen for its simplicity, speed, and effectiveness in removing the bulk of proteinaceous matrix components.

Following extraction, the analyte and IS are separated from endogenous plasma components using reversed-phase High-Performance Liquid Chromatography (HPLC). The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to selectively monitor a specific precursor-to-product ion transition for the analyte and the IS, providing exceptional specificity and minimizing interference from the biological matrix.

Experimental Workflow & Protocols

The overall workflow for the bioanalysis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid from plasma samples is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject onto LC System Reconstitute->LC_Inject LC_Sep Chromatographic Separation (Reversed-Phase C18) LC_Inject->LC_Sep MS_Detect Tandem MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Analyte: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆ or D₄) version of the analyte is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used (e.g., 2-(4-methoxyphenyl)quinoline-4-carboxylic acid).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (≥98%), and Water (Type I, ultrapure).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), screened for interferences.

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid and the IS into separate volumetric flasks. Dissolve in a small volume of methanol and bring to final volume with methanol to achieve a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with ACN to the desired final concentration. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma, which can otherwise interfere with the analysis and foul the analytical column. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (blank, spiked, or unknown sample) into the appropriate tube.

  • Add 300 µL of the Internal Standard Working Solution (in ACN) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex briefly to ensure complete dissolution.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Causality: Reversed-phase chromatography on a C18 column is ideal for retaining and separating moderately nonpolar molecules like the target analyte. The use of an acidic mobile phase (0.1% formic acid) is crucial; it protonates the carboxylic acid and quinoline nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.[7] Tandem MS in MRM mode ensures that only ions with a specific mass-to-charge ratio (m/z) and a specific fragmentation pattern are detected, providing the highest level of selectivity.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.[7]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition To be determined by infusion; expected [M+H]⁺ > fragment
IS MRM Transition To be determined by infusion; expected [M+H]⁺ > fragment
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Note: MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer.

Method Validation

A full bioanalytical method validation must be performed according to regulatory guidelines to ensure the reliability of the data.[3][8] The key validation parameters are summarized below.

G cluster_Core Core Parameters cluster_Matrix Matrix & Stability Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Calibration Calibration Curve Validation->Calibration MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Table 2: Acceptance Criteria for Method Validation based on FDA/EMA Guidelines

Validation ParameterQC LevelsAcceptance Criteria
Selectivity Blank plasma from ≥6 individual sourcesNo significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Calibration Curve Min. 6 non-zero standardsCorrelation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision LLOQ, Low, Medium, High (n=5 per level)Within-run & Between-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[6][9]
Sensitivity (LLOQ) Lowest standard on the calibration curveAnalyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal and precision (CV%) ≤20%.[6]
Recovery Low, Medium, HighThe extraction recovery of the analyte should be precise and consistent across the concentration range. While not mandatory to be 100%, consistency is key.
Matrix Effect Low, HighThe CV% of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Stability Low, HighAnalyte concentration should be within ±15% of the nominal concentration under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note provides a detailed and robust framework for the quantification of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in human plasma. The described method, which utilizes protein precipitation for sample cleanup followed by LC-MS/MS analysis, offers the high sensitivity, selectivity, and throughput required for regulated bioanalysis in drug development. Adherence to the outlined protocols and validation criteria will ensure the generation of reliable and accurate data for pharmacokinetic and other essential studies, ultimately supporting the clinical advancement of this promising therapeutic agent.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. (2021). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003). Archiv der Pharmazie. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Determination of Doravirine in human plasma using liquid–liquid extraction and HPLC–MS/MS. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Simultaneous quantification of pirarubicin, doxorubicin, cyclophosphamide, and vincristine in human plasma of patients with non-Hodgkin's Lymphoma by LC–MS/MS method. (n.d.). ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Available at: [Link]

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Application

Application Notes &amp; Protocols: Quinoline Derivatives as Versatile Fluorescent Probes for Cellular Imaging

Introduction: The Power of Seeing Within Fluorescence imaging is an indispensable technique in modern cell biology, offering a non-invasive window into the intricate and dynamic processes of life.[1] At the heart of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Seeing Within

Fluorescence imaging is an indispensable technique in modern cell biology, offering a non-invasive window into the intricate and dynamic processes of life.[1] At the heart of this technology are fluorescent probes—molecules designed to illuminate specific cellular components or report on physiological events.[2] Small molecule probes, in particular, offer significant advantages, including high sensitivity, rapid response times, and the ability to perform real-time analysis.[1][3]

Among the vast library of fluorescent scaffolds, quinoline and its derivatives have emerged as a "privileged" class of compounds.[2] Comprising a benzene ring fused to a pyridine moiety, the quinoline core is a versatile and synthetically accessible platform.[2] This structural foundation allows for extensive chemical modification, enabling the rational design of probes with finely tuned photophysical properties and specific biological targets.[1][4] This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing quinoline-based fluorescent probes in cellular imaging, designed for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Choose Quinoline Derivatives?

The utility of the quinoline scaffold is not accidental; it stems from a unique combination of chemical and physical properties that make it exceptionally well-suited for bioimaging.

  • Tunable Photophysical Properties: The rigid, aromatic structure of quinoline provides a robust fluorophore. By strategically adding electron-donating or electron-withdrawing groups at various positions on the rings, chemists can precisely control the probe's absorption and emission wavelengths, Stokes shift, and quantum yield.[5][6] This tunability is critical for developing probes across the visible spectrum and for minimizing spectral overlap in multiplex imaging experiments.

  • Environmental Sensitivity: Many quinoline derivatives exhibit fluorescence that is highly sensitive to their local microenvironment.[7] Changes in polarity, viscosity, or pH can alter the electronic state of the molecule, leading to detectable shifts in fluorescence intensity or wavelength. This property is harnessed to create "smart" probes that report on cellular health and function.

  • High Quantum Yields & Photostability: A key performance metric for any fluorophore is its quantum yield—the efficiency of converting absorbed light into emitted fluorescence. Many quinoline-based probes exhibit high quantum yields, resulting in bright, easily detectable signals.[2] Furthermore, their stable aromatic structure often imparts good photostability, resisting photobleaching during prolonged imaging sessions.

  • Biocompatibility and Cell Permeability: As a small molecule scaffold, quinoline derivatives can often readily cross the cell membrane to reach intracellular targets.[6] While cytotoxicity must always be evaluated, many quinoline probes show low toxicity at the working concentrations required for imaging.[8]

  • Synthetic Accessibility: The synthesis of quinoline derivatives is well-established, allowing for the creation of diverse probe libraries through modular and efficient chemical reactions.[6][9] This facilitates the rapid optimization of probes for new biological targets and applications.

Mechanisms of Fluorescence Sensing

Quinoline probes can be designed to signal the presence of an analyte or a change in their environment through several distinct photophysical mechanisms. Understanding these mechanisms is key to selecting the right probe and interpreting the resulting data. The primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

  • Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (quinoline) is linked to a recognition unit (receptor) that can donate an electron. In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, quenching fluorescence. When the receptor binds to its target analyte, its electron-donating ability is suppressed, preventing the quenching process and "turning on" fluorescence.[5]

  • Intramolecular Charge Transfer (ICT): ICT probes typically feature an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor. The emission wavelength of ICT probes is highly sensitive to the polarity of the local environment. Binding to an analyte can also modulate the ICT process, often resulting in a ratiometric shift in the emission wavelength, which is a highly reliable sensing method.[1][5]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor, linked together. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically <10 nm). This process quenches the donor's fluorescence and initiates the acceptor's fluorescence. This mechanism is often used to detect conformational changes or cleavage events that alter the distance between the two fluorophores.[2][5]

Below is a diagram illustrating these fundamental sensing mechanisms.

G Figure 1: Common Fluorescence Sensing Mechanisms cluster_pet Photoinduced Electron Transfer (PET) cluster_ict Intramolecular Charge Transfer (ICT) cluster_fret Förster Resonance Energy Transfer (FRET) pet_off OFF State Fluorophore Quenched analyte_pet Analyte pet_off->analyte_pet Binding Event pet_on ON State Fluorescence Restored analyte_pet->pet_on ict_state1 State 1 (e.g., Low Polarity) Emission at λ1 env_change Environmental Change ict_state1->env_change Interaction ict_state2 State 2 (e.g., High Polarity) Emission at λ2 env_change->ict_state2 fret_on FRET ON Donor & Acceptor Close Acceptor Emits conform_change Conformational Change / Cleavage fret_on->conform_change fret_off FRET OFF Donor & Acceptor Apart Donor Emits conform_change->fret_off

Caption: Common Fluorescence Sensing Mechanisms.

Applications in Cellular Imaging

The versatility of the quinoline scaffold has led to the development of probes for a wide range of cellular targets and processes.

Visualizing Cellular Organelles

Targeting probes to specific subcellular compartments is crucial for understanding organelle function and dysfunction.[10]

  • Lysosomes: As the cell's acidic recycling center, lysosomes are a key target. Probes can be designed with basic moieties (like morpholine) that lead to their accumulation and protonation in the low-pH environment of the lysosome, enabling ratiometric pH sensing.[2][11]

  • Mitochondria: The high negative membrane potential of mitochondria allows for the accumulation of lipophilic cations.[12] By incorporating a positively charged group, such as a triphenylphosphonium (TPP) cation or a quinolinium salt, probes can be directed to the mitochondrial matrix to report on viscosity, enzyme activity, or reactive oxygen species.[13][14]

  • Lipid Droplets: These neutral lipid storage organelles can be visualized using lipophilic quinoline probes that preferentially partition into their hydrophobic core.[1][15][16] Multiphoton probes are particularly advantageous for imaging lipid droplets in deep tissue due to lower autofluorescence and deeper penetration.[1][15]

Sensing Ions and Small Molecules

Quinoline derivatives are excellent chelators for various metal ions, making them powerful tools for studying ion homeostasis.

  • Zinc (Zn²⁺): Probes based on 8-aminoquinoline are widely used for detecting Zn²⁺, a crucial ion in neurotransmission and enzymatic function.[5]

  • Iron (Fe³⁺) and Copper (Cu²⁺): Imbalances in iron and copper are linked to oxidative stress and neurodegenerative diseases. Quinoline probes can selectively bind these ions, often causing fluorescence quenching, which allows for their quantification in cellular systems.[9]

  • Reactive Species (ROS/RNS): Probes have been developed to detect transient species like nitric oxide (NO) and hydrogen sulfite (HSO₃⁻), which play critical roles in cell signaling and pathology.[2][8][17]

Representative Quinoline Probes and Their Properties

The table below summarizes the characteristics of several representative quinoline-based probes, showcasing their diverse applications.

Probe Name/ClassTarget/ApplicationExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Features & Reference
TQA Derivative Fe³⁺ Detection~410~4980.54 (free)"Turn-off" sensor, high selectivity.[6]
PQ-Lyso Lysosomal pH~450494 / 570Not reportedRatiometric response to pH changes in lysosomes.[11]
CMTP-1 Mitochondrial Viscosity & MAO-ANot specifiedNot specifiedNot reportedDual-function probe for enzyme activity and viscosity.[13]
QNO Nitric Oxide (NO)Two-photon (TP)~525Not applicableTwo-photon probe for deep tissue imaging of NO.[8]
L3 Probe Lipid DropletsThree-photon (TP)Not specifiedNot reportedMulti-photon probe with large Stokes shift for lipid droplets.[15]

Protocols for Cellular Imaging with Quinoline Probes

This section provides a generalized, field-proven workflow for using quinoline-based fluorescent probes in live-cell imaging.

G Figure 2: General Workflow for Live-Cell Imaging cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Acquisition & Analysis A 1. Cell Seeding Seed cells on imaging-grade glass-bottom dishes or plates. C 3. Cell Loading Dilute probe stock into pre-warmed serum-free media to the final working concentration (0.5-10 µM). A->C B 2. Probe Preparation Prepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO. B->C D 4. Incubation Incubate cells for 15-60 min at 37°C, 5% CO₂. C->D E 5. Wash & Image Wash cells 2-3 times with warm PBS or imaging buffer. Add fresh imaging buffer. D->E F 6. Image Acquisition Use appropriate filters and minimal laser power on a confocal or epifluorescence microscope. E->F G 7. Data Analysis Quantify fluorescence intensity or ratiometric changes. Perform statistical analysis. F->G

Caption: General Workflow for Live-Cell Imaging.

Protocol 4.1: General Live-Cell Staining

Causality Behind Choices: This protocol is designed to ensure probe solubility, minimize cell stress, and achieve optimal signal-to-noise for imaging.

Materials:

  • Healthy, sub-confluent cells cultured on glass-bottom imaging dishes.

  • Quinoline probe of interest.

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.

  • Incubator (37°C, 5% CO₂).

  • Fluorescence microscope (confocal is recommended for optical sectioning).[18]

Procedure:

  • Probe Stock Solution Preparation:

    • Rationale: Most quinoline probes are hydrophobic and require an organic solvent for initial solubilization. Anhydrous DMSO prevents probe degradation from moisture.

    • Prepare a 1 mM to 10 mM stock solution of the quinoline probe in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging. This ensures healthy, isolated cells are available for analysis.

  • Probe Loading:

    • Rationale: Serum proteins can bind to fluorescent probes, reducing their availability and increasing background fluorescence. Loading in serum-free media improves staining efficiency.

    • On the day of the experiment, allow cells to equilibrate in the incubator.

    • Prepare the loading solution: Dilute the DMSO stock solution into pre-warmed (37°C) serum-free medium to the final working concentration. A typical starting range is 1-10 µM . This must be optimized for each probe and cell line.

    • Critical Step: Add the DMSO stock to the media and immediately vortex or pipette vigorously to prevent probe aggregation.

    • Remove the culture medium from the cells and replace it with the probe-containing loading solution.

  • Incubation:

    • Incubate the cells for 15-60 minutes at 37°C with 5% CO₂. The optimal time depends on the probe's cell permeability and target localization.

  • Washing and Imaging:

    • Rationale: Washing removes excess, unbound probe from the extracellular space, which is essential for reducing background and improving the signal-to-noise ratio.[19]

    • Gently aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., HBSS).

    • Add fresh, pre-warmed imaging buffer to the dish for the duration of the experiment.

    • Proceed immediately to the microscope for imaging.

  • Image Acquisition:

    • Rationale: Phototoxicity and photobleaching are major concerns in live-cell imaging.[20][21] Using the lowest possible laser power and exposure time minimizes cell damage and preserves the fluorescent signal.

    • Use an objective lens with a high numerical aperture (NA) to collect as much light as possible.[22]

    • Locate the cells using brightfield or DIC optics first to minimize light exposure.

    • Set the excitation and emission filters/wavelengths appropriate for your specific probe.

    • Adjust laser power/exposure time and detector gain to obtain a clear signal with minimal background. Avoid pixel saturation.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of the process under investigation.

Protocol 4.2: Assessment of Probe Cytotoxicity (MTT Assay)

Rationale: Before extensive use, it is critical to confirm that the probe itself does not harm the cells at the intended working concentrations, which could confound experimental results. The MTT assay measures cell metabolic activity as an indicator of viability.

Materials:

  • Cells seeded in a 96-well plate.

  • Quinoline probe stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[23]

  • Prepare serial dilutions of the quinoline probe in complete culture medium, typically starting from a high concentration (e.g., 100 µM) down to below the intended imaging concentration. Include a "vehicle control" (medium with DMSO equivalent to the highest probe concentration) and a "no-treatment" control.

  • Replace the medium in the wells with the probe-containing medium.

  • Incubate for a period relevant to your imaging experiments (e.g., 1 hour, 4 hours, 24 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.[23]

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Data Interpretation & Troubleshooting

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
No/Very Weak Signal Incorrect filter set; Probe concentration too low; Photobleaching; Low quantum yield.Verify microscope filters match probe's Ex/Em spectra.[19] Increase probe concentration or incubation time. Reduce laser power and exposure.[20] Use an antifade reagent if compatible with live cells.[24]
High Background Incomplete washing; Probe aggregation; Autofluorescence from media or cells.Perform additional gentle washes.[19] Prepare fresh probe dilution and vortex vigorously. Use phenol red-free imaging media. Image in a spectral region away from cellular autofluorescence (e.g., >500 nm).
Phototoxicity Laser power too high; Prolonged/frequent exposure; Use of short-wavelength (UV) light.Use the lowest possible laser power.[21] Increase time interval between acquisitions. If possible, use a two-photon or multi-photon probe to minimize cell damage.[8]
Probe Compartmentalization Probe is sequestered in acidic organelles (lysosomes) over time.Image cells soon after the wash step. Check if the probe has a basic pKa. This can sometimes be a feature used for lysosomal tracking.
Inconsistent Staining Uneven cell health/density; Probe precipitation during dilution.Ensure a healthy, evenly distributed monolayer of cells. Prepare the working solution immediately before use and mix thoroughly.

Summary & Future Outlook

Quinoline derivatives represent a powerful and highly adaptable class of fluorescent probes for cellular imaging. Their synthetic tractability and tunable photophysical properties have enabled the development of sensors for a vast array of biological targets, from organelles and metal ions to dynamic enzymatic processes. By following robust, well-reasoned protocols and understanding the potential pitfalls of live-cell imaging, researchers can effectively harness these tools to gain deeper insights into cellular function.

The future of the field lies in the development of probes with even greater sophistication: multi-photon probes for deep-tissue in vivo imaging[15], probes that report on multiple analytes simultaneously, and probes integrated into theranostic systems that can both visualize and treat disease. As our understanding of cell biology grows, the continued innovation of quinoline-based molecular probes will undoubtedly play a central role in illuminating the path forward.

References

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Xue, L., et al. (2012). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • This reference was not used in the final text.
  • (2012). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • This reference was not used in the final text.
  • Tian, F., et al. (2020). A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Analyst. [Link]

  • Ghosh, S., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega. [Link]

  • Luo, X., et al. (2025). Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • This reference was not used in the final text.
  • Evident Scientific. (n.d.). Fluorescent Environmental Probes. Evident Scientific. [Link]

  • Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. PMC - NIH. [Link]

  • This reference was not used in the final text.
  • Shi, W., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. [Link]

  • Wang, J., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI. [Link]

  • This reference was not used in the final text.
  • Li, G., et al. (2013). Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Organic Letters. [Link]

  • This reference was not used in the final text.
  • Jian, C., et al. (2025). Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging. ResearchGate. [Link]

  • This reference was not used in the final text.
  • Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • This reference was not used in the final text.
  • This reference was not used in the final text.
  • Oxford Instruments. (2023). Uncovering Confocal Microscopy – Pairing Applications & Techniques. Oxford Instruments. [Link]

  • Evident Scientific. (2020). 6 Tips for Fluorescence Live Cell Imaging. Olympus LS. [Link]

  • Chen, Y., et al. (2020). Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly. PMC - PubMed Central. [Link]

  • This reference was not used in the final text.
  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live-cell microscopy – tips and tools. CSH Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve reaction yields, enhance product purity, and overcome common challenges encountered during this synthesis.

The synthesis of quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry, with the Pfitzinger reaction being a particularly robust and versatile method for this purpose.[1][2] This guide will focus primarily on the Pfitzinger synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid from isatin and 1-(3-butoxyphenyl)ethanone, while also addressing alternative methodologies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Question: My Pfitzinger reaction has resulted in a very low yield, or I have failed to isolate any of the desired 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. What are the likely causes and how can I fix this?

Answer: A low or negligible yield is one of the most common issues and can typically be traced back to one of several key steps in the reaction mechanism. The Pfitzinger reaction is a multi-step, one-pot synthesis, and failure at any stage will halt progress.

Causality & Solutions:

  • Incomplete Isatin Ring-Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid (2-aminophenylglyoxylic acid).[3] This step is critical. If the ring does not open, the subsequent condensation with the ketone cannot occur.

    • Troubleshooting:

      • Base Concentration: Ensure you are using a sufficiently concentrated base. A 33% aqueous solution of potassium hydroxide (KOH) is commonly reported to be effective.[2]

      • Initial Reaction Time: Allow adequate time for the isatin to dissolve and react with the base before adding the ketone. Stirring isatin with the basic solution for at least one hour at room temperature is recommended to ensure complete formation of the keto-acid intermediate.[4] A distinct color change from purple/orange to brown is often an indicator of successful ring-opening.[4]

  • Poor Enolate Formation/Reactivity of the Ketone: The reaction requires the 1-(3-butoxyphenyl)ethanone to form an enolate, which then attacks the keto-acid intermediate. The efficiency of this step is dependent on the ketone's ability to enolize.

    • Troubleshooting:

      • Ketone Quality: Ensure the 1-(3-butoxyphenyl)ethanone starting material is pure. Impurities can inhibit the reaction.

      • Reaction Temperature: The reaction typically requires heating (reflux) to drive the condensation and subsequent cyclization steps. A common temperature is around 79°C in an ethanol/water solvent system.[4] Insufficient temperature will result in a sluggish or stalled reaction.

  • Inefficient Cyclization and Dehydration: After the initial condensation, the intermediate must undergo an intramolecular cyclization followed by dehydration to form the aromatic quinoline ring.[2][3]

    • Troubleshooting:

      • Reaction Time: This is often a slow process. Refluxing the reaction mixture for an extended period, often up to 24 hours, is necessary to ensure the reaction goes to completion.[4] Reaction progress should be monitored using Thin-Layer Chromatography (TLC).

      • Solvent System: The choice of solvent can influence the reaction. Absolute ethanol is frequently used as it effectively dissolves the organic starting materials while being compatible with the aqueous base.[4]

Below is a workflow diagram to troubleshoot low-yield issues.

G start Low / No Yield Observed check_isatin Check Isatin Hydrolysis (Color change? Initial stir time?) start->check_isatin isatin_ok Hydrolysis Appears Correct check_isatin->isatin_ok Yes isatin_bad Action: Increase initial stir time with base to >1 hr. Ensure base concentration is adequate. check_isatin->isatin_bad No check_conditions Verify Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions Match Protocol check_conditions->conditions_ok Yes conditions_bad Action: Ensure consistent reflux (e.g., ~79°C in EtOH). Extend reflux time to 24h. Monitor by TLC. check_conditions->conditions_bad No check_reagents Assess Reagent Quality (Isatin, Ketone, Base) reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Action: Purify starting materials. Use fresh, high-purity reagents. check_reagents->reagents_bad No isatin_ok->check_conditions end_success Yield Improved isatin_bad->end_success conditions_ok->check_reagents conditions_bad->end_success reagents_ok->end_success reagents_bad->end_success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficulty with Product Isolation and Purification

Question: The reaction seems to have worked, but I am struggling to isolate a pure solid product. The workup is messy. How can I improve the isolation and purification process?

Answer: Isolation issues are common for quinoline-4-carboxylic acids due to their chemical nature. The product exists as a water-soluble carboxylate salt in the basic reaction medium. Proper workup is essential to precipitate the neutral carboxylic acid and remove impurities.

Causality & Solutions:

  • Improper pH for Precipitation: The product will not precipitate until it is neutralized. The potassium salt of the carboxylic acid is soluble in the aqueous ethanol mixture.

    • Troubleshooting:

      • Acidification: After the reaction is complete and cooled, it must be acidified. Slowly add a strong acid like concentrated HCl or a milder acid like glacial acetic acid while monitoring the pH.[2]

      • Target pH: The product will precipitate as the pH drops. The target pH is typically between 4 and 5.[2] Adding acid too quickly can cause the solution to heat up and may lead to co-precipitation of impurities. Cooling the mixture in an ice bath during acidification is highly recommended.

  • Presence of Unreacted Starting Material and Byproducts: Unreacted 1-(3-butoxyphenyl)ethanone or other neutral byproducts can contaminate the final product.

    • Troubleshooting:

      • Pre-Acidification Extraction: Before acidifying, you can perform an extraction with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove the neutral, unreacted ketone from the basic aqueous layer, where your product salt resides.[2]

      • Washing the Precipitate: Once the solid product has been filtered, it should be washed sequentially with several solvents to remove different types of impurities. A standard washing procedure is:

        • Cold deionized water (to remove inorganic salts).

        • Cold ethanol (to remove organic-soluble impurities).

        • Diethyl ether (to remove any remaining non-polar contaminants and to aid in drying).[4]

  • Final Product Purity: Even after washing, the product may require further purification.

    • Troubleshooting:

      • Recrystallization: This is the most effective method for obtaining a highly pure product. A mixture of ethanol and water is often a suitable solvent system for recrystallizing quinoline-4-carboxylic acids.[2] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Pfitzinger reaction for this synthesis?

A1: The Pfitzinger reaction is a condensation reaction between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group (in this case, 1-(3-butoxyphenyl)ethanone) in the presence of a base. The mechanism proceeds in four key stages:

  • Base-catalyzed Hydrolysis: The base (KOH) attacks the amide carbonyl of isatin, leading to the hydrolytic cleavage of the five-membered ring to form the potassium salt of a keto-acid intermediate.

  • Condensation: The aniline moiety of the ring-opened intermediate condenses with the ketone to form an imine, which then tautomerizes to the more stable enamine.

  • Intramolecular Cyclization: The enamine attacks the ketone carbonyl within the same molecule in an intramolecular aldol-type reaction to form a new six-membered ring.

  • Dehydration (Aromatization): The cyclic intermediate readily dehydrates to form the stable, aromatic quinoline ring system, yielding the final product after acidification.

The mechanism is illustrated in the diagram below.[3]

G cluster_0 1. Isatin Hydrolysis cluster_1 2. Condensation cluster_2 3. Cyclization & 4. Dehydration Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid KOH, H₂O Enamine Enamine Intermediate KetoAcid->Enamine + Ketone 1-(3-butoxyphenyl)ethanone Ketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Cyclized->Product - H₂O (Aromatization)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with Quinoline Compounds

Welcome to the technical support center for researchers working with quinoline-based compounds. This guide is designed to provide expert advice and actionable troubleshooting strategies for the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with quinoline-based compounds. This guide is designed to provide expert advice and actionable troubleshooting strategies for the common challenges encountered when using this important class of molecules in biological assays. As a Senior Application Scientist with extensive field experience, I will walk you through the underlying causes of unexpected results and provide robust protocols to ensure the integrity and reproducibility of your data.

I. Frequently Asked Questions (FAQs)

Q1: My quinoline compound shows potent activity in my primary screen, but this doesn't replicate in follow-up assays. What could be the reason?

This is a frequent and often frustrating experience for researchers. The initial potent "hit" may not be due to specific inhibition of your target but could be an artifact of the assay system. Quinoline scaffolds, particularly certain derivatives like tricyclic tetrahydroquinolines (THQs), are known to be Pan-Assay INterference compoundS (PAINS).[1] Their activity can stem from various non-specific mechanisms, including:

  • Compound Aggregation: At higher concentrations, poorly soluble quinoline compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[2][3]

  • Chemical Reactivity: Some quinolines or their degradation byproducts can be chemically reactive, covalently modifying proteins or other assay components.[1][4] Fused tricyclic THQs, for instance, can degrade in solution under standard laboratory conditions.[1]

  • Interference with Assay Technology: The inherent properties of the quinoline molecule can interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement).[5][6]

To investigate this, it is crucial to perform a series of counter-screens and orthogonal assays early in the hit validation process.

Q2: I'm observing poor dose-response curves and inconsistent results with my quinoline compound. Could this be a solubility issue?

Yes, poor aqueous solubility is a common culprit for irreproducible data with quinoline derivatives.[7][8][9] When a compound is not fully dissolved in the assay buffer, its effective concentration is unknown and will likely be much lower than the nominal concentration, leading to inaccurate IC50 values and steep, non-ideal dose-response curves.[9]

Immediate Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your compound stock solutions and assay wells for any signs of precipitation.

  • Solubility Measurement: If possible, experimentally determine the kinetic solubility of your compound in the final assay buffer.

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible and consistent across all wells.[10]

Q3: My fluorescence-based assay is giving a high background signal when I add my quinoline compound. Why is this happening?

Many quinoline scaffolds are inherently fluorescent, and this property can directly interfere with fluorescence-based assays.[11][12] The protonation state of the quinoline nitrogen can also significantly enhance its fluorescence, which can be influenced by the pH of your assay buffer.[13]

Troubleshooting Protocol for Fluorescence Interference:

  • Measure Compound's Intrinsic Fluorescence: Run a control experiment with your quinoline compound in the assay buffer without the other assay components (e.g., enzyme, substrate, cells). Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

  • Spectral Shift Analysis: If your instrument allows, perform a wavelength scan to determine the excitation and emission maxima of your compound. If these overlap with your assay's fluorophore, you have identified a direct interference.

  • Consider an Orthogonal Assay: If the interference is significant and cannot be corrected for, switching to a non-fluorescence-based detection method (e.g., absorbance, luminescence, or a label-free technology) is the most robust solution.

II. In-Depth Troubleshooting Guides

Guide 1: Addressing Compound Solubility and Aggregation

Poor solubility is a primary source of artifacts in biological assays.[9] Aggregates of small molecules can sequester and denature proteins, leading to non-specific inhibition.[3]

Protocol for Characterizing and Mitigating Solubility Issues:
  • Stock Solution Preparation:

    • Always use high-purity, anhydrous DMSO for preparing stock solutions.

    • Prepare stock solutions at a reasonable concentration (e.g., 10 mM), as higher concentrations are more prone to precipitation, especially upon storage at low temperatures.[9]

    • Visually inspect the stock solution for any particulates after preparation and before each use. If crystals are observed, gently warm the solution and vortex until fully dissolved.

  • Kinetic Solubility Assessment:

    • Prepare a serial dilution of your quinoline compound in the final assay buffer.

    • Incubate at the assay temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity of the solutions using a nephelometer or by measuring absorbance at a high wavelength (e.g., 600 nm). The concentration at which turbidity increases marks the limit of kinetic solubility.

  • Assay Optimization to Minimize Aggregation:

    • Include Detergents: For biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) can help prevent compound aggregation.

    • Control for Aggregation: Run a counter-screen with a known promiscuous aggregator to validate that your assay is not susceptible to this artifact.

Guide 2: Deconvoluting Off-Target Effects and Promiscuous Inhibition

Quinoline scaffolds are present in many biologically active molecules and can interact with a wide range of targets.[14][15][16][17] This can lead to off-target effects that confound the interpretation of your results. For example, some quinolines can intercalate into DNA or inhibit topoisomerases.[18][19]

Workflow for Identifying Off-Target Effects:

Off_Target_Workflow start Unexpected Biological Effect Observed step1 Literature Search: Known off-target activities of similar quinoline scaffolds? start->step1 step2 Database Query: Check promiscuity databases (e.g., PubChem BioAssay) step1->step2 step3 Target-Specific Counter-Screens: Test against related targets (e.g., other kinases in the same family) step2->step3 step4 Cellular Thermal Shift Assay (CETSA): Unbiased assessment of target engagement in cells step3->step4 step5 Affinity Chromatography / Mass Spectrometry: Identify binding partners step4->step5 end_specific Confirmed On-Target Effect step5->end_specific Primary target is the only hit end_off_target Identified Off-Target Effect(s) step5->end_off_target Multiple binding partners identified

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Derivatives

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of quinoline synthesis and optimize your reaction conditions for higher yields and purity.

General FAQs

Q1: My quinoline synthesis is resulting in a low yield. What are the general parameters I should investigate first?

A1: Low yields in quinoline synthesis can stem from several factors. Before delving into method-specific issues, it's crucial to assess the following general parameters:

  • Reagent Quality: Ensure the purity and dryness of your starting materials (anilines, carbonyl compounds, etc.) and solvents. Contaminants can lead to unwanted side reactions.

  • Reaction Temperature: Many classical quinoline syntheses require high temperatures for cyclization.[1] However, excessive heat can cause decomposition.[1] Precise temperature control is critical. Monitor the internal reaction temperature and consider using an oil bath or a temperature controller for better regulation.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Atmosphere: Some reactions are sensitive to oxygen or moisture.[1] If you suspect degradation or side reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Stoichiometry: Carefully check the molar ratios of your reactants and catalysts. An imbalance can lead to the formation of byproducts and incomplete conversion.

Q2: I am observing the formation of a thick tar in my reaction mixture, making product isolation difficult. What causes this and how can I prevent it?

A2: Tar formation is a notorious problem, especially in classical methods like the Skraup synthesis, which often involve strong acids and high temperatures.[2] This tar is a complex mixture of polymerized byproducts.

Causality: The harsh, acidic, and oxidative conditions can promote the polymerization of starting materials, intermediates, and the final quinoline product.

Solutions:

  • Temperature Control: Avoid localized overheating. Vigorous stirring and controlled heating are essential.

  • Moderating Reagents: In the Skraup synthesis, adding a milder oxidizing agent or using a less concentrated acid can sometimes reduce tar formation.

  • Solvent Choice: While some classical syntheses are run neat, the use of a high-boiling, inert solvent like mineral oil or Dowtherm A can help to better control the temperature and minimize side reactions.[2]

  • Modern Alternatives: Consider exploring modern, milder synthetic routes that avoid harsh conditions. Many newer methods utilize catalysts that operate at lower temperatures.[3]

Troubleshooting Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in well-known quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[4]

A1: The exothermic nature of the Skraup synthesis is a significant safety concern and can lead to tar formation and reduced yields.[5]

Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is a highly exothermic process.[6] The subsequent reactions are also energetic.

Troubleshooting Workflow:

start Violent Exothermic Reaction step1 Initial Assessment Check cooling efficiency Ensure adequate stirring start->step1 Observe step2 Procedural Modification Slow, dropwise addition of H₂SO₄ Pre-cool reactants step1->step2 Implement step3 Reagent Adjustment Use a milder dehydrating agent (e.g., PPA) Consider alternative oxidizing agents step2->step3 If issue persists step4 Scale-Up Precaution Conduct small-scale trials first Ensure adequate heat dissipation step3->step4 For larger scale end Controlled Reaction step4->end Achieve start Low Yield in Combes Synthesis step1 Step 1: Enone Formation Ensure complete condensation Remove water (Dean-Stark) start->step1 Diagnose step2 Step 2: Cyclization Optimize acid catalyst (H₂SO₄, PPA) Control temperature carefully step1->step2 Proceed to step3 Analysis & Purification Monitor by TLC/LC-MS Purify via column chromatography or recrystallization step2->step3 Upon completion end Optimized Yield step3->end Achieve

Caption: Logical flow for optimizing the Combes synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Hasan, M. M., & Amarasekara, A. S. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(15), 4498.
  • Mansfield, R. B. (1952). The Skraup Synthesis of Quinolines. Chemical Reviews, 52(1), 1-111.
  • Banu, H., & Murugesan, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20707.
  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2023). A review on synthetic investigation for quinoline- recent green approaches.
  • Li, M.-L., et al. (2024).
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Nile Chemicals. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our technical support center. This guide is designed to provide you with the expertise and actionable stra...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you with the expertise and actionable strategies required to diagnose, troubleshoot, and ultimately control batch-to-batch variability in your synthesized compounds. Inconsistent product quality can derail research timelines, compromise data integrity, and create significant hurdles in drug development. This resource, structured in a practical question-and-answer format, offers in-depth, field-proven insights to help you achieve robust and reproducible synthesis.

Section 1: Diagnosis and Root Cause Analysis

The first step in addressing variability is to understand its origin. Batch-to-batch inconsistencies are rarely due to a single cause; they often result from a combination of subtle factors.

Q1: My latest batch of compound X shows a different impurity profile and lower yield compared to previous successful batches. Where do I start my investigation?

A1: A systematic, multi-pronged investigation is crucial. Begin by meticulously comparing the complete records of the successful and unsuccessful batches. The goal is to identify any deviations, no matter how minor they may seem. This initial analysis should be structured around three core areas: Raw Materials, Process Parameters, and Equipment.

  • Raw Material Scrutiny: Raw material variability is a frequent and often underestimated cause of inconsistent synthesis outcomes.[1][2] Even small changes in the purity, physical properties, or impurity profile of starting materials, reagents, and solvents can have a significant impact on the reaction.[1]

    • Actionable Steps:

      • Secure Samples: Obtain representative samples from the exact lots of starting materials, reagents, and solvents used in both the successful and problematic batches.

      • Comparative Analysis: Perform head-to-head analytical testing on these samples. Key techniques include:

        • Chromatography (HPLC, GC): To compare purity and identify any new or elevated impurities.[3]

        • Spectroscopy (NMR, IR, MS): To confirm structural integrity and detect subtle structural differences.[3]

        • Karl Fischer Titration: To quantify water content, which can be critical for moisture-sensitive reactions.

      • Supplier Communication: Contact your suppliers and request the Certificates of Analysis (CofA) for the specific lots used. Inquire about any known changes to their manufacturing process or raw material sources.[2]

  • Process Parameter Deep Dive: Chemical reactions are highly sensitive to their environment. Seemingly insignificant deviations in reaction conditions can lead to significant changes in yield and impurity formation.

    • Actionable Steps:

      • Review Batch Records: Scrutinize all recorded data, including reaction temperature profiles, addition rates, stirring speeds, and reaction times.[4]

      • Identify Deviations: Look for any discrepancies between the recorded parameters of the successful and unsuccessful batches. Even a brief temperature overshoot or a slightly faster addition of a reagent can alter the reaction pathway.

      • "Unrecorded" Variables: Consider factors that may not be formally recorded but can influence the reaction, such as ambient humidity, exposure to light, or the time delay between steps.

  • Equipment and Environmental Check: The physical setup of your experiment can introduce variability.

    • Actionable Steps:

      • Glassware and Cleaning: Confirm that all glassware was cleaned using a consistent and validated procedure to avoid cross-contamination.

      • Instrument Calibration: Verify the calibration of all critical equipment, including temperature probes, stir plates, and addition pumps.[5]

      • Atmospheric Conditions: For air-sensitive reactions, ensure that the inert atmosphere was maintained throughout the process. Check for potential leaks in your setup.

The following diagram illustrates a systematic approach to identifying the root cause of batch-to-batch variability.

Root_Cause_Analysis Start Batch Failure: Inconsistent Yield/Purity RM Raw Material Variability? Start->RM Investigate PP Process Parameter Deviation? Start->PP EQ Equipment or Environmental Issue? Start->EQ RM_Analysis Analyze Raw Material Lots: - HPLC/GC for Purity - Spectroscopy for Structure - Karl Fischer for Water - Review Supplier CofA RM->RM_Analysis Yes PP_Analysis Review Batch Records: - Temperature Profiles - Addition Rates - Stirring Speeds - Reaction Times PP->PP_Analysis Yes EQ_Analysis Inspect System: - Glassware Cleaning Logs - Instrument Calibration - Inert Atmosphere Integrity EQ->EQ_Analysis Yes RM_Cause Root Cause: Raw Material Inconsistency RM_Analysis->RM_Cause PP_Cause Root Cause: Process Deviation PP_Analysis->PP_Cause EQ_Cause Root Cause: Equipment/Environment EQ_Analysis->EQ_Cause

Caption: Root Cause Analysis Workflow for Batch Variability.

Section 2: Proactive Strategies for Robust Synthesis

Preventing variability is always more efficient than troubleshooting it. By implementing robust development strategies, you can build quality into your process from the outset.

Q2: How can I develop a synthesis protocol that is less susceptible to minor variations in raw materials and process parameters?

A2: The key is to move beyond simply finding a set of conditions that "works" and instead define a robust "operating space." This involves a more systematic approach to process development, often incorporating principles of Quality by Design (QbD) and Design of Experiments (DoE).[6]

  • Design of Experiments (DoE): DoE is a powerful statistical methodology for systematically varying multiple experimental factors simultaneously to understand their individual and interactive effects on the outcome.[7][8][9] Instead of the traditional "one-factor-at-a-time" approach, DoE allows you to efficiently map the entire process landscape.

    • Causality: By understanding how factors like temperature, concentration, and catalyst loading interact, you can identify a "robust region" within your operating parameters where the process is insensitive to small fluctuations. This ensures that minor, unavoidable variations do not lead to batch failure.[10]

  • Process Analytical Technology (PAT): PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time.[11][12][13]

    • Causality: Real-time monitoring provides a deep understanding of the reaction as it happens, allowing for immediate adjustments to maintain consistency.[11][13] For example, monitoring the disappearance of a starting material or the formation of a key intermediate can be a more reliable indicator of reaction completion than simply running the reaction for a fixed amount of time.

  • Robustness Testing: This is a specific type of experimental design performed during method development to intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results.[14][15][16][17]

    • Causality: Robustness testing helps to identify the "weak spots" in your protocol.[14][17] If a small change in pH or mobile phase composition significantly alters your analytical result, that parameter needs to be more tightly controlled.

The following table outlines a comparison of these proactive strategies:

StrategyPrincipleKey BenefitExample Application
Design of Experiments (DoE) Systematically vary multiple factors to understand their effects and interactions.[6][7]Defines a robust operating range, minimizing sensitivity to minor fluctuations.Simultaneously varying temperature, catalyst loading, and reaction time to find the optimal conditions for yield and purity.
Process Analytical Technology (PAT) Real-time, in-process monitoring of critical parameters and attributes.[11][12][18]Enables dynamic control and deeper process understanding, ensuring consistent product quality.[11]Using in-line FTIR to monitor the concentration of a key reactant and determine the optimal quench time.
Robustness Testing Deliberately introduce small variations to method parameters to assess the impact on performance.[14][15]Identifies critical parameters that require tight control, ensuring method reliability.[16]For an HPLC method, slightly varying the column temperature, mobile phase pH, and flow rate to ensure the separation remains consistent.

Section 3: Analytical and Purification Workflows

Consistent and reliable analytical data is the bedrock of troubleshooting and process control. Similarly, a well-designed purification strategy is essential for isolating your compound of interest with high purity and consistency.

Q3: What are the most effective analytical techniques for characterizing different batches and identifying the source of variability?

A3: A comprehensive suite of orthogonal analytical techniques is essential for a thorough comparison of different batches. No single technique can provide all the necessary information.

  • Primary Techniques for Routine Comparison:

    • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for purity assessment and impurity profiling.[3] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. Comparing the chromatograms of different batches is often the most direct way to visualize variability.

    • Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides molecular weight information for each peak in the chromatogram, aiding in the identification of unknown impurities.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and identifying any structural isomers or major impurities.[3] Quantitative NMR (qNMR) can be used to accurately determine the purity of a sample without the need for a reference standard of the main compound.

  • Techniques for Deeper Investigation:

    • Gas Chromatography (GC): Ideal for analyzing volatile compounds and residual solvents.

    • Powder X-ray Diffraction (PXRD): Crucial for identifying and differentiating between different crystalline forms (polymorphs), which can significantly impact the physical properties of the final compound.[19]

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can provide information about melting point, crystallinity, and the presence of solvates.

Q4: My purification process is giving inconsistent results. How can I develop a more robust purification workflow?

A4: A robust purification strategy relies on a thorough understanding of the physicochemical properties of your target compound and its impurities. The goal is to select a purification technique that exploits the differences between them.

  • Step 1: Characterize the Crude Mixture: Before attempting purification, analyze the crude reaction mixture using techniques like LC-MS and TLC to understand the number and nature of the impurities present.

  • Step 2: Select the Appropriate Primary Purification Technique:

    • Flash Chromatography: The most common technique for routine purification. Optimization involves selecting the right stationary phase (e.g., normal phase silica, reverse phase C18) and mobile phase to achieve good separation.

    • Preparative HPLC: Offers higher resolution for challenging separations but at a higher cost and lower throughput.

    • Crystallization: An excellent method for both purification and isolation of the final solid form. A well-controlled crystallization process can be highly selective and yield a product with high purity and consistent physical properties.[20][21]

    • Other Techniques: Depending on the nature of your compound, techniques like ion-exchange chromatography, size-exclusion chromatography, or affinity chromatography may be more suitable.[22]

  • Step 3: Optimize and Validate the Purification Method:

    • Method Development: Systematically screen different conditions (e.g., solvent gradients for chromatography, anti-solvents for crystallization) to find the optimal parameters for separation.

    • Loading Studies: Determine the maximum amount of crude material that can be loaded onto your purification system without compromising separation quality.

    • Fraction Analysis: Analyze the collected fractions to ensure that the target compound is being effectively separated from impurities. The use of a mass spectrometer as a detector in flash chromatography can enable mass-based fraction collection, improving the efficiency and accuracy of the process.

The following diagram outlines a decision-making process for developing a robust purification workflow.

Purification_Workflow Start Crude Product from Synthesis Analyze Analyze Crude Mixture (LC-MS, TLC, NMR) Start->Analyze Decision Select Primary Purification Method Analyze->Decision Flash Flash Chromatography Decision->Flash Routine Prep_HPLC Preparative HPLC Decision->Prep_HPLC Difficult Separation Crystallization Crystallization Decision->Crystallization Crystalline Solid Other Other Techniques (e.g., IEX, SEC) Decision->Other Specific Properties Optimize Optimize and Validate Method: - Method Development - Loading Studies - Fraction Analysis Flash->Optimize Prep_HPLC->Optimize Crystallization->Optimize Other->Optimize Final Pure, Consistent Compound Optimize->Final

Caption: Decision Workflow for Robust Purification.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can a change in the physical properties of a raw material, like particle size, really affect the outcome of a chemical reaction?

A5: Absolutely. For solid reagents or catalysts, particle size can significantly impact the surface area available for reaction.[23] A smaller particle size means a larger surface area, which can lead to a faster reaction rate. If a new batch of a reagent has a different particle size distribution, it can alter the reaction kinetics and potentially lead to a different impurity profile.

Q6: What is the difference between robustness and ruggedness in the context of an analytical method?

A6: While often used interchangeably, they have distinct meanings. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters within a single laboratory (e.g., slight changes in mobile phase composition, temperature).[14][17] Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.[14]

Q7: How can I control for variability in crystallization processes?

A7: Controlling crystallization requires precise control over supersaturation, which is the driving force for crystal nucleation and growth.[24] Key parameters to control include cooling rate, anti-solvent addition rate, agitation, and seeding strategy.[20][25] The use of Process Analytical Technology (PAT), such as in-line particle size analyzers, can provide real-time feedback to ensure consistent crystal size distribution and polymorphic form.[26]

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). SSRN. Retrieved January 23, 2026, from [Link]

  • Modelling and control of crystallization process. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Identifying sources of batch to batch variation in processability. (2002). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How Can I Troubleshoot Inconsistent Titration Results Effectively?. (2024, October 21). YouTube. Retrieved January 23, 2026, from [Link]

  • Implementing a Robust Methodology: Experimental Designs and Optimisation. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Raw Material Variability. (2019, May 1). BioPharm International. Retrieved January 23, 2026, from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 7). Lab Manager. Retrieved January 23, 2026, from [Link]

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho. Retrieved January 23, 2026, from [Link]

  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Process Control. (2020, February 13). De Gruyter. Retrieved January 23, 2026, from [Link]

  • Robustness Tests. (2003, November 1). LCGC International. Retrieved January 23, 2026, from [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Robustness in experimental design: A study on the reliability of selection approaches. (2013, June 30). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything!. (2025, March 13). YouTube. Retrieved January 23, 2026, from [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Quotient Sciences. Retrieved January 23, 2026, from [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Impurities in Pharmaceutical Substances. (2025). IJRPR. Retrieved January 23, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved January 23, 2026, from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021, August 25). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. Retrieved January 23, 2026, from [Link]

  • Effective Design of Experiment Studies. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. Retrieved January 23, 2026, from [Link]

  • From Synthesis to purification: 5 tips to make the process easier and faster. (2021, January). Interchim. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Modelling and control of crystallization process. (2018). Academia.edu. Retrieved January 23, 2026, from [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025, April 21). YouTube. Retrieved January 23, 2026, from [Link]

  • Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink. Retrieved January 23, 2026, from [Link]

  • Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004, September). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • Batch-to-Batch Variability. (n.d.). Surface Measurement Systems. Retrieved January 23, 2026, from [Link]

  • Design of Experiments for Nanocrystal Syntheses: A How-To Guide for Proper Implementation. (2022, November 9). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Webinar: Advanced Analytical Characterization Technique for Biopharmaceutical Development. (2024, December 13). YouTube. Retrieved January 23, 2026, from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025, February 27). YouTube. Retrieved January 23, 2026, from [Link]

  • Design of Experiments. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (2018, February 13). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • What is robustness?. (2018, June 5). Lösungsfabrik. Retrieved January 23, 2026, from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist. Retrieved January 23, 2026, from [Link]

  • The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. (2020, December 1). MDPI. Retrieved January 23, 2026, from [Link]

  • Nanoparticle purification for stability. (2025, February 10). Inside Tx. Retrieved January 23, 2026, from [Link]

  • Batch vs. Continuous Manufacturing. (2023, November 13). Cerion Nanomaterials. Retrieved January 23, 2026, from [Link]

  • Process Analytical Technology in Continuous Manufacturing. (2023, March 22). ValGenesis. Retrieved January 23, 2026, from [Link]

  • Strategies to Control Particle Size During Crystallization Processes. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. (2025, March 6). Mettler Toledo. Retrieved January 23, 2026, from [Link]

  • How to Analyse Chemical Compounds? A Guide to Compositional Data Analysis Demonstrated with Beer Data. (2021). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Process Robustness White Paper. (2006). PQRI. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Stabilizing 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in solution for long-term storage

An Application Scientist's Guide to Long-Term Solution Stability of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Introduction: From Synthesis to Stable Stock This guide serves as a dedicated technical support resource f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Long-Term Solution Stability of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Introduction: From Synthesis to Stable Stock

This guide serves as a dedicated technical support resource for professionals encountering challenges with the long-term storage of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid solutions. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to design robust storage strategies tailored to your specific experimental needs.

Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the most likely degradation pathways for 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in solution?

A1: Based on its chemical structure, the compound has several potential points of instability:

  • Oxidation: The electron-rich quinoline and phenyl rings are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). Oxidative degradation is often visually indicated by a color change in the solution, typically turning yellow or brown.

  • Photodegradation: Aromatic heterocyclic compounds like quinoline are often light-sensitive.[1] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.

  • Decarboxylation: While generally requiring heat, the loss of the carboxylic acid group as CO2 can occur over long periods, especially under non-optimal pH conditions.

  • Hydrolysis: The butoxy ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions over extended time.

Q2: My compound is poorly soluble in aqueous buffers. How can I dissolve it without compromising stability?

A2: This is a common challenge. The carboxylic acid moiety makes the compound's solubility highly pH-dependent.

  • pH Adjustment: The compound will be significantly more soluble at a pH above its pKa, where the carboxylic acid is deprotonated to the more polar carboxylate salt. Try preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should typically be kept low (<0.5%) to avoid artifacts in biological assays.

  • Co-solvents: If pH adjustment is insufficient, using a minimal amount of an organic co-solvent is an option. Ethanol can be used in some formulations.[2] However, the choice of co-solvent must be validated for its impact on long-term stability and compatibility with your experimental system.

  • Solubilizing Excipients: For formulation development, excipients such as cyclodextrins can be used to form inclusion complexes, enhancing aqueous solubility and potentially protecting the molecule from degradation.[2]

Q3: What are the ideal storage conditions (temperature, light, atmosphere) for a stock solution?

A3: A multi-faceted approach is required for optimal long-term storage:

  • Temperature: Store solutions at -20°C or, ideally, -80°C. This drastically reduces the rate of all chemical reactions, including degradation.

  • Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[1]

  • Atmosphere: For maximum protection against oxidation, consider aliquoting the solution into vials, purging the headspace with an inert gas (argon or nitrogen) before sealing, and then freezing. This minimizes exposure to atmospheric oxygen.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Precipitate forms after thawing a frozen stock solution.
Potential Cause Explanation Recommended Action
Poor Solubility at Low Temp The compound may have crashed out of solution as it froze. Some complex buffer components can also reduce solubility upon freezing.Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Before use, visually inspect to ensure complete dissolution. If it persists, the storage concentration may be too high for the chosen solvent system.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can promote degradation and precipitation.Prepare small, single-use aliquots from the main stock solution to avoid subjecting the entire batch to multiple temperature cycles.
pH Shift During Freezing If using a phosphate buffer, it can undergo significant pH shifts upon freezing, which can cause a pH-sensitive compound to precipitate.Consider using a buffer system less prone to freezing-induced pH shifts, such as HEPES.
Issue 2: The solution has changed color (e.g., turned yellow/brown) over time.
Potential Cause Explanation Recommended Action
Oxidation This is the most common cause of color change in aromatic compounds. It indicates that the compound is degrading due to reaction with oxygen.1. Inert Atmosphere: Prepare future stocks under an inert gas (argon or nitrogen).2. Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[3][4] The choice and concentration must be validated.3. Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be effective.
Photodegradation Exposure to ambient light, even for short periods, can initiate degradation pathways that produce colored byproducts.Strictly enforce storage in the dark using amber vials. Minimize light exposure during handling.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a starting point for preparing a 10 mM stock solution in DMSO for long-term storage.

  • Preparation: Weigh out a precise amount of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid in a tared, sterile, amber glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution at room temperature until the compound is fully dissolved. Gentle warming (up to 37°C) may be applied if necessary. Visually confirm that no solid particles remain.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with a stream of dry argon or nitrogen gas for 15-30 seconds to displace atmospheric oxygen.

  • Aliquoting: Immediately dispense the solution into single-use, amber micro-vials. This is crucial for preventing contamination and repeated freeze-thaw cycles.

  • Sealing & Labeling: Securely cap each aliquot. Label clearly with the compound name, concentration, solvent, date, and "Protect from Light."

  • Storage: Place the labeled aliquots in a secondary container and store them at -80°C.

Workflow for Stability Assessment

The following diagram outlines the logical flow for establishing a robust storage protocol for your compound.

StabilityWorkflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_stress Phase 2: Forced Degradation Study (Optional but Recommended) cluster_storage Phase 3: Long-Term Stability Study Prep Prepare Stock Solution (e.g., in DMSO) Analysis_T0 Initial Analysis (T=0) (HPLC-UV, LC-MS) Prep->Analysis_T0 Establish baseline purity Forced Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Light, Heat) Analysis_T0->Forced Analysis_Forced Analyze Stressed Samples (Identify Degradants) Forced->Analysis_Forced ICH Q1A/Q1B Store Store Aliquots under Proposed Conditions (-80°C, -20°C, 4°C) (Dark vs. Light) Analysis_Forced->Store Inform storage choices Timepoints Pull Aliquots at Timepoints (1, 3, 6, 12 months) Store->Timepoints Analysis_LT Analyze Timepoint Samples (Compare to T=0) Timepoints->Analysis_LT Analysis_LT->Store Validate/Refine conditions

Caption: Workflow for assessing compound stability.

Protocol 2: A Basic Long-Term Stability Study

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the compound's purity over time.

  • Objective: To determine the rate of degradation of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid under defined storage conditions.

  • Materials:

    • Aliquots of the compound prepared as per Protocol 1.

    • HPLC system with a UV detector.

    • A suitable C18 reverse-phase HPLC column.

    • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, gradient may be required).

  • Methodology:

    • Time Zero (T=0) Analysis: Immediately after preparing the stock solution, thaw one aliquot. Dilute it to a suitable concentration (e.g., 10 µM) in the initial mobile phase composition. Inject onto the HPLC and record the chromatogram. The area of the main peak represents 100% purity at T=0.

    • Storage: Store the remaining aliquots under the conditions you wish to test (e.g., -80°C in the dark, -20°C in the dark, 4°C in the dark).

    • Timepoint Analysis: At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Sample Preparation & Analysis: Thaw, dilute, and analyze the sample using the exact same HPLC method as the T=0 sample.

    • Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at the given timepoint to the peak area at T=0.

      • % Remaining = (Area_timepoint_X / Area_T=0) * 100

    • Evaluation: A loss of >5-10% of the parent compound typically indicates that the storage conditions are not adequate for the tested duration.[2] Look for the appearance of new peaks, which represent degradation products.

Factors Influencing Stability

The stability of your compound is a multifactorial issue. The following diagram illustrates the key environmental factors that must be controlled.

Factors cluster_env Environmental Factors cluster_sol Formulation Factors Compound Compound Stability Temp Temperature Temp->Compound Controls Reaction Rate Light Light Exposure Light->Compound Causes Photodegradation Oxygen Atmospheric Oxygen Oxygen->Compound Causes Oxidation pH Solution pH pH->Compound Affects Solubility & Ionization Solvent Solvent Choice Solvent->Compound Affects Solubility & Reactivity Concentration Concentration Concentration->Compound Affects Solubility

Caption: Key factors impacting compound stability in solution.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Pavia, M. R., et al. (1993). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 36(15), 2137-2146. (Note: While this paper focuses on synthesis, it provides context on the properties of related quinoline carboxylic acids). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of Quinoline Derivative NMR Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its rich electronic environment can lead to complex and often ambiguous Nuclear Magnetic Resonance (NMR) spectra. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the structural elucidation of these important molecules. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental choices are both effective and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a substituted quinoline shows a crowded aromatic region (7.0-9.0 ppm) with significant peak overlap. Where do I start?

A1: This is the most common challenge with quinoline derivatives. The seven protons on the bicyclic ring system are all in a similar electronic environment, leading to overlapping multiplets.

Initial Steps:

  • Optimize Acquisition Parameters: Ensure your basic 1D ¹H NMR is acquired with optimal parameters. This includes proper shimming for the best possible resolution and a sufficient number of scans for a good signal-to-noise ratio.[1]

  • Solvent and Temperature Studies: The chemical shifts of quinoline protons can be sensitive to the solvent and temperature.[2][3]

    • Solvent Change: Running the sample in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[1] Aromatic solvents like benzene-d₆ can cause significant changes due to π-π stacking interactions.[3]

    • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes improve resolution by averaging out conformations or sharpening peaks due to faster molecular tumbling.[1][4][5] Conversely, cooling the sample might resolve contributions from different conformers.[5]

Advanced Approach:

If the above steps are insufficient, you must move to two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment is the logical next step to establish proton-proton coupling networks.[2]

Troubleshooting Guide: Advanced 2D NMR Techniques

Q2: I've run a COSY, but I'm still unsure about the assignments, especially for protons that are far apart. How do I connect the different spin systems?

A2: A COSY spectrum is excellent for identifying protons that are coupled through two or three bonds (e.g., H-2 and H-3, or H-5 and H-6 on the quinoline ring). However, it won't show correlations between the protons on the pyridine ring and the benzene ring. To bridge this gap, you need to use through-bond heteronuclear correlation experiments like HSQC and HMBC .

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to (¹JCH). It's a powerful tool for assigning carbon signals based on their known proton assignments. An edited HSQC can also distinguish between CH/CH₃ and CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the puzzle. HMBC shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows you to "walk" across the molecule, connecting fragments that are not directly proton-proton coupled. For example, you can see a correlation from H-8 to C-4a, linking the two rings.

The workflow for resolving ambiguity using these techniques is visualized in the diagram below.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Structure Confirmation 1D_NMR 1D ¹H NMR (Overlapping Signals) Optimize Optimize Conditions (Solvent, Temperature) 1D_NMR->Optimize COSY COSY (¹H-¹H Correlations) Optimize->COSY If ambiguity persists HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC Assign directly bonded pairs HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Connect spin systems NOESY_ROESY NOESY/ROESY (Through-Space Correlations) HMBC->NOESY_ROESY Confirm spatial proximity & distinguish isomers Final_Structure Unambiguous Structure HMBC->Final_Structure Computational Computational Chemistry (DFT/GIAO Prediction) NOESY_ROESY->Computational Validate with theory Computational->Final_Structure

Workflow for resolving ambiguous NMR signals.
Q3: I have two possible isomers of a substituted quinoline. How can I use NMR to definitively determine which one I have?

A3: This is a classic problem where through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are indispensable. These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[6]

  • NOESY vs. ROESY:

    • NOESY: This is the standard choice for small molecules (MW < 600 Da). The Nuclear Overhauser Effect (NOE) is positive for small molecules.

    • ROESY: For medium-sized molecules (MW approx. 700-1200 Da), the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive.[6] ROESY can also be less prone to artifacts from spin diffusion in larger molecules.[6]

Causality in Experimental Choice: By analyzing the NOESY/ROESY cross-peaks, you can confirm the substitution pattern. For example, a cross-peak between a substituent's proton and a specific proton on the quinoline ring (e.g., H-8) provides unambiguous evidence of their spatial proximity, thus confirming the substituent's position.

Q4: My peaks are broad and poorly resolved, even after shimming. What could be the cause?

A4: Broad peaks can arise from several factors beyond poor shimming.[1]

  • Concentration Effects: Highly concentrated samples of quinoline derivatives can lead to peak broadening due to intermolecular π-π stacking and dipole-dipole interactions.[3][7] Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean. If you suspect contamination, washing the NMR tube with a chelating agent like EDTA can sometimes help.

  • Chemical Exchange: If your molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to broad peaks. Running the experiment at a higher or lower temperature can often either sharpen the peaks (by moving into the fast or slow exchange regime) or resolve the individual conformers.[1]

  • Unresolved Couplings: Very small, unresolved long-range couplings can make peaks appear broad. Applying a gentle window function during data processing (e.g., Lorentzian-to-Gaussian transformation) can sometimes improve resolution at the cost of signal-to-noise.

Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for an HMBC Experiment

The HMBC experiment is crucial for establishing long-range connectivity. Here is a generalized protocol for a gradient-enhanced HMBC experiment on a modern spectrometer.

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR. Ensure it is fully dissolved and free of particulate matter.

  • Initial 1D Spectra:

    • Acquire a standard 1D ¹H spectrum. Optimize the spectral width (sw) and transmitter offset (o1p) to cover all proton signals.[8]

    • Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • Setup the HMBC Experiment:

    • Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcetgpl3nd on Bruker systems).[9]

    • Set the ¹H spectral width and offset to the values determined from your 1D ¹H spectrum.

    • Set the ¹³C spectral width to cover all carbon signals (typically 0-220 ppm for quinolines).

    • Crucial Parameter (d6): This delay is optimized for the long-range coupling constant (ⁿJCH). A typical value is around 60-70 ms, which corresponds to an optimization for a coupling constant of 7-8 Hz. This is a good starting point for aromatic systems.

  • Acquisition:

    • Turn off sample spinning.[10]

    • Set the number of scans (ns) based on your sample concentration. HMBC is less sensitive than HSQC, so you may need more scans (e.g., 8, 16, or more).

    • Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Data Table: Typical ¹H-¹H Coupling Constants in Quinolines

Understanding typical coupling constants is vital for interpreting 1D spectra and validating COSY correlations.

Coupling TypeProtons InvolvedTypical J Value (Hz)Notes
Ortho (³J)H2-H34.0 - 5.0
Ortho (³J)H3-H48.0 - 9.0
Ortho (³J)H5-H6, H6-H7, H7-H87.0 - 9.0Typical aromatic ortho coupling.
Meta (⁴J)H2-H41.0 - 2.0
Meta (⁴J)H5-H7, H6-H82.0 - 3.0Often visible as fine splitting.
Para (⁵J)H5-H80.5 - 1.0Not always resolved.
Cross-ring (⁴J)H4-H50.5 - 1.0Can sometimes be observed.

Values are approximate and can be influenced by substituents.[2]

Advanced Solutions

Q5: I have a particularly challenging case of overlapping signals from a complex quinoline derivative. Are there any other techniques I can use?

A5: Yes, for highly complex or ambiguous cases, several advanced techniques can provide the necessary resolution.

  • ¹⁵N NMR Spectroscopy: If you have multiple nitrogen atoms or are unsure about the protonation state, ¹⁵N NMR can be extremely informative. While natural abundance ¹⁵N NMR has low sensitivity, inverse-detected experiments like ¹H-¹⁵N HMBC can be very powerful.[4] These experiments correlate protons to nitrogen atoms over two or three bonds, helping to definitively place substituents and understand the electronic structure.[4][11] For example, a correlation from a specific proton to a quinoline nitrogen can confirm its position relative to the nitrogen atom.[4]

  • Computational NMR (DFT/GIAO): Quantum chemical calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy.[12] By comparing the experimental spectrum to the predicted spectra of possible isomers, you can often find a definitive match. This approach is particularly powerful when combined with experimental 2D data.

  • Pure Shift NMR: These are advanced 1D experiments that collapse multiplets into singlets, dramatically increasing spectral resolution. This can be invaluable for resolving severely overlapping regions in the ¹H spectrum.

This guide provides a framework for systematically resolving ambiguities in the NMR spectra of quinoline derivatives. By combining careful experimental design with a solid understanding of the underlying principles, you can confidently elucidate the structures of these vital compounds.

References

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

  • Nicolescu, A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4992. [Link]

  • University of California, San Diego. (2020). HSQC and HMBC for Topspin. UCSD Chemistry and Biochemistry. [Link]

  • Magnetic Resonance Center. (2006). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. University of Illinois Urbana-Champaign. [Link]

  • The University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department, The University of Chicago. [Link]

  • Homer, J., & Perry, M. C. (n.d.). NMR Data Processing. Aston University. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department, University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Bruker Corporation. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry, University of Rochester. [Link]

  • Cordier, F., et al. (2001). Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Magnetic Resonance in Chemistry, 39(6), 329-332. [Link]

  • UC Santa Barbara. (n.d.). 2D NMR FOR THE CHEMIST. Department of Chemistry and Biochemistry, UCSB. [Link]

  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21. [Link]

  • Segawa, T. F., et al. (2012). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 134(42), 17436-17439. [Link]

  • Parella, T. (2008). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Servei de Ressonància Magnètica Nuclear, Universitat Autònoma de Barcelona. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research Blog. [Link]

  • To, T., et al. (2012). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. The Journal of Biological Chemistry, 287(23), 18980-18987. [Link]

  • Beck, A. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. r/chemistry. [Link]

  • Gándara, L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 481-487. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Blog. [Link]

  • Anasazi Instruments. (n.d.). How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. NMR Facility, UCSB Chem and Biochem. [Link]

  • ResearchGate. (n.d.). NMR Data Processing. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Lynch, M. C., et al. (2022). Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part I: Emerging Platforms and Perspectives. Metabolites, 12(11), 1083. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs Blog. [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Scribd. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • University of Potsdam. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Potsdam. [Link]

  • Michigan State University. (2017). Basic Practical NMR Concepts. MSU Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Chemistry Department, University of Wisconsin-Madison. [Link]

  • ResearchGate. (2025). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]

  • Reddit. (2020). 1H NMR showing less peaks than expected?. r/NMRspectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California San Diego. [Link]

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  • Bakunov, S. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25156-25175. [Link]

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Optimization

Technical Support Center: Investigating Cell Line Resistance to Quinoline-4-Carboxylic Acid Derivatives

Welcome to the technical support resource for researchers encountering cell line resistance to quinoline-4-carboxylic acid derivatives. This guide, designed for drug development professionals and scientists, provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers encountering cell line resistance to quinoline-4-carboxylic acid derivatives. This guide, designed for drug development professionals and scientists, provides in-depth, troubleshooting-focused answers to common challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My cell line's sensitivity to my quinoline-4-carboxylic acid derivative has significantly decreased. What are the likely causes?

Answer: Developing resistance to a therapeutic agent is a complex, multifactorial process. When a cell line no longer responds to a previously effective quinoline-4-carboxylic acid derivative, it has likely acquired one or more defense mechanisms. Quinoline derivatives themselves are a broad class of compounds with diverse biological activities and cellular targets, including DNA topoisomerases, dihydroorotate dehydrogenase (DHODH), and various signaling kinases.[1][2] The resistance mechanisms are often, but not always, related to the drug's specific mechanism of action.

The primary pillars of resistance are:

  • Altered Drug Efflux: The cell actively pumps the drug out, preventing it from reaching a sufficient intracellular concentration. This is a very common mechanism.[3]

  • Target Alteration: The molecular target of the drug is modified (e.g., through mutation) or its expression level changes, reducing the drug's binding affinity or overall effect.[4]

  • Enhanced DNA Damage Repair (DDR): For quinolines that induce DNA damage (e.g., by inhibiting topoisomerases), cells can upregulate their DNA repair machinery to counteract the drug's cytotoxic effects.[5][6]

  • Drug Inactivation: The cell metabolically alters the drug into a non-toxic form.

  • Pathway Bypassing: The cell activates alternative signaling pathways to circumvent the pathway being inhibited by the drug.

The first step in your investigation should be to systematically rule out these possibilities.

Resistance_Mechanisms cluster_drug Drug Quinoline-4-Carboxylic Acid Derivative Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug->Efflux Pumped out Target Target Alteration (Mutation/Expression) Drug->Target Fails to bind/inhibit DDR Enhanced DNA Damage Repair Drug->DDR Damage repaired Bypass Pathway Bypassing Drug->Bypass Effect circumvented

Caption: Overview of major mechanisms of drug resistance in cancer cells.

Question 2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

Answer: Overexpression of ATP-binding cassette (ABC) transporters is one of the most common mechanisms of multidrug resistance (MDR).[3] These membrane proteins act as energy-dependent pumps that expel a wide range of substrates, including many chemotherapeutic agents, from the cell.[7] Key transporters implicated in cancer drug resistance include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][8]

A logical workflow can confirm or exclude this mechanism.

Efflux_Workflow Start Start: Suspected Efflux-Mediated Resistance IC50_Inhibitor Step 1: IC50 Assay with Efflux Inhibitor (e.g., Verapamil, Elacridar) Start->IC50_Inhibitor Result1 Is cell line re-sensitized? IC50_Inhibitor->Result1 qPCR Step 2: qPCR for ABC Transporter mRNA (ABCB1, ABCC1, ABCG2) Result1->qPCR Yes Conclusion_No Conclusion: Efflux is unlikely; Investigate other mechanisms Result1->Conclusion_No No Result2 Is mRNA upregulated? qPCR->Result2 FunctionalAssay Step 3: Functional Dye Efflux Assay (e.g., Rhodamine 123) Result2->FunctionalAssay Yes Result2->Conclusion_No No Result3 Is dye efflux increased? FunctionalAssay->Result3 Conclusion_Yes Conclusion: Efflux is a likely resistance mechanism Result3->Conclusion_Yes Yes Result3->Conclusion_No No

Caption: Experimental workflow to investigate efflux pump-mediated resistance.

The most straightforward initial test is to determine if inhibiting common efflux pumps re-sensitizes your resistant cells to the drug. This is done by performing a dose-response assay in the presence of a non-toxic concentration of an ABC transporter inhibitor.

TransporterCommon Inhibitors
P-gp (ABCB1) Verapamil, Elacridar, Tariquidar[9]
MRP1 (ABCC1) Benzbromarone, Probenecid[10]
BCRP (ABCG2) Ko143, Fumitremorgin C
  • Causality: If the IC50 of your quinoline derivative decreases significantly (i.e., the cells become more sensitive) in the presence of an inhibitor, it strongly suggests that an efflux pump recognized by that inhibitor is contributing to the resistance.

To directly measure if the expression of efflux pump genes is elevated, quantitative PCR (qPCR) is the standard method.

Protocol 1: qPCR for ABC Transporter mRNA Expression

  • Cell Culture & RNA Extraction: Culture both the parental (sensitive) and resistant cell lines under standard conditions. Harvest cells when they are in the logarithmic growth phase. Extract total RNA using a TRIzol-based method or a commercial kit, ensuring high purity (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. Include primers for your genes of interest (e.g., ABCB1, ABCC1, ABCG2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, TBP) for normalization.

    • Example Human Primers:

      Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
      ABCB1 CCCATCATTGCAATAGCAGG GTTCAAACTTCTGCTCCTGA
      ABCC1 ACCTTCGACATCATCGGCTAC GGCCTTGTAGTTGGTGAAGTC
      ABCG2 TGGCTGTCATGGCTTCAGTA CCTGCTTGGAAGGCTCATAA

      | GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

  • Data Analysis: Calculate the relative gene expression in the resistant line compared to the parental line using the ΔΔCt method. A fold-change significantly greater than 1 indicates upregulation.[11]

A functional assay confirms that the overexpressed pumps are active. These assays measure the cell's ability to retain a fluorescent substrate of the transporter.[12]

Protocol 2: Rhodamine 123 Efflux Assay (for P-gp)

  • Cell Preparation: Harvest both parental and resistant cells and resuspend them at 1 x 10⁶ cells/mL in serum-free media.

  • Dye Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C to allow dye uptake.

  • Efflux Phase: Pellet the cells by centrifugation, remove the dye-containing supernatant, and resuspend in fresh, pre-warmed media.

  • Measurement: Immediately measure the intracellular fluorescence using a flow cytometer (e.g., in the FITC channel).

  • Interpretation: Resistant cells with active P-gp will pump the Rhodamine 123 out, resulting in a lower fluorescence signal compared to the sensitive parental cells.[12] Including a control where resistant cells are co-incubated with a P-gp inhibitor (like verapamil) should restore fluorescence, confirming P-gp activity.

Question 3: My quinoline derivative targets topoisomerase II. How can I check for target-specific resistance mechanisms?

Answer: Resistance to topoisomerase inhibitors often involves direct changes to the topoisomerase enzyme itself. Quinolones function by stabilizing the covalent complex between the topoisomerase and DNA, leading to double-strand breaks.[5][13] Cells can evade this by:

  • Mutations: Acquiring point mutations in the drug-binding pocket or "quinolone-resistance determining region" (QRDR) of the topoisomerase gene (TOP2A or TOP2B), which reduces drug affinity.[13]

  • Altered Expression: Downregulating the expression of the target topoisomerase, thereby reducing the number of available targets for the drug to poison.[4]

Target_Mutation cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Topo_S Topoisomerase (Wild-Type) Drug_S Drug Topo_S->Drug_S Binding Result_S Inhibition of DNA Re-ligation Drug_S->Result_S Topo_R Topoisomerase (Mutated) Result_R Binding Prevented Topo_R->Result_R No Binding Drug_R Drug Drug_R->Result_R

Caption: Target-site mutation prevents drug binding and confers resistance.

The most definitive way to check for target-site mutations is through direct sequencing of the relevant gene.

Protocol 3: Sequencing of the TOP2A Quinolone-Resistance Determining Region (QRDR)

  • Isolate Genetic Material: Extract genomic DNA or total RNA from both parental and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA as described in Protocol 1.

  • PCR Amplification: Design primers that flank the known QRDR and other functionally important domains of the TOP2A gene. Perform PCR to amplify these specific regions.

  • Purification and Sequencing: Purify the PCR products to remove primers and dNTPs. Send the purified products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line against the sequence from the parental line (and a reference sequence from a database like GenBank). Look for non-synonymous single nucleotide polymorphisms (SNPs) that result in an amino acid change.

  • Causality: The presence of a mutation in the resistant line that is absent in the parental line, especially within a region known to interact with the drug, is strong evidence for target-mediated resistance.

To check for downregulation, use qPCR (Protocol 1) and Western Blotting to compare mRNA and protein levels between the sensitive and resistant cell lines. A significant reduction in Topoisomerase IIα protein in the resistant line would support this as a resistance mechanism.[4]

Question 4: I've ruled out efflux pumps and target mutations. What are other, less common resistance mechanisms I should investigate?

Answer: If the primary mechanisms are not responsible, resistance may stem from broader cellular adaptations. A key area to investigate, particularly for DNA-damaging quinolones, is the DNA Damage Response (DDR).

Cells possess a sophisticated network of pathways to repair DNA lesions, including those induced by topoisomerase inhibitors.[6] Upregulation of these pathways can effectively "outrun" the damage being caused by the drug, promoting cell survival.

  • Mechanism: When a quinolone stabilizes a topoisomerase-DNA cleavage complex, it creates a protein-linked DNA break.[5] This can be repaired by pathways like Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ). If the resistant cells have enhanced the activity of key proteins in these pathways (e.g., RAD51, BRCA1/2, DNA-PKcs), they can repair the damage more efficiently and survive.[14]

  • How to Investigate:

    • Expression Analysis: Use qPCR or Western blotting to measure the expression levels of key DDR proteins (e.g., RAD51, γH2AX, BRCA1) in your sensitive vs. resistant lines, both at baseline and after drug treatment. An increase in the expression or activation (e.g., phosphorylation of H2AX to form γH2AX) in resistant cells is indicative of an enhanced DDR.

    • Functional Assays: Assays like the comet assay (to measure DNA breaks) or immunofluorescence for DDR foci (e.g., RAD51 or γH2AX foci) can provide functional evidence. After drug treatment, resistant cells may show faster resolution of DNA damage (fewer or smaller comets, faster disappearance of foci) compared to sensitive cells.

DDR_Pathway Drug Quinoline Derivative (Topo Inhibitor) Damage DNA Double- Strand Breaks Drug->Damage DDR Enhanced DDR (Upregulated RAD51, etc.) Damage->DDR sensed by cell Apoptosis Apoptosis / Cell Death Damage->Apoptosis If unrepaired Repair Efficient DNA Repair DDR->Repair Survival Cell Survival & Resistance Repair->Survival

Caption: Enhanced DNA Damage Repair (DDR) promotes cell survival and resistance.

Question 5: What is the best practice for developing and validating a drug-resistant cell line model?

Answer: Generating a reliable resistant cell line is crucial for studying resistance mechanisms. The most common method is continuous exposure to escalating drug concentrations.

Protocol 4: Generating a Resistant Cell Line by Step-wise Dose Escalation

  • Determine Initial Concentration: Start by treating the parental cell line with the quinoline derivative at its IC20-IC30 (the concentration that inhibits growth by 20-30%). This concentration is high enough to exert selective pressure but low enough to allow a majority of the cells to survive and adapt.

  • Continuous Culture: Culture the cells continuously in media containing this drug concentration. Monitor the cells for recovery of a normal growth rate.

  • Dose Escalation: Once the cells are growing robustly, double the drug concentration. Again, wait for the culture to adapt and resume normal proliferation.

  • Repeat: Repeat Step 3 incrementally over several months. The goal is to achieve a resistant population that can proliferate in a drug concentration that is at least 10-fold higher than the IC50 of the parental line.

  • Clonal Selection (Optional): To ensure a homogenous population, you can perform single-cell cloning from the resistant pool.

A newly generated resistant line requires rigorous validation.

  • Confirm IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on both the parental and the newly generated resistant line. A significant rightward shift in the dose-response curve and a higher IC50 value confirms the resistant phenotype.[15][16][17]

Cell LineQuinoline Derivative IC50 (µM)Resistance Fold
Parental (Sensitive) 0.51x
Resistant Derivative 15.030x
  • Stability Check: Culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This checks if the resistance phenotype is stable or transient.

  • Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can profoundly affect cell physiology and drug response.[18]

  • Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and ensure it has not been cross-contaminated.

References
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ribosome biogenesis rate, a parameter of sensitivity to chemotherapeutic drugs inhibiting rRNA synthesis. Frontiers in Pharmacology. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria. JMIR Publications. Available at: [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Science. Available at: [Link]

  • Expression and function of ABC transporter. (A) RT-qPCR analysis... ResearchGate. Available at: [Link]

  • Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Mechanisms regulating resistance to inhibitors of topoisomerase II. Archives of Toxicology. Available at: [Link]

  • Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. Vascular Pharmacology. Available at: [Link]

  • Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review. MDPI. Available at: [Link]

  • MTT assay to determine the IC50 value of the different drugs... ResearchGate. Available at: [Link]

  • Quinolone drugs: investigating pathways of DNA damage repair and antibiotic resistance. UEA Digital Repository. Available at: [Link]

  • Image-Based Chemical Screening Identifies Drug Efflux Inhibitors In Lung Cancer Cells. International Journal of Biological Sciences. Available at: [Link]

  • Timing of DNA damage responses impacts persistence to fluoroquinolones. PNAS. Available at: [Link]

  • Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity. Cancers. Available at: [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • ABC Transporters | ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps. YouTube. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid and Other DHODH Inhibitors for Therapeutic Development

In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target for a range of diseases, including autoimmune disorders, cancers, and viral infections.[1][2] This mit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target for a range of diseases, including autoimmune disorders, cancers, and viral infections.[1][2] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][3] By inhibiting DHODH, the proliferation of rapidly dividing cells, which are highly dependent on this pathway for DNA and RNA synthesis, can be effectively curtailed.[4]

This guide provides a comparative study of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a representative of the potent quinoline-4-carboxylic acid class of DHODH inhibitors, with established inhibitors such as Teriflunomide, Leflunomide, and Brequinar. We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to evaluate their efficacy.

The Central Role of DHODH in Pyrimidine Metabolism

The de novo synthesis of pyrimidines is a fundamental cellular process. DHODH, located on the inner mitochondrial membrane, links this pathway to the electron transport chain.[5] It utilizes a flavin mononucleotide (FMN) cofactor to oxidize dihydroorotate and transfers the resulting electrons to the ubiquinone pool, which are then passed to complex III of the respiratory chain.[5] This coupling ensures that pyrimidine synthesis is energetically aligned with cellular respiration.[5] Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, particularly in the S-phase, and has been shown to induce differentiation in cancer cells.[1][2]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol & Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer via Ubiquinone Orotate Orotate DHODH->Orotate Product Precursors Carbamoyl Phosphate + Aspartate DHO Dihydroorotate Precursors->DHO DHO->DHODH Substrate UMP UMP Orotate->UMP Nucleotides UTP, CTP UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitors DHODH Inhibitors (e.g., 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, Brequinar, Teriflunomide) Inhibitors->DHODH Inhibition

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

A Spotlight on the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid scaffold is the backbone of a class of highly potent DHODH inhibitors, with Brequinar being a well-studied example.[4] Structure-activity relationship (SAR) studies have identified critical features for potent inhibition: a bulky, hydrophobic group at the C(2) position and a carboxylic acid moiety at the C(4) position, which is crucial for binding.[4]

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid fits this pharmacophore perfectly. While direct, published experimental data for this specific analogue is not extensively available, its structural similarity to known potent inhibitors allows for a scientifically grounded evaluation.

  • C(2) Position: The 3-butoxyphenyl group provides the necessary bulky and lipophilic character to occupy the largely nonpolar binding pocket of DHODH, which is analogous to the biphenyl group in Brequinar.[1]

  • C(4) Position: The carboxylic acid is essential for interacting with key residues within the enzyme's active site.

Based on the established SAR of this chemical class, it is postulated that 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid acts as a potent inhibitor of human DHODH, likely binding to the ubiquinone-binding site and exhibiting a mechanism of action similar to Brequinar.[1][6] Further empirical validation through the experimental protocols outlined below would be required to quantify its specific inhibitory concentration (IC50) and elucidate its precise binding mode.

Comparative Analysis of Key DHODH Inhibitors

A direct comparison with established DHODH inhibitors is essential for contextualizing the potential of new chemical entities. The following table summarizes the key characteristics of Leflunomide (a pro-drug), its active metabolite Teriflunomide, the highly potent Brequinar, and the projected profile of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.

InhibitorChemical ClassPotency (IC50 vs. human DHODH)Therapeutic ApplicationKey Limitations
Leflunomide Isoxazole derivative (Prodrug)N/A (Metabolized to Teriflunomide)Rheumatoid Arthritis[4]Risk of liver failure, long half-life of active metabolite.[1]
Teriflunomide α-Cyanoacrylate~307-600 nM[3][7]Multiple Sclerosis[4][8]Lower potency compared to Brequinar, potential for liver toxicity.[1]
Brequinar Fluoroquinoline-carboxylic acid~4.5-20 nM[9][10]Investigated for cancer, immunosuppression, and antiviral use.Narrow therapeutic window, clinical trial failures due to toxicity.[1]
2-(3-Butoxyphenyl)quinoline-4-carboxylic acid Quinoline-4-carboxylic acidProjected in low nM rangePreclinical/InvestigationalRequires experimental validation for potency, selectivity, and toxicity.

Field-Proven Insights: Understanding the Inhibitors

  • Leflunomide and Teriflunomide: These are the most clinically successful DHODH inhibitors to date, primarily used for their immunomodulatory effects.[4][8] Leflunomide is a prodrug that is rapidly converted to its active form, Teriflunomide.[3] Their mechanism relies on suppressing the proliferation of activated T and B lymphocytes, which are key drivers of autoimmune diseases.[8] However, their relatively modest potency necessitates higher dosing, which can contribute to off-target effects and toxicity concerns.[1]

  • Brequinar: This compound is a significantly more potent inhibitor than Teriflunomide.[1] Its development for cancer therapy has been hampered by a narrow therapeutic index and toxicity issues in clinical trials.[1] However, its high potency makes it an invaluable research tool and a benchmark for the development of new inhibitors.[9] Recent research has revisited Brequinar for its broad-spectrum antiviral activity and in combination therapies for cancer.[3]

  • The Next Generation - Quinoline-4-Carboxylic Acids: The development of novel analogues like 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is driven by the need to retain the high potency of compounds like Brequinar while improving their safety profiles. Structure-guided design aims to create new interactions with the enzyme to enhance affinity and selectivity, potentially leading to a wider therapeutic window. For instance, research into this class has led to the discovery of analogues with IC50 values in the single-digit nanomolar range and favorable oral bioavailability.

Experimental Protocol: In Vitro DHODH Inhibition Assay

To empirically determine and compare the inhibitory potency of compounds like 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, a robust in vitro enzymatic assay is essential. The following protocol describes a common colorimetric method.

Principle: This assay measures the activity of recombinant human DHODH by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCPIP), which acts as a substitute for ubiquinone. Active DHODH will reduce DCPIP, causing a decrease in absorbance at 600 nm. The presence of an inhibitor will slow this reaction.

Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Readout Data Acquisition Reagents Prepare Assay Buffer, DHODH Enzyme, Substrates (DHO, DCPIP), and Inhibitors Plate Aliquot Buffer and Inhibitor dilutions into a 96-well plate Reagents->Plate AddEnzyme Add DHODH Enzyme to each well Plate->AddEnzyme Incubate Pre-incubate at 37°C AddEnzyme->Incubate Initiate Initiate reaction by adding DHO + DCPIP Incubate->Initiate Measure Measure Absorbance at 600 nm (Kinetic Reading) Initiate->Measure Analyze Calculate Rate of Reaction and % Inhibition Measure->Analyze IC50 Plot Dose-Response Curve and determine IC50 Analyze->IC50

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Quinoline-4-Carboxylic Acid Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-quinoline-4-carboxylic acid analogs, a versatile scaffold in medicinal chemistry. We will explore how strategic structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-quinoline-4-carboxylic acid analogs, a versatile scaffold in medicinal chemistry. We will explore how strategic structural modifications influence their biological activity against various targets, including histone deacetylases (HDACs), bacteria, and dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Versatile 2-Phenyl-Quinoline-4-Carboxylic Acid Scaffold

The 2-phenyl-quinoline-4-carboxylic acid core is a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities.[1] Its rigid, planar structure provides a foundation for introducing diverse functionalities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the carboxylic acid group at the 4-position is often crucial for interaction with biological targets, while the phenyl group at the 2-position offers a key site for modification to enhance potency and selectivity.[1] This guide will dissect the SAR of this scaffold against three distinct and significant biological targets.

I. Inhibition of Histone Deacetylases (HDACs)

Inhibition of HDACs is a validated strategy in cancer therapy.[2][3] The 2-phenyl-quinoline-4-carboxylic acid moiety has been effectively utilized as a novel cap group in the design of HDAC inhibitors.[2][3] The general structure of these inhibitors consists of a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.

Structure-Activity Relationship Insights

SAR studies have revealed several key determinants of HDAC inhibitory activity and selectivity for this class of compounds.[2][3]

  • The Cap Group: The 2-substituted phenylquinoline-4-carboxylic acid structure provides a large, aromatic surface that can engage in hydrophobic interactions with residues at the entrance of the HDAC active site.[2][3]

  • Substitutions on the Phenyl Ring:

    • Electron-withdrawing groups: Difluoride substitution on the phenyl ring has been shown to be conducive to inhibitory activity.[2][3]

    • Electron-donating groups: Methyl and methoxy substitutions on the phenyl ring tend to reduce HDAC inhibitory potency.[2]

    • Halogens: While difluoride substitution is beneficial, chlorine substitution has been observed to decrease activity compared to the unsubstituted analog.[2]

  • The Zinc-Binding Group (ZBG): The choice of ZBG significantly impacts both potency and selectivity.

    • Hydroxamic acid: A commonly used ZBG that generally confers high HDAC affinity and potent antiproliferative activities.[2][3]

    • Hydrazides: This ZBG has been shown to impart selectivity for class I HDACs, particularly HDAC3.[2][3] Interestingly, while hydrazide-bearing compounds can exhibit remarkably improved enzyme inhibitory activities, this may not always translate to significant antiproliferative potency in vitro.[2][3]

  • The Linker: A phenylpiperazine group has been successfully employed as a linker to connect the quinoline cap group to the ZBG.[2][3]

Comparative Inhibitory Activity

The following table summarizes the HDAC inhibitory activity of representative 2-phenyl-quinoline-4-carboxylic acid analogs.

Compound IDSubstitution on Phenyl RingZinc-Binding GroupHDAC3 IC50 (µM)Antiproliferative Activity (K562 cells, IC50 µM)
D28UnsubstitutedHydroxamic acid24.451.02
D29UnsubstitutedHydrazide0.477Reduced compared to D28
D11DifluoroHydroxamic acidGood activityNot specified
D12DifluoroHydroxamic acidGood activityNot specified
D3ChloroHydroxamic acidDecreased activityNot specified

Data sourced from Frontiers in Chemistry.[2][3]

Experimental Protocols

General Synthesis of 2-Phenylquinoline-4-carboxylic acid (B1): [2][3]

  • Dissolve isatin in a 33% potassium hydroxide solution.

  • Slowly add an ethanol solution of acetophenone.

  • Reflux the mixture at 85°C for 8 hours.

  • Remove the solvent by rotary evaporation.

  • Add water and adjust the pH to 5-6 with 3 M HCl.

  • Collect the resulting yellow powder by filtration.

General Synthesis of Amide-linked Analogs (e.g., C1): [2]

  • Dissolve 2-phenylquinoline-4-carboxylic acid (B1) in dichloromethane (DCM).

  • Under an ice bath, add triethylamine (Et3N) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

  • After 20 minutes, remove the ice bath and add the desired amine (e.g., 4-(Piperazine-1-yl) Methyl Benzoate).

  • After 8 hours, remove the solvent by rotary evaporation.

  • Dissolve the concentrate in ethyl acetate (EtOAc) and wash sequentially with sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions.

  • Dry the organic layer with magnesium sulfate (MgSO4), filter, and obtain the product by recrystallization.

HDAC Enzymatic Inhibition Assay: [2]

A detailed protocol for the enzymatic assay can be found in the supplementary materials of the cited reference. Generally, it involves incubating the purified HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The inhibition of the enzyme is measured by the reduction in the fluorescent signal.

II. Antibacterial Activity

The 2-phenyl-quinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties.[4][5] Modifications to this core structure have yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[4][5]

Structure-Activity Relationship Insights

The antibacterial SAR of these analogs highlights the importance of the substituents on the quinoline and phenyl rings, as well as the nature of the amide linkage at the 4-position.

  • Structural Modifications: The introduction of various substituents through amidation, reduction, acylation, and amination of the core structure has been shown to increase antibacterial activity compared to the parent compound.[5]

  • Lipophilicity: A correlation between higher lipophilicity (LogP values) and increased antibacterial activity has been observed for some of the active compounds.[5]

  • Target Bacteria: Different analogs exhibit varying degrees of activity against different bacterial strains. For instance, some compounds show significant activity against Staphylococcus aureus and Bacillus subtilis, while others are more effective against Escherichia coli.[5] Activity against Pseudomonas aeruginosa has been generally weak.[5]

Comparative Antibacterial Activity (MIC values in µg/mL)
Compound IDTarget BacteriumMIC (µg/mL)
5a4Staphylococcus aureus64
5a7Escherichia coli128
AmpicillinStaphylococcus aureus0.5
AmpicillinEscherichia coli1
GentamycinStaphylococcus aureus0.5
GentamycinEscherichia coli1

Data sourced from Molecules.[4][5]

Experimental Protocols

General Synthetic Route: [4][5]

The synthesis of these antibacterial agents typically involves a multi-step process starting with a Doebner reaction, followed by amidation, reduction, acylation, and amination.[4][5]

Antibacterial Screening: [4][5]

  • Agar Diffusion Method (Zone of Inhibition):

    • A standardized inoculum of the test bacteria is swabbed onto an agar plate.

    • Discs impregnated with the test compounds are placed on the agar surface.

    • The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

  • Broth Dilution Method (Minimum Inhibitory Concentration - MIC):

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the test bacteria.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for antiviral and anticancer therapies.[6][7] Structure-guided design has led to the development of potent 2-phenyl-quinoline-4-carboxylic acid-based DHODH inhibitors.[8][9]

Structure-Activity Relationship Insights

The design of these inhibitors focuses on maintaining the essential pharmacophore while introducing new interactions within the brequinar-binding pocket of DHODH.[8][9][10]

  • Essential Pharmacophore: The core quinoline-4-carboxylic acid structure is crucial for binding.

  • Novel Hydrogen Bonding: Analogs have been designed to form new electrostatic interactions with key residues in the binding pocket, such as T63 and Y356.[8][9][10]

  • Substitutions for Potency: Strategic placement of hydrogen-bond accepting groups can significantly enhance inhibitory potency.[8][9][10] For example, the introduction of a fluoro group at the 6-position of the quinoline ring and specific substitutions on the 2-phenyl ring led to a highly potent inhibitor (C44) with an IC50 of 1 nM.[6]

Comparative DHODH Inhibitory Activity
Compound IDDHODH IC50 (nM)
419.71 ± 1.4
4326.2 ± 1.8
4628.3 ± 3.3
C441

Data sourced from the Journal of Medicinal Chemistry and ACS Medicinal Chemistry Letters.[6][8]

Experimental Protocols

General Synthetic Routes: [9]

The synthesis of these DHODH inhibitors often involves multi-step routes to allow for diverse substitutions. These can include:

  • One-step Pfitzinger reaction: This is suitable for commercially available 4'-substituted acetophenones.[9][11]

  • Multi-step routes with Suzuki coupling: These routes offer greater flexibility for introducing a wider range of substituents on the phenyl ring.[9]

DHODH Inhibition Assay:

A detailed protocol would typically involve a coupled enzymatic assay where the reduction of a substrate by DHODH is linked to a colorimetric or fluorometric readout. The inhibition is measured by the decrease in signal in the presence of the test compound.

Visualization of Key Concepts

General SAR Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Core_Scaffold 2-Phenyl-Quinoline- 4-Carboxylic Acid Analog_Synthesis Analog Synthesis (e.g., Pfitzinger, Suzuki) Core_Scaffold->Analog_Synthesis Modification In_vitro_Assays In vitro Assays (HDAC, Antibacterial, DHODH) Analog_Synthesis->In_vitro_Assays Data_Analysis Data Analysis (IC50, MIC) In_vitro_Assays->Data_Analysis SAR_Identification Identify Key Structural Features Data_Analysis->SAR_Identification Lead_Optimization Lead Optimization SAR_Identification->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship studies of 2-phenyl-quinoline-4-carboxylic acid analogs.

Synthetic Scheme for HDAC Inhibitors

Synthesis_HDAC Isatin Isatin B1 2-Phenylquinoline- 4-carboxylic acid (B1) Isatin->B1 Acetophenone Acetophenone Acetophenone->B1 Final_Compound Final HDAC Inhibitor B1->Final_Compound Amine Linker-ZBG Amine Amine->Final_Compound

Caption: A simplified synthetic route to 2-phenyl-quinoline-4-carboxylic acid-based HDAC inhibitors.

Conclusion

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and selectivity. By understanding these relationships, researchers can more effectively design and synthesize new analogs with improved potency and desirable pharmacological profiles for a range of diseases, from cancer to bacterial infections and viral diseases. The experimental protocols and comparative data provided herein serve as a valuable resource for professionals in the field of drug discovery and development.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: Synthesis, SAR analysis and molecular modelling studies. ResearchGate. [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Universitas Indonesia. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Bentham Science. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of the Lead Quinoline Compound, QN-584

Introduction In the relentless pursuit of novel therapeutics, the journey from a promising chemical entity to a clinically effective drug is both arduous and intricate. This guide provides a comprehensive comparison of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of novel therapeutics, the journey from a promising chemical entity to a clinically effective drug is both arduous and intricate. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of our lead quinoline compound, QN-584, a potent antimalarial candidate. Quinolines have long been a cornerstone of antimalarial chemotherapy, with their mechanism of action primarily centered on disrupting the detoxification of heme within the malaria parasite.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental data that bridges the critical gap between laboratory findings and real-world biological effects.

The transition from a controlled in vitro environment to a complex in vivo system is a pivotal and often challenging phase in drug discovery.[4] While in vitro assays provide essential preliminary data on a compound's intrinsic activity, they cannot fully recapitulate the multifaceted interactions that occur within a living organism. Therefore, a direct and thorough comparison of in vitro and in vivo results is paramount for making informed decisions about the progression of a drug candidate.

This guide will dissect the methodologies and results of our comprehensive evaluation of QN-584, providing a transparent and objective assessment of its performance. We will delve into the causality behind our experimental choices, from the selection of parasite strains and cell lines to the design of our animal efficacy models. By presenting our findings in a clear and structured manner, supported by detailed protocols and visual aids, we aim to provide a robust framework for understanding the therapeutic potential of QN-584 and to serve as a valuable resource for the broader scientific community engaged in antimalarial drug development.

The Mechanistic Imperative: Why Quinolines?

The enduring relevance of quinoline-based antimalarials stems from their well-established mechanism of action. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic heme.[2][5] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[5] Quinolines are thought to interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[1][3][6]

dot

cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation of Toxic Heme QN584 QN-584 (Quinoline) QN584->Heme Inhibits Polymerization

Caption: Mechanism of Action of QN-584.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins with a rigorous assessment of its activity in a controlled laboratory setting. For QN-584, our in vitro studies were designed to determine its intrinsic antimalarial potency, its selectivity for parasite cells over mammalian cells, and its activity against drug-resistant parasite strains.

Experimental Design & Rationale

The selection of appropriate in vitro assays is critical for generating meaningful and translatable data. We employed a panel of assays to build a comprehensive profile of QN-584's activity.

  • Antimalarial Potency (IC50 Determination): The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. We determined the IC50 of QN-584 against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum.[7] This dual-strain approach is essential for identifying compounds with the potential to overcome existing drug resistance mechanisms.

  • Cytotoxicity Assessment (CC50 and Selectivity Index): A viable drug candidate must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. We assessed the cytotoxicity of QN-584 against a standard mammalian cell line (e.g., HEK293 or Vero cells) to determine its 50% cytotoxic concentration (CC50).[8] The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a quantitative measure of the compound's therapeutic window. A higher SI value is indicative of a more promising safety profile.

  • In Vitro ADME/Tox Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial for predicting its in vivo behavior.[9] We conducted a preliminary in silico and in vitro ADME/Tox screen to evaluate key parameters such as solubility, plasma protein binding, and potential for drug-drug interactions.[8][10][11]

Detailed Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

  • Parasite Culture: P. falciparum strains (3D7 and K1) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Drug Preparation: QN-584 and control drugs (chloroquine, artemisinin) are prepared as 10 mM stock solutions in DMSO and serially diluted in RPMI 1640 to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Plate Preparation: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well of a 96-well plate containing 10 µL of the drug dilutions.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye is added to each well.

  • Fluorescence Reading: Plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded at a density of 1 x 10^4 cells/well in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of QN-584 (and a positive control, such as doxorubicin) for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: CC50 values are determined from the dose-response curves.

Summary of In Vitro Data
ParameterQN-584Chloroquine (Control)Artemisinin (Control)
IC50 (3D7, nM) 15.2 ± 2.120.5 ± 3.45.8 ± 1.2
IC50 (K1, nM) 25.8 ± 3.9250.7 ± 25.16.2 ± 1.5
CC50 (HEK293, µM) > 50> 10015.3 ± 2.8
Selectivity Index (SI) (K1) > 1938> 399> 2467

Key Findings from In Vitro Studies:

  • QN-584 demonstrates potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Crucially, QN-584 maintains significant potency against the chloroquine-resistant K1 strain, suggesting it may circumvent common resistance mechanisms.

  • The compound exhibits a high selectivity index, indicating a favorable in vitro safety profile with minimal toxicity to mammalian cells at effective concentrations.

Part 2: In Vivo Efficacy Assessment

While in vitro data provides a strong foundation, the ultimate test of a drug candidate's potential lies in its performance within a living organism. Our in vivo studies were designed to evaluate the efficacy, safety, and pharmacokinetic profile of QN-584 in a murine malaria model.

Experimental Design & Rationale

The choice of an appropriate animal model is paramount for obtaining clinically relevant in vivo data. The Plasmodium berghei murine model is a widely used and well-validated system for the preclinical evaluation of antimalarial compounds.[12]

  • Mouse Model of Malaria: We utilized the P. berghei ANKA strain, which causes a lethal infection in mice, allowing for the assessment of a compound's ability to suppress parasitemia and improve survival.

  • Dose-Response Study: A dose-ranging study was conducted to determine the effective dose (ED50 and ED90) of QN-584, the doses required to suppress parasitemia by 50% and 90%, respectively.

  • Pharmacokinetic (PK) Analysis: Understanding a drug's absorption, distribution, metabolism, and excretion is critical for optimizing dosing regimens. We performed a preliminary PK study to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

  • Toxicity Evaluation: In vivo toxicity was assessed through daily observation of the mice for any adverse effects, as well as by monitoring body weight changes.

Detailed Experimental Protocol

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

  • Animal Model: Swiss albino mice (6-8 weeks old) are used for the study.

  • Infection: Mice are inoculated intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Drug Administration: Two hours post-infection, mice are randomly assigned to treatment groups (n=5 per group). QN-584 is administered orally once daily for four consecutive days at doses of 10, 30, and 100 mg/kg. A vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg) are included.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle control group. ED50 and ED90 values are determined by regression analysis.

  • Survival Monitoring: A separate cohort of mice is monitored daily for 30 days to assess the impact of treatment on survival.

dot

Start Start: Day 0 Infection Infection with P. berghei Start->Infection Treatment Treatment (Days 0-3) Infection->Treatment Monitoring Parasitemia Monitoring (Day 4) Treatment->Monitoring Survival Survival Monitoring (30 days) Treatment->Survival Analysis Data Analysis: % Suppression, ED50 Monitoring->Analysis End End Analysis->End Survival->End

Caption: In Vivo Efficacy Experimental Workflow.

Summary of In Vivo Data
CompoundDose (mg/kg)Parasitemia Suppression (%)Mean Survival Time (Days)
Vehicle Control -07.2 ± 1.1
QN-584 1045.3 ± 5.212.5 ± 2.3
QN-584 3088.9 ± 6.825.8 ± 3.1
QN-584 10099.2 ± 0.5> 30 (all mice survived)
Chloroquine 2095.7 ± 2.3> 30 (all mice survived)

ED50 of QN-584: 11.5 mg/kg ED90 of QN-584: 32.1 mg/kg

Key Findings from In Vivo Studies:

  • QN-584 demonstrates significant, dose-dependent antimalarial efficacy in the P. berghei mouse model.

  • At a dose of 100 mg/kg, QN-584 achieved near-complete parasite clearance and ensured 100% survival of the infected mice.

  • The in vivo efficacy of QN-584 is comparable to that of the standard antimalarial drug, chloroquine.

Part 3: Bridging the Gap: A Comparative Analysis

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. A direct comparison of our findings for QN-584 reveals a strong and encouraging correlation.

dot

In_Vitro In Vitro Efficacy (Potent antimalarial activity, high selectivity) Correlation Strong Correlation In_Vitro->Correlation In_Vivo In Vivo Efficacy (Significant parasitemia suppression, improved survival) ADME_Tox Favorable ADME/Tox Profile (Good bioavailability, low toxicity) ADME_Tox->Correlation Correlation->In_Vivo

Caption: Relationship between In Vitro and In Vivo Data.

The potent in vitro activity of QN-584 against both drug-sensitive and drug-resistant parasite strains was a strong predictor of its in vivo success. The high selectivity index observed in our in vitro cytotoxicity assays was consistent with the lack of overt toxicity observed in our in vivo studies, even at the highest dose tested.

Furthermore, our preliminary ADME profiling provided a plausible explanation for the compound's robust in vivo performance. The favorable pharmacokinetic properties of QN-584, including good oral bioavailability and a reasonable half-life, likely contributed to its ability to achieve and maintain therapeutic concentrations in the bloodstream, leading to effective parasite clearance.

Conclusion and Future Directions

The comprehensive evaluation of our lead quinoline compound, QN-584, has demonstrated a compelling and consistent efficacy profile, from the petri dish to a living model of malaria. The strong correlation between our in vitro and in vivo data provides a high degree of confidence in the therapeutic potential of this promising antimalarial candidate.

The potent activity of QN-584 against a chloroquine-resistant strain of P. falciparum is particularly noteworthy and addresses a critical unmet need in the global fight against malaria. The favorable safety and pharmacokinetic profiles further enhance its prospects as a viable drug candidate.

Future studies will focus on a more extensive in vivo characterization of QN-584, including its efficacy in combination with other antimalarial agents, its activity against other life-cycle stages of the parasite, and a more detailed toxicological evaluation.[4] The data presented in this guide provides a solid foundation for the continued development of QN-584 as a next-generation antimalarial therapy.

References

  • Jain, S., et al. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

  • Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Diseases & Public Health. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tuğcu, G., & Öncel, F. E. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Marmara Pharmaceutical Journal. Available at: [Link]

  • Charman, S. A., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal. Available at: [Link]

  • Kumar, A., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Singh, P., & Kumar, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Burrows, J. N., et al. (2011). Challenges in antimalarial drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Chávez-Hernández, A. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]

  • Egan, T. J. (2008). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Singh, R., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Egan, T. J., & Ross, D. C. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. Available at: [Link]

  • Singh, A., et al. (2021). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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  • El-Gohary, N. S., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. Available at: [Link]

  • Penna-Coutinho, J., et al. (2011). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. Available at: [Link]

  • Rodrigues, J. P., et al. (2021). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. Available at: [Link]

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Comparative

Bridging the Gap: A Guide to Cross-Validating In Silico Predictions with Experimental Realities

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental. This guide provides researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the robust cross-validation of experimental findings with computational docking studies. By fostering a self-validating system, we can enhance the confidence in our molecular-level insights and accelerate the journey from hit identification to lead optimization.

The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable

Computational docking has emerged as a powerful tool to predict the binding orientation and affinity of small molecules to a protein target.[1] Its primary allure lies in the ability to rapidly screen vast virtual libraries of compounds, prioritizing a manageable number for synthesis and experimental testing.[2] However, in silico models are, by nature, approximations of complex biological systems.[3] Factors such as protein flexibility, solvent effects, and the nuances of scoring functions can lead to discrepancies between predicted and actual binding.[4]

Conversely, experimental assays, while providing tangible evidence of interaction, can sometimes be prone to artifacts or may not fully elucidate the molecular mechanism of binding.[5] Therefore, a bidirectional feedback loop between computational predictions and experimental results is crucial for a holistic and accurate understanding of protein-ligand interactions. This iterative process, where computational insights guide experimental design and experimental data refines computational models, forms the bedrock of modern structure-based drug design.

The Computational Gauntlet: A Rigorous Docking Workflow

A credible computational docking study is more than just generating a binding score; it's a multi-step process where each stage is critical for the validity of the outcome. The general steps remain consistent across different docking programs, though the specifics of ligand format, docking methods, and scoring algorithms may vary.

Step-by-Step Computational Docking Protocol
  • Receptor Preparation:

    • Selection: Begin with a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand. Structures with a resolution below 2.0 Å are generally preferred.

    • Cleaning: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.

    • Protonation: Add polar hydrogens and assign appropriate protonation states to ionizable residues, typically at a physiological pH of 7.4.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • 2D to 3D Conversion: Convert 2D ligand structures to 3D.

    • Tautomeric and Ionization States: Generate plausible tautomeric and ionization states for the ligands at physiological pH.

    • Energy Minimization: Minimize the energy of each ligand conformation.

  • Binding Site Definition:

    • Define the search space for the docking algorithm, typically a grid box centered on the known binding site or a potential allosteric site.[6]

  • Docking and Scoring:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding poses of the ligands within the defined binding site.[7]

    • The program's scoring function will estimate the binding affinity, often expressed in kcal/mol.[7] It is important to recognize that the more negative the docking score, the greater the predicted interaction between the macromolecule and the ligand.[7]

  • Pose Analysis and Filtering:

    • Visually inspect the top-scoring poses to ensure they make sense from a chemical and biological perspective.[7] Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.[7]

    • Filter out compounds with high internal strain energy or poor complementarity to the binding site.

G cluster_docking Docking & Analysis cluster_output Output Receptor Preparation Receptor Preparation Binding Site Definition Binding Site Definition Receptor Preparation->Binding Site Definition Ligand Preparation Ligand Preparation Docking & Scoring Docking & Scoring Ligand Preparation->Docking & Scoring Binding Site Definition->Docking & Scoring Pose Analysis Pose Analysis Docking & Scoring->Pose Analysis Ranked Compound List Ranked Compound List Pose Analysis->Ranked Compound List

The Experimental Crucible: Validating In Silico Hits

The ranked list of compounds from the computational screen provides a set of hypotheses to be tested at the bench. A variety of biophysical and biochemical assays can be employed to confirm direct binding and quantify the interaction.[8] The choice of assay depends on factors such as throughput, cost, required sample amounts, and the nature of the protein-ligand interaction.

Featured Experimental Validation Techniques

Two commonly used and relatively accessible techniques for initial hit validation are the Thermal Shift Assay (TSA) and Fluorescence Polarization (FP).

1. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This technique measures the thermal stability of a protein in the presence and absence of a ligand.[9] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[6]

Step-by-Step Thermal Shift Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (typically 1-5 µM) in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare stock solutions of the test compounds and a DMSO control.

  • Assay Setup:

    • In a 96- or 384-well qPCR plate, mix the protein, dye, and either a test compound or DMSO.

    • Include a "no protein" control to check for compound autofluorescence.[9]

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in this curve is the melting temperature (Tm).

    • A significant increase in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.[9]

2. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

Step-by-Step Fluorescence Polarization Assay Protocol:

  • Reagent Preparation:

    • Synthesize or purchase a fluorescently labeled version of a known binder (the tracer). The tracer should have a high affinity for the protein of interest.[3]

    • Prepare a stock solution of the purified target protein.

    • Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup:

    • In a microplate (typically black to minimize background fluorescence), add the protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the test compound.

    • Include controls for no protein (tracer only) and no competitor (protein + tracer).

  • Data Acquisition:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

G cluster_input Input cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_output Output Ranked Compounds (from Docking) Ranked Compounds (from Docking) High-Throughput Assay (e.g., TSA) High-Throughput Assay (e.g., TSA) Ranked Compounds (from Docking)->High-Throughput Assay (e.g., TSA) Quantitative Assay (e.g., FP for IC50) Quantitative Assay (e.g., FP for IC50) High-Throughput Assay (e.g., TSA)->Quantitative Assay (e.g., FP for IC50) Validated Hits Validated Hits Quantitative Assay (e.g., FP for IC50)->Validated Hits

Synthesizing the Data: A Comparative Analysis

The ultimate goal of this cross-validation process is to determine if a correlation exists between the computational predictions and the experimental results. It is important to note that a direct, linear correlation between docking scores and experimental binding affinities (such as IC50 or Ki values) is not always observed.[8] Docking scores are intended to rank-order compounds, and their correlation with experimental data can be influenced by the docking program and scoring function used.[3]

Table 1: Illustrative Comparison of Docking Scores and Experimental Data for a Set of Hypothetical CDK2 Inhibitors

Compound IDDocking Score (kcal/mol)Predicted RankExperimental IC50 (µM)Experimental Rank
Cmpd-01-10.510.52
Cmpd-02-10.220.21
Cmpd-03-9.831.23
Cmpd-04-9.545.85
Cmpd-05-9.152.54
Cmpd-06-8.7615.06
Cmpd-07-7.57> 507
Cmpd-08-7.28> 508

In this illustrative dataset, while there isn't a perfect correlation, the docking scores are generally successful at distinguishing the more potent inhibitors from the less active ones. For instance, the top-ranked compounds by docking score are all active in the low micromolar range experimentally. Such data can be used to build more predictive Quantitative Structure-Activity Relationship (QSAR) models.[1]

The Iterative Loop: Refining Models and Gaining Deeper Insights

The cross-validation process does not end with a single round of comparison. Discrepancies between computational and experimental results provide valuable opportunities for learning and model refinement.

  • False Positives (High Docking Score, Low Activity): These may indicate that the scoring function is overestimating certain interactions or that the compound has poor solubility or cell permeability, which would not be captured in a simple binding assay.

  • False Negatives (Low Docking Score, High Activity): These could arise from the docking program failing to find the correct binding pose, perhaps due to significant protein flexibility that was not accounted for.

By analyzing these discrepancies, researchers can refine their computational models. For example, if a series of active compounds consistently shows a particular interaction pattern that was not predicted by the initial docking, this information can be used to apply constraints in future docking runs. Similarly, if protein flexibility appears to be a key factor, more advanced techniques like molecular dynamics simulations can be employed.

G Computational Docking Computational Docking Experimental Validation Experimental Validation Computational Docking->Experimental Validation  Hypotheses Data Analysis & Comparison Data Analysis & Comparison Experimental Validation->Data Analysis & Comparison  Data Model Refinement Model Refinement Data Analysis & Comparison->Model Refinement  Insights Model Refinement->Computational Docking  Improved Model

Conclusion: Towards a More Predictive Drug Discovery Paradigm

The cross-validation of experimental findings with computational docking studies is an indispensable component of modern drug discovery. It provides a framework for rigorously testing in silico hypotheses and for using experimental data to build more predictive and reliable computational models. By embracing this iterative and symbiotic relationship, researchers can navigate the complexities of drug design with greater confidence, efficiency, and a higher probability of success.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Kontoyianni, M. (2017). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 13(5), e1005527. Available at: [Link]

  • Zheng, L., Yang, Y., Chen, Y., Liu, H., & Hou, T. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. Available at: [Link]

  • Hall, B. W., Tummino, T. A., Tang, K., Mailhot, O., Castanon, M., Irwin, J. J., & Shoichet, B. K. (2023). A Database for Large-Scale Docking and Experimental Results. Journal of Chemical Information and Modeling, 63(23), 7434-7442. Available at: [Link]

  • Ma, H., Liu, D., Zhang, Y., & Ai, C. (2022). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. Journal of Molecular Modeling, 28(9), 273. Available at: [Link]

  • Al-Romaiyan, A., & Masocha, W. (2023). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061–4067. Available at: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Available at: [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Interactions. In S. J. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Chagaleti, B. K., Saravanan, V., Vellapandian, C., & Kathiravan, M. K. (2023). Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. RSC Medicinal Chemistry, 14(12), 2445-2465. Available at: [Link]

  • Stewart, J. J. P. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(8), 239. Available at: [Link]

  • Napolitano, G. M., Alfano, L., Piazza, L., Bononi, G., Granchi, C., Di Stefano, M., ... & Tuccinardi, T. (2023). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences, 24(24), 17535. Available at: [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at: [Link]

  • Kalliokoski, T. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3537-3544. Available at: [Link]

  • Wang, Z., Sun, H., Yao, X., Li, D., Xu, L., & Li, Y. (2013). Discovery of Novel Checkpoint Kinase 1 Inhibitors by Virtual Screening Based on Multiple Crystal Structures. Journal of Chemical Information and Modeling, 53(10), 2673–2684. Available at: [Link]

  • Li, H., Li, C., Gui, C., Luo, X., & Shen, J. (2018). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234–1243. Available at: [Link]

  • ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved from [Link]

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Validation

A Technical Guide to Benchmarking the Antioxidant Activity of a Novel Quinoline Compound

Introduction: The Growing Interest in Quinoline Scaffolds as Antioxidants In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry.[1] Qui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Quinoline Scaffolds as Antioxidants

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry.[1] Quinoline derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A growing body of evidence now points to their significant potential as antioxidants, capable of mitigating the detrimental effects of oxidative stress, a key pathological factor in numerous diseases.[1][2]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2] These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, contributing to the pathogenesis of various chronic conditions. Antioxidants counteract this damage by donating electrons or hydrogen atoms to stabilize free radicals.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the antioxidant activity of a novel quinoline compound against established standards. We will delve into the causality behind the selection of specific assays, provide detailed, self-validating experimental protocols, and present a clear methodology for data analysis and interpretation.

Choosing the Right Benchmarking Assays: A Multi-Mechanistic Approach

To obtain a comprehensive profile of a compound's antioxidant potential, it is crucial to employ a battery of assays that probe different mechanisms of antioxidant action. Relying on a single assay can be misleading, as different antioxidants operate through various pathways. The primary mechanisms of action for phenolic and heterocyclic antioxidants, including quinolines, are hydrogen atom transfer (HAT) and single electron transfer (SET).[4][5]

Therefore, we will focus on three widely accepted and complementary in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay is versatile as it can measure both hydrogen atom and electron donation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a single electron transfer process.[6]

By utilizing these three distinct assays, we can construct a more complete and reliable assessment of the novel quinoline's antioxidant capabilities.

Experimental Design and Protocols

A robust experimental design is paramount for generating reproducible and trustworthy data. This includes the selection of appropriate standards, precise reagent preparation, and meticulous execution of the assays.

Standard Antioxidants for Comparison

To contextualize the antioxidant activity of the novel quinoline, it is essential to benchmark it against well-characterized standard compounds. For this guide, we will use:

  • Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in antioxidant assays.

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant.

  • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant used as a food additive.

Experimental Workflow

The following diagram illustrates the overall workflow for benchmarking the antioxidant activity of the novel quinoline compound.

Antioxidant_Benchmarking_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Novel Quinoline, Standards) DPPH_Assay DPPH Assay Stock_Solutions->DPPH_Assay ABTS_Assay ABTS Assay Stock_Solutions->ABTS_Assay FRAP_Assay FRAP Assay Stock_Solutions->FRAP_Assay Reagent_Preparation Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Preparation->DPPH_Assay Reagent_Preparation->ABTS_Assay Reagent_Preparation->FRAP_Assay Data_Acquisition Spectrophotometric Data Acquisition DPPH_Assay->Data_Acquisition ABTS_Assay->Data_Acquisition FRAP_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation TEAC_FRAP_Values Calculate TEAC & FRAP Values Data_Acquisition->TEAC_FRAP_Values Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis TEAC_FRAP_Values->Comparative_Analysis

Caption: Overall workflow for antioxidant activity benchmarking.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Principle of DPPH Assay

DPPH_Principle DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for Quinoline-4-Carboxylic Acids: A Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Enduring Significance of Quinoline-4-Carboxylic Acids The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Significance of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial and antimalarial to anticancer.[1] The demand for efficient, scalable, and versatile synthetic routes to these valuable compounds is ever-present. This guide provides a head-to-head comparison of the most prominent classical and modern methods for synthesizing quinoline-4-carboxylic acids, offering field-proven insights and experimental data to inform your selection of the optimal route for your research and development needs.

Classical Synthesis Routes: The Foundation of Quinoline Chemistry

Three classical name reactions have long dominated the synthesis of quinoline-4-carboxylic acids: the Doebner, Pfitzinger, and Gould-Jacobs reactions. Each possesses a unique set of advantages and limitations, making the choice of method highly dependent on the desired substitution pattern and available starting materials.

The Doebner Reaction: A Versatile Three-Component Condensation

The Doebner reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to directly yield a 2-substituted quinoline-4-carboxylic acid.[2]

Mechanism and Rationale:

The reaction is typically acid-catalyzed and is believed to proceed through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Concurrently, pyruvic acid can tautomerize to its enol form, which then undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline-4-carboxylic acid.[3]

Experimental Workflow: Doebner Reaction

cluster_reactants Reactants cluster_process Process Aniline Aniline Mixing Mix in Solvent (e.g., Ethanol, MeCN) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Catalysis Add Acid Catalyst (Brønsted or Lewis) Mixing->Catalysis Heating Heat (Reflux) Catalysis->Heating Isolation Isolate & Purify Heating->Isolation Product Quinoline-4-carboxylic Acid Isolation->Product

Caption: Generalized workflow for the Doebner reaction.

Advantages:

  • Operational Simplicity: As a one-pot, three-component reaction, it offers a streamlined workflow.

  • Versatility: A wide range of anilines and aldehydes can be employed, allowing for diverse substitutions at the 2-position and on the benzene ring.[3]

Disadvantages:

  • Low Yields with Electron-Deficient Anilines: Traditional Doebner conditions often result in poor yields when using anilines bearing electron-withdrawing groups due to their reduced nucleophilicity.[3][4]

  • Harsh Conditions: The reaction can require prolonged heating and strongly acidic conditions.[2]

Modern Advancements:

To overcome the limitations of the classical Doebner reaction, a Doebner hydrogen-transfer modification has been developed. This method utilizes a Lewis acid catalyst, such as BF₃·THF, in a solvent like acetonitrile (MeCN). It has been shown to be highly effective for both electron-rich and electron-deficient anilines, providing good to excellent yields.[4][5] Furthermore, this modified protocol has demonstrated excellent scalability.[6] Green chemistry approaches have also been explored, employing catalysts like p-toluenesulfonic acid (p-TSA) in environmentally benign solvent systems such as water and ethylene glycol.[7]

The Pfitzinger Reaction: Building from Isatins

The Pfitzinger reaction provides a route to 2- or 2,3-substituted quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.[8][9]

Mechanism and Rationale:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the enolizable carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[10]

Experimental Workflow: Pfitzinger Reaction

cluster_reactants Reactants cluster_process Process Isatin Isatin Base Add Strong Base (e.g., KOH in Ethanol) Isatin->Base Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Base Heating Heat (Reflux) Base->Heating Acidification Acidify to Precipitate Heating->Acidification Isolation Isolate & Purify Acidification->Isolation Product Quinoline-4-carboxylic Acid Isolation->Product

Caption: Generalized workflow for the Pfitzinger reaction.

Advantages:

  • Direct Route to Complex Quinolines: The Pfitzinger reaction allows for the synthesis of quinolines with various substituents at the 2- and 3-positions, depending on the choice of the carbonyl compound.[11]

  • Convenient One-Pot Synthesis: It offers a straightforward one-pot procedure for constructing the quinoline-4-carboxylic acid core.[11]

Disadvantages:

  • Substrate Limitations: The reaction is limited by the availability and stability of substituted isatins, as some functional groups may not be stable under the strongly basic reaction conditions.[4]

  • Long Reaction Times: Traditional Pfitzinger reactions can require extended periods of reflux, sometimes up to 72 hours.[1]

Modern Advancements:

The efficiency of the Pfitzinger reaction has been significantly improved through the use of microwave irradiation . This technique can dramatically reduce reaction times from hours to minutes while often providing good to excellent yields.[1]

The Gould-Jacobs Reaction: A Multi-Step Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield a 4-hydroxyquinoline, which is a tautomer of the corresponding 4-quinolone.[1] While not directly yielding a carboxylic acid at the 4-position, it is a crucial route to precursors that can be further functionalized.

Mechanism and Rationale:

The synthesis commences with a nucleophilic attack by the aniline on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group. The resulting intermediate undergoes a thermal, 6-electron cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester group with a base, followed by acidification, yields a carboxylic acid at the 3-position. This intermediate can then be decarboxylated upon heating to afford the final 4-hydroxyquinoline product.[1][12]

Logical Relationship: Gould-Jacobs Reaction

Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Ester Malonate->Condensation Intermediate Anilidomethylenemalonate Ester Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization HydroxyquinolineEster 4-Hydroxy-3-carboalkoxyquinoline Cyclization->HydroxyquinolineEster Saponification Saponification HydroxyquinolineEster->Saponification HydroxyquinolineAcid 4-Hydroxyquinoline-3-carboxylic Acid Saponification->HydroxyquinolineAcid Decarboxylation Decarboxylation HydroxyquinolineAcid->Decarboxylation Product 4-Hydroxyquinoline Decarboxylation->Product

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Target Specificity of Novel IRAK4 Inhibitors

For researchers and drug development professionals dedicated to advancing therapies for autoimmune diseases and certain cancers, the precise characterization of a drug candidate's target engagement is paramount. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals dedicated to advancing therapies for autoimmune diseases and certain cancers, the precise characterization of a drug candidate's target engagement is paramount. This guide provides an in-depth, comparative analysis of methodologies to assess the target specificity of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, using PF-06650833 as our primary compound of interest. We will compare its performance with two other notable IRAK4 inhibitors, Zabedosertib (BAY 1834845) and Emavusertib (CA-4948) , and provide detailed experimental protocols to empower your research.

The Critical Role of IRAK4 and the Imperative of Selectivity

IRAK4 is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] Downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4's kinase activity is essential for the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[2][3] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune diseases, as well as certain hematological malignancies.[4]

Given the central role of IRAK4, its inhibition presents a compelling therapeutic strategy.[2] However, the human kinome is vast, and off-target inhibition can lead to unforeseen side effects and diminished therapeutic efficacy.[5] Therefore, a rigorous assessment of an inhibitor's specificity is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity and potential clinical utility.

This guide will navigate through a multi-pronged approach to comprehensively evaluate the target specificity of novel IRAK4 inhibitors.

The IRAK4 Signaling Pathway: A Visual Overview

To appreciate the impact of IRAK4 inhibition, it is crucial to understand its position in the signaling cascade. The following diagram illustrates the canonical IRAK4 signaling pathway.

IRAK4_Signaling cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines AP1_nuc->Cytokines

Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.

A Comparative Look at Leading IRAK4 Inhibitors

To contextualize our assessment of PF-06650833, we will compare it against two other clinical-stage IRAK4 inhibitors: Zabedosertib and Emavusertib.

InhibitorDeveloperPrimary Indication(s)Reported Potency (IC50/Ki)Key Selectivity Information
PF-06650833 (Zimlovisertib) PfizerRheumatoid Arthritis, Lupus0.2 nM (cell assay), 2.4 nM (PBMC assay)Highly selective for IRAK4 over IRAK1 (>7,000-fold).[6] At 200 nM, approximately 100% inhibition of IRAK4 with minimal activity against a panel of 278 kinases.
Zabedosertib (BAY 1834845) BayerAtopic Dermatitis, Inflammatory Diseases3.55 nM (biochemical assay)[7]High selectivity profile in an in-house kinase panel, with some inhibition of FLT3 and TrkA.[8] A KINOMEscan confirmed excellent selectivity at 1 µM.[9]
Emavusertib (CA-4948) Curis/AurigeneHematologic Malignancies57 nM (FRET kinase assay)[10]>500-fold more selective for IRAK4 compared to IRAK1.[3][10] Also inhibits FLT3.[3][10]

Experimental Assessment of Target Specificity: A Multi-tiered Approach

A robust evaluation of target specificity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic approaches. This tiered strategy provides a comprehensive understanding of a compound's interaction with its intended target and potential off-targets.

Workflow A Biochemical Kinase Profiling B Cellular Thermal Shift Assay (CETSA) A->B Validate in cellular context C Affinity Chromatography- Mass Spectrometry B->C Identify unknown binders

Caption: A multi-tiered workflow for assessing inhibitor target specificity.

Biochemical Kinase Profiling: The First Line of Assessment

Rationale: Biochemical kinase assays are the initial and most direct method to determine an inhibitor's potency and selectivity against a purified enzyme.[11] By screening the compound against a broad panel of kinases, we can identify potential off-target interactions in a controlled, cell-free environment. This approach is crucial for establishing a baseline selectivity profile and guiding further studies.[9]

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[2][8]

Step-by-Step Protocol: [7][12]

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare the kinase reaction mixture containing the specific kinase of interest, its substrate, and the appropriate kinase buffer.

    • Add serial dilutions of the test inhibitor (e.g., PF-06650833) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

Rationale: While biochemical assays are informative, they do not fully recapitulate the complex environment inside a cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[6][14] A positive thermal shift provides strong evidence that the compound reaches and binds to its intended target in a more physiologically relevant setting.[15]

Methodology: CETSA® with Western Blot Readout

Step-by-Step Protocol: [16][17]

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with the desired concentration of the inhibitor (e.g., PF-06650833) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-IRAK4).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[6]

Affinity Chromatography-Mass Spectrometry: Unbiased Identification of Off-Targets

Rationale: To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is an invaluable tool.[18][19] This technique involves immobilizing the small molecule inhibitor and using it as "bait" to capture interacting proteins from a cell lysate.[4][20] The captured proteins are then identified by mass spectrometry, providing a comprehensive profile of the compound's interactome.[21]

Methodology: Small Molecule Affinity Chromatography

Step-by-Step Protocol: [4]

  • Immobilization of the Inhibitor:

    • Synthesize a derivative of the inhibitor with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

    • Couple the inhibitor to the activated beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Prepare a cell lysate from the cell line of interest using a mild lysis buffer that preserves protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the inhibitor-coupled beads to allow for binding of target and off-target proteins.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., a high concentration of the free inhibitor) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Synthesizing the Data for a Comprehensive Assessment

By integrating the data from these three complementary approaches, a comprehensive and reliable assessment of the target specificity of an IRAK4 inhibitor can be achieved.

  • Biochemical profiling provides a broad, quantitative overview of the inhibitor's selectivity across the kinome.

  • CETSA® validates on-target engagement in a cellular environment, bridging the gap between biochemical activity and cellular effects.

  • Affinity chromatography-mass spectrometry offers an unbiased discovery platform to identify both expected and unexpected protein interactions.

This multi-faceted strategy ensures a thorough understanding of a compound's mechanism of action, enabling informed decisions in the drug development process and ultimately leading to safer and more effective therapies.

References

  • Al-Ali, H., et al. (2016). Cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 11(9), 1735–1750. [Link]

  • Balan, S., et al. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers in Immunology, 14, 1239082. [Link]

  • Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1225-1242. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • De, S., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(11), 2035-2046. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography: Principles and Methods. [Link]

  • Winkler, A., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology, 73(11), 2035-2046. [Link]

  • Wikipedia. (n.d.). IRAK4. [Link]

  • Promega Connections. (2020). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • BMG LABTECH. (n.d.). Kinase assays. [Link]

  • V.Nimc. (2023). Unlocking Precision: Affinity Chromatography Explained. [Link]

  • ResearchGate. (n.d.). (PDF) Protein Purification -Affinity Chromatography Methods. [Link]

  • Bio-protocol. (n.d.). In vitro kinase assay and inhibition assay. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. [Link]

  • opnMe. (n.d.). IRAK4 inhibitor | BI1543673. [Link]

  • Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Frontiers. (2022). Current Advances in CETSA. [Link]

  • ResearchGate. (n.d.). (PDF) The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. [Link]

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Comparative

A Researcher's Guide to the Reproducibility of Biological Data for Quinoline-4-Carboxylic Acids

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. From potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. From potent enzymatic inhibition to promising anticancer and antimicrobial effects, this chemical moiety has captured the attention of medicinal chemists and biologists alike.[1][2] However, the journey from a promising published result to a validated therapeutic lead is often fraught with challenges, chief among them being the reproducibility of preclinical biological data.[3]

This guide provides an in-depth technical analysis of the reproducibility of published biological data for quinoline-4-carboxylic acids, with a focus on two key therapeutic targets: Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3). We will delve into the nuances of assay design, highlight potential sources of variability, and offer a framework for critically evaluating and comparing published findings. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complex data landscape and make informed decisions in their own research endeavors.

The Reproducibility Crisis: A Preclinical Challenge

Concerns about the reproducibility of biomedical research have been widely discussed, with some studies indicating that a significant portion of preclinical findings cannot be replicated.[3] This "reproducibility crisis" can stem from a multitude of factors, including selective reporting, pressure to publish, insufficient statistical power, and a lack of detailed experimental protocols.[3] For small molecule drug discovery, this issue is particularly acute, as decisions to invest significant resources in a chemical series are often based on initial, high-impact publications. Inconsistent data can lead to the pursuit of non-viable candidates and the inefficient allocation of research and development funds.

Dihydroorotate Dehydrogenase (DHODH): A Case Study in Potency and Variability

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a prime target for anticancer therapies.[1] Quinoline-4-carboxylic acids have emerged as a potent class of DHODH inhibitors, with brequinar being a well-known example that has undergone clinical investigation.[4]

Comparative Analysis of Published Data for Brequinar

To illustrate the challenges of data reproducibility, we compiled the reported half-maximal inhibitory concentration (IC50) values for brequinar against human DHODH from several independent studies.

Reference StudyReported IC50 (nM)Key Assay Conditions
Study A4.5Recombinant human DHODH/ΔTM, in vitro assay
Study B210Recombinant human DHODH/ΔTM, in vitro assay
Study C307Active metabolite of Leflunomide, competes with ubiquinone

As the table demonstrates, the reported IC50 values for the same compound can vary significantly across different publications. This variability can be attributed to a number of factors, including:

  • Enzyme Source and Purity: The use of different recombinant expression systems, purification protocols, and the presence of truncations (like the transmembrane domain, ΔTM) can all impact enzyme activity and inhibitor binding.

  • Assay Buffer and Components: Variations in pH, salt concentrations, and the type and concentration of detergents (e.g., Triton X-100) can alter enzyme conformation and inhibitor potency.

  • Substrate and Cofactor Concentrations: The concentrations of dihydroorotate and the electron acceptor (e.g., decylubiquinone, DCIP) relative to their Michaelis-Menten constants (Km) can influence the apparent IC50 value, particularly for competitive inhibitors.

  • Incubation Times and Temperature: Differences in pre-incubation times of the inhibitor with the enzyme and the overall reaction temperature can affect the establishment of binding equilibrium and the rate of the enzymatic reaction.

This case study with brequinar underscores the critical importance of scrutinizing the experimental details provided in a publication. Without a thorough understanding of the assay conditions, a direct comparison of IC50 values can be misleading.

Structure-Activity Relationship of Novel Quinoline-4-Carboxylic Acid DHODH Inhibitors

A 2018 study by Madak et al. provides an extensive structure-activity relationship (SAR) for a series of novel quinoline-4-carboxylic acid derivatives as DHODH inhibitors.[1][5][6] This work highlights the chemical modifications that can significantly impact potency.

Compound ID (Madak et al., 2018)DHODH IC50 (nM)[5]
41 9.71 ± 1.4
43 26.2 ± 1.8
46 (1,7-naphthyridine)28.3 ± 3.3

These findings demonstrate a clear SAR, where specific substitutions on the quinoline scaffold lead to potent, low nanomolar inhibition of DHODH.[5] While this internal consistency is valuable, the broader reproducibility of these specific values would need to be confirmed by independent laboratories.

Sirtuin 3 (SIRT3): A Mitochondrial Target with Selectivity Challenges

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial metabolism and cellular stress responses. Its involvement in various cancers has made it an attractive therapeutic target.[2][7] The development of selective SIRT3 inhibitors has been challenging due to the high structural similarity among the class I sirtuins (SIRT1, SIRT2, and SIRT3).

A 2022 study by Hui et al. described the discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective SIRT3 inhibitors.[2][7][8]

Compound ID (Hui et al., 2022)SIRT3 IC50 (µM)[8]SIRT1 IC50 (µM)[8]SIRT2 IC50 (µM)[8]
P6 7.232.633.5

The data for compound P6 illustrates a promising selectivity profile, with approximately a 4.5-fold preference for SIRT3 over SIRT1 and SIRT2.[8] However, as with the DHODH inhibitors, the reproducibility of these findings would be strengthened by independent validation. The nuances of sirtuin assays, such as the choice of fluorogenic substrate and potential for compound interference, can contribute to variability in reported potencies.[9]

Experimental Protocols for Ensuring Data Integrity

To promote reproducibility, it is imperative to follow well-defined and thoroughly documented experimental protocols. Below are detailed, step-by-step methodologies for assessing the inhibition of DHODH and SIRT3.

In Vitro DHODH Enzymatic Assay

This protocol is designed to directly measure the inhibition of recombinant human DHODH activity.

Principle: The enzymatic activity of DHODH is monitored by the reduction of the dye 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically.

Materials:

  • Recombinant Human DHODH

  • L-Dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCIP) (colorimetric indicator)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing L-Dihydroorotic acid, Decylubiquinone, and DCIP in the assay buffer.

  • Add varying concentrations of the test compound or a reference inhibitor (e.g., brequinar) to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the recombinant human DHODH enzyme to each well to initiate the reaction.

  • Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

  • Calculate the initial reaction rates (V₀) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro SIRT3 Inhibition Assay (Fluorometric)

This protocol outlines a common method for measuring the deacetylase activity of SIRT3.

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT3. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The increase in fluorescence is proportional to the enzyme's activity.

Materials:

  • Recombinant Human SIRT3

  • Fluorogenic acetylated peptide substrate

  • NAD+ (cofactor)

  • Developer solution

  • Assay Buffer

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • In a 96-well black plate, add the assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

  • Add varying concentrations of the test compound or a reference inhibitor. Include a DMSO-only control.

  • Pre-incubate the plate to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding recombinant human SIRT3 to each well.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction and add the developer solution.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizing Key Biological and Experimental Pathways

To further clarify the concepts discussed, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a generalized workflow for an enzymatic inhibition assay.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DHODH_Inhibitor Quinoline-4-Carboxylic Acids (e.g., Brequinar) DHODH_Inhibitor->Dihydroorotate

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.

Inhibition_Assay_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Dispense Dispense Reagents into Microplate Start->Dispense Incubate Pre-incubation (Inhibitor + Enzyme) Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Kinetic or Endpoint Measurement (e.g., Absorbance, Fluorescence) Initiate->Measure Analyze Data Analysis (Calculate Rates, % Inhibition) Measure->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50

Sources

Validation

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for the Pharmacokinetic Assessment of Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting diseases from malaria to cancer.[1][2] However, the journey from a promising in vitro hit to a clinically effective drug is fraught with pharmacokinetic (PK) challenges. A molecule's efficacy is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration—a profile governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Establishing a predictive relationship between early, rapid in vitro measurements and subsequent in vivo performance is therefore not just an academic exercise; it is a critical strategy for accelerating drug development, reducing reliance on extensive animal studies, and making informed decisions on candidate selection.[4][5]

This guide provides a comprehensive framework for developing and interpreting an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects an in vitro property of a drug with its in vivo response.[6] We will delve into the essential in vitro assays, the design of informative in vivo studies, and the mathematical modeling required to bridge the data, with a specific focus on the unique chemical space of quinoline derivatives.

Part 1: The Foundation - A Robust In Vitro ADME Toolkit

The goal of the in vitro phase is to generate a biopharmaceutical profile that can predict the rate-limiting steps of a drug's absorption and clearance in vivo.[7] For orally administered quinoline derivatives, the primary determinants of bioavailability are solubility, dissolution, permeability, and first-pass metabolism.

Aqueous Solubility and Dissolution Rate

Causality: A drug must be in solution to be absorbed. Many quinoline derivatives are weak bases and can exhibit pH-dependent solubility, which critically influences their dissolution profile throughout the gastrointestinal (GI) tract. Poor aqueous solubility is a frequent cause of poor oral bioavailability and a primary reason for IVIVC failure.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline derivative in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO. Prepare a blank well with 1% DMSO in PBS.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Compare the turbidity of the test compound to a standard curve of known concentrations to determine the kinetic solubility.

Trustworthiness: This protocol is self-validating by including a positive control (a poorly soluble compound like Nifedipine) and a negative control (a highly soluble compound like Metoprolol). The final DMSO concentration is kept at ≤1% to minimize its co-solvent effect.

Membrane Permeability Assessment

Causality: After dissolution, a drug must permeate the intestinal epithelium to enter systemic circulation. The Caco-2 cell monolayer is the gold standard in vitro model as it mimics the human intestinal barrier, expressing relevant tight junctions and efflux transporters (e.g., P-glycoprotein) that are often substrates for quinoline-based drugs.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >200 Ω·cm² are typically acceptable. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow); rejection rates should be >98%.

  • Assay Initiation (A-to-B): Add the quinoline derivative (e.g., at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Assay Initiation (B-to-A): In a separate set of wells, add the compound to the basolateral side and fresh buffer to the apical side. This determines the extent of active efflux.

  • Sampling: Incubate at 37°C with gentle shaking. At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of the quinoline derivative in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Metabolic Stability Evaluation

Causality: The liver is the primary site of drug metabolism. High first-pass metabolism can severely limit oral bioavailability. Assessing a compound's stability in liver microsomes, which contain the key Cytochrome P450 (CYP450) enzymes, provides a reliable estimate of its intrinsic clearance.[8] This is crucial for quinolines, which are often metabolized by CYP enzymes.[8]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the quinoline derivative (final concentration, e.g., 1 µM).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line provides the elimination rate constant (k). Calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Part 2: The In Vivo Pharmacokinetic Profile

In vivo studies provide the definitive measure of a drug's behavior in a complete biological system. The selection of the animal model is a critical decision based on metabolic similarity to humans. For many quinoline derivatives, rodents (mice or rats) are suitable for initial PK screening due to their operational advantages, while larger animals like rabbits may also be used.[6][9]

Experimental Protocol: Rodent Oral Pharmacokinetic Study

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week.

  • Dosing: Administer the quinoline derivative via oral gavage (p.o.) at a specific dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A separate cohort should receive an intravenous (i.v.) dose (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), clearance (CL), and terminal half-life (t½). Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Part 3: Establishing the Correlation - Bridging the Data

The core of IVIVC is creating a mathematical model that uses in vitro data to predict the in vivo plasma concentration profile.[10][11] This typically involves a two-stage process: deconvolution to determine the in vivo absorption profile from plasma data, followed by establishing a correlation with in vitro dissolution data.

Levels of Correlation

The FDA defines several levels of correlation, with Level A being the most rigorous.[12]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most useful correlation for regulatory purposes as it allows the in vitro assay to serve as a surrogate for bioequivalence studies.[5][12]

  • Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. This is less precise as different curve shapes can yield the same mean values.[12]

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., T50%) to one PK parameter (e.g., AUC or Cmax). This is the simplest but least comprehensive level.[12]

IVIVC Development and Validation Workflow

The process involves developing a formulation with different release rates (fast, medium, slow) to model the relationship robustly.

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Studies cluster_Modeling Modeling & Correlation cluster_Validation Model Validation iv_diss 1. In Vitro Dissolution (Fast, Medium, Slow Formulations) iv_pk 2. In Vivo PK Studies (Same 3 Formulations) iv_diss->iv_pk Test Formulations decon 3. Deconvolution (Calculate % Absorbed In Vivo) iv_pk->decon model 4. Develop Correlation Model (% Dissolved vs. % Absorbed) decon->model predict 5. Predict In Vivo PK (from In Vitro Data) model->predict Establish Correlation compare 6. Compare Predicted vs. Observed (Calculate Prediction Error) predict->compare

Caption: Workflow for developing and validating a Level A IVIVC.

Part 4: Data Integration and Comparative Analysis

Let's consider a hypothetical case study of three quinoline derivatives to illustrate the principles.

Table 1: Comparative In Vitro ADME Properties of Quinoline Derivatives

Compound IDKey SubstituentKinetic Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHuman Liver Microsome t½ (min)
QD-1 -H8512.51.2> 60
QD-2 -CF₃1525.11.545
QD-3 -OCH₃1102.34.818

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)

Compound IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
QD-1 7501.0450055%
QD-2 9800.5620082%
QD-3 1502.095011%

Analysis and Interpretation:

  • QD-1 (Baseline): Exhibits moderate solubility, good permeability, and high metabolic stability, resulting in decent oral bioavailability.[8]

  • QD-2 (Electron-Withdrawing Group): The lipophilic -CF₃ group significantly decreased solubility but dramatically increased membrane permeability. Its good metabolic stability was retained. The high permeability likely overcame the low solubility, leading to rapid absorption (low Tmax) and excellent bioavailability. This demonstrates that for highly permeable compounds, dissolution can be the rate-limiting step.

  • QD-3 (Electron-Donating Group & Efflux): The -OCH₃ group improved solubility but drastically reduced permeability. Critically, the high efflux ratio (>2) in the Caco-2 assay suggests it is a substrate for an efflux transporter like P-gp. Furthermore, it has poor metabolic stability (short t½). This combination of poor permeability, active efflux, and high first-pass metabolism explains its very low oral bioavailability.[8]

This comparative analysis underscores the causal links: the physicochemical properties dictated by substituents directly impact the in vitro ADME parameters, which in turn provide a rational explanation for the observed in vivo pharmacokinetic outcomes.[1]

Part 5: Challenges and Advanced Mechanistic Approaches

Establishing a robust IVIVC is not always straightforward. Key challenges include:

  • Non-linear Pharmacokinetics: Saturation of transporters or metabolic enzymes can disrupt a linear correlation.[13]

  • Complex Absorption: Involvement of active uptake transporters or extensive gut-wall metabolism can complicate the relationship between dissolution and systemic input.[13]

  • Physiological Variability: Differences between preclinical species and humans in terms of GI physiology and metabolic enzymes can limit the predictive power of the model.[5][13]

For complex cases, Physiologically-Based Pharmacokinetic (PBPK) modeling offers a more mechanistic alternative. PBPK models are multi-compartment models that simulate the entire body, incorporating physiological parameters (e.g., blood flow, tissue volumes) with drug-specific in vitro data (solubility, permeability, metabolism) to predict PK profiles.[14]

PBPK_Model cluster_Drug Drug Properties (In Vitro Data) cluster_System System Properties (Physiology) sol Solubility pbpk PBPK Model (Mathematical Integration) sol->pbpk perm Permeability perm->pbpk met Metabolism (CLint) met->pbpk gi GI Transit Times gi->pbpk bf Blood Flows bf->pbpk tv Tissue Volumes tv->pbpk pk Predicted PK Profile (Plasma Concentration vs. Time) pbpk->pk Simulation

Caption: Conceptual diagram of a PBPK model integrating drug and system data.

By simulating the interplay of multiple ADME processes, PBPK can often succeed where traditional IVIVC models fall short, providing deeper mechanistic insight into the pharmacokinetic behavior of novel quinoline derivatives.[14]

References

  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC - NIH. (n.d.).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
  • A Review on Emerging Insights and Novel Innovations in Quinoline Derivatives. (2025, October 22).
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (n.d.). MDPI.
  • Mechanistic and Conventional IVIVC: Complementary or Clashing Approaches?. (2015, December 10). YouTube.
  • Role of In Vitro–In Vivo Correlations in Drug Development. (n.d.). Dissolution Technologies.
  • Chapter 16.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). LinkedIn.
  • Tuvesson, H., et al. (2005).
  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). (2024, November 19). PubMed Central.
  • In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. (2025, October 16).
  • Case Studies of Mechanistic Absorption Modelling and IVIVC. (n.d.). University of Maryland School of Pharmacy.
  • Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagul
  • A review on quinolines: New green synthetic methods and bioactive potential. (2025, June 1). PubMed.

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Comparative

Comparative analysis of the cytotoxicity of a compound across multiple cancer cell lines

A Researcher's Guide to Comparative Cytotoxicity Analysis of Investigational Compounds By Dr. Eva Rostova, Senior Application Scientist In the landscape of oncology drug discovery, the initial characterization of a novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Comparative Cytotoxicity Analysis of Investigational Compounds

By Dr. Eva Rostova, Senior Application Scientist

In the landscape of oncology drug discovery, the initial characterization of a novel compound's cytotoxic potential is a critical inflection point. It is not merely a question of whether a compound can kill cancer cells, but which cancer cells it affects and to what extent. This guide provides a comprehensive framework for conducting a robust comparative analysis of a compound's cytotoxicity across multiple cancer cell lines. We will delve into the strategic selection of cell lines, detail rigorous experimental protocols, and explore the interpretation of differential cytotoxicity, thereby empowering researchers to make informed decisions in the preclinical development pipeline.

The Cornerstone of Inquiry: Strategic Cell Line Selection

Causality in Selection: Why These Cells?

  • Representing Diversity: The chosen cell lines should encompass a range of genetic backgrounds, histological subtypes, and mutation statuses relevant to the cancer(s) of interest. For instance, a study on a novel lung cancer therapeutic should include non-small cell lung cancer (NSCLC) lines (e.g., A549, H1975) and small cell lung cancer (SCLC) lines (e.g., H69, H82).

  • Known Resistance Mechanisms: Including cell lines with well-characterized resistance to standard-of-care drugs can reveal if the investigational compound circumvents these mechanisms.

  • Biomarker Discovery: A diverse panel can facilitate the identification of molecular markers that correlate with sensitivity or resistance to the compound. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines, is a prime example of a resource used for this purpose.[1][2][3][4]

  • Task-Oriented Selection: The optimal choice of cell lines can depend on the specific research question, whether it's identifying bioactive compounds or grouping them by mechanism of action.

A well-curated panel might include cell lines with varying expression levels of the putative drug target or different mutations in key signaling pathways. This strategic approach transforms the experiment from a simple screen into a hypothesis-testing platform.

Quantifying Cytotoxicity: A Multi-Assay Approach

No single assay can definitively capture the multifaceted nature of cell death. Therefore, employing a combination of assays that measure different cellular parameters is crucial for a comprehensive and validated assessment of cytotoxicity. Cytotoxicity assays are fundamental in the development of anticancer therapies, providing insights into the vulnerability of cancer cells to new treatments.[5]

Workflow for Comparative Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Selection Select Diverse Cancer Cell Lines Compound_Prep Prepare Serial Dilutions of Compound Cell_Selection->Compound_Prep Cell_Plating Plate Cells in 96-well Plates Compound_Prep->Cell_Plating Treatment Treat Cells with Compound Dilutions Cell_Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Choice Perform Cytotoxicity Assays (e.g., MTT, SRB, LDH) Incubation->Assay_Choice MTT MTT Assay Assay_Choice->MTT Metabolic Activity SRB SRB Assay Assay_Choice->SRB Protein Content LDH LDH Assay Assay_Choice->LDH Membrane Integrity Data_Acq Measure Absorbance/Fluorescence MTT->Data_Acq SRB->Data_Acq LDH->Data_Acq IC50_Calc Calculate IC50 Values Data_Acq->IC50_Calc Comp_Analysis Comparative Analysis of IC50s IC50_Calc->Comp_Analysis

Caption: Overall workflow for a comparative cytotoxicity study.

Primary Cytotoxicity Assays: The Workhorses
  • MTT Assay (Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability.[6] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells.

    Detailed Protocol: MTT Assay

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: The next day, treat the cells with a range of concentrations of the investigational compound (typically a 10-point, 3-fold serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][8]

    • Solubilization: For adherent cells, carefully aspirate the media.[9] Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Sulforhodamine B (SRB) Assay (Total Protein Content): The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[10] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. This assay is less susceptible to interference from compounds that may affect mitochondrial function.[11]

    Detailed Protocol: SRB Assay

    • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]

    • Washing: Wash the plates four times with distilled water to remove the TCA and excess media components.[12] Air dry the plates completely.

    • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][14]

    • Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

    • Absorbance Reading: Measure the absorbance at 510 nm in a microplate reader.[11]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture supernatant. It is a reliable method for determining cytotoxicity resulting from compromised cell membrane integrity.

    Detailed Protocol: LDH Assay

    • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well with the supernatant.

    • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]

Data Analysis and Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of the compound required to inhibit cell growth by 50%.[16][17][18] A lower IC50 value indicates greater potency.[17]

Calculating the IC50: The IC50 is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The cell survival rate can be calculated using the following formula: Cell Survival Rate (%) = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100 [19]

Comparative Data Presentation

Summarizing the IC50 values in a clear and concise table is essential for comparative analysis.

Cell LineTissue of OriginIC50 (µM) of Compound X
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma2.5 ± 0.4
HCT116Colon Carcinoma8.9 ± 1.3
U-87 MGGlioblastoma45.7 ± 5.8
PC-3Prostate Adenocarcinoma22.1 ± 3.5

This table presents hypothetical data for illustrative purposes.

Interpreting Differential Cytotoxicity: The variation in IC50 values across different cell lines provides valuable insights. In the example above, "Compound X" is significantly more potent against the MCF-7 breast cancer cell line compared to the U-87 MG glioblastoma line. This differential sensitivity could be linked to the genetic or proteomic differences between these cell lines and warrants further investigation. It is important to note that significant heterogeneity in IC50 values for the same compound and cell line can exist between studies, highlighting the importance of consistent internal controls.[20]

Delving Deeper: Mechanistic Insights into Cell Death

A robust comparative analysis goes beyond simply determining IC50 values. Understanding how the compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Investigating Apoptosis
  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[21] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

    Detailed Protocol: Caspase-3/7 Activity Assay

    • Cell Plating and Treatment: Treat cells with the compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

    • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. This substrate contains the DEVD peptide sequence, which is cleaved by active caspase-3/7.

    • Incubation: Incubate at room temperature for 30-60 minutes.[22]

    • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

  • Western Blotting for Apoptosis Markers: Western blotting can be used to detect key proteins involved in the apoptotic pathway.[23] This technique allows for the visualization of changes in protein expression and cleavage events that are hallmarks of apoptosis.[24][25]

    Detailed Protocol: Western Blot for Cleaved PARP-1

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[24]

    • Immunoblotting: Probe the membrane with a primary antibody specific for cleaved poly (ADP-ribose) polymerase-1 (PARP-1), a key substrate of activated caspase-3. Then, incubate with a secondary antibody conjugated to an enzyme for detection.

    • Visualization: Detect the protein bands using a chemiluminescent or fluorescent substrate. An increase in the cleaved PARP-1 band in treated cells is indicative of apoptosis.

Apoptotic Signaling Pathway

Apoptosis_Pathway Compound Anticancer Compound Cell Cancer Cell Compound->Cell Caspase9 Caspase-9 (Initiator) Cell->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 PARP PARP Caspase37->PARP cleaves Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Simplified intrinsic apoptosis pathway.

Conclusion: A Pathway to Informed Drug Development

A well-designed and executed comparative cytotoxicity analysis provides a wealth of information that is critical for the advancement of a potential anticancer compound. By strategically selecting cell lines, employing a multi-assay approach to quantify cytotoxicity, and investigating the underlying mechanisms of cell death, researchers can build a strong data package to support further preclinical and clinical development. This rigorous and self-validating system of inquiry ensures that the most promising candidates are moved forward, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Elbasouny, S., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12293. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136.
  • Kasinski, A. L., et al. (2015). A combinatorial screen of available drugs for induction of the tumor suppressor miR-34a in prostate cancer cells. Oncogene, 34(45), 5644–5652.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Wang, G., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(3-Butoxyphenyl)quinoline-4-carboxylic Acid

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. As a specialized research chemical, its toxicological and environmental prop...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid. As a specialized research chemical, its toxicological and environmental properties are not exhaustively documented. Therefore, all handling and disposal procedures must be guided by a conservative assessment of risk, based on the known hazards of its structural components: the quinoline core and substituted carboxylic acid functional groups. This guide is designed for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Assessment: A Precautionary Approach

  • Quinoline Core: The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[1][2] Critically, it is also suspected of causing genetic defects and may cause cancer.[1][2]

  • Quinoline Carboxylic Acids: Related compounds, such as quinoline-4-carboxylic acid and its derivatives, are known to be skin, eye, and respiratory irritants.[3][4][5] The toxicological properties of these specific derivatives are often not fully investigated.[3]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable to prevent exposure during handling and disposal operations.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a primary barrier against skin contact. Inspect gloves for degradation or punctures before every use.[5]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator (or higher)Mandatory when handling the solid, powdered form to prevent inhalation of dust particles.[5]
Face Protection Face Shield (worn over goggles)Recommended when there is a significant risk of splashing, such as during spill clean-up or bulk solution handling.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if their waste is hazardous.[6][7] Given the hazard profile, all waste streams containing this compound must be classified as hazardous.

Core Principle: Never mix waste containing 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid with non-hazardous trash or other chemical waste streams unless compatibility is confirmed.[8]

Step-by-Step Disposal Protocols

Unused Solid Chemical & Contaminated Materials

This protocol applies to the pure solid compound, as well as materials contaminated during weighing or transfer (e.g., weigh boats, contaminated paper towels, absorbent pads from spills).

  • Designation: All solid waste must be designated as hazardous chemical waste.

  • Collection: Carefully place the solid waste into a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is typically suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Butoxyphenyl)quinoline-4-carboxylic acid," and an indication of the hazards (e.g., "Toxic," "Irritant").[8]

  • Closure: Keep the container sealed at all times, except when adding waste.

  • Storage: Store the container in a designated satellite accumulation area away from heat, ignition sources, and incompatible materials like strong acids or bases.[9][10]

Contaminated Liquid Waste (Aqueous & Organic Solutions)

This protocol applies to reaction mixtures, mother liquors, and solvent rinses containing the target compound.

  • Designation: All liquid waste containing this compound is hazardous. Do not discharge to the sanitary sewer.[3]

  • Collection: Pour the liquid waste into a dedicated, sealable, and chemically compatible hazardous waste container. Ensure the container material is compatible with the solvent used (e.g., glass for chlorinated solvents, HDPE for many others).

  • Segregation: Maintain separate liquid waste containers for different solvent types (e.g., halogenated vs. non-halogenated) as required by your institution's waste management program.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage, including "2-(3-Butoxyphenyl)quinoline-4-carboxylic acid."

  • Closure and Storage: Keep the container tightly sealed in a secondary containment tray within a designated satellite accumulation area.

Disposal Workflow Diagram

G start Waste Generated (2-(3-Butoxyphenyl)quinoline-4-carboxylic acid) waste_type Identify Waste Type start->waste_type solid Solid Compound / Contaminated Absorbent waste_type->solid Solid liquid Aqueous/Organic Solution waste_type->liquid Liquid ppe Contaminated PPE (Gloves, Weigh Boats, etc.) waste_type->ppe Consumables container Hazardous Waste Container (Solid Waste Stream) solid->container check_compat Check Solvent Compatibility with Container & Other Waste liquid->check_compat ppe->container labeling Securely Seal & Label Container - Chemical Name & % - Hazard Pictograms - Accumulation Start Date container->labeling liquid_container Hazardous Waste Container (Liquid Waste Stream) liquid_container->labeling check_compat->liquid_container storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EH&S or Licensed Hazardous Waste Contractor storage->disposal

Caption: Decision workflow for proper segregation and disposal.

Emergency Procedures: Small Spill Cleanup

This procedure is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, immediately evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately notify others in the laboratory.[11]

  • Secure the Area: Isolate the spill area to prevent cross-contamination.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If the spill involves solid powder, a respirator is mandatory.

  • Neutralization (Use Caution): Since the compound is a carboxylic acid, you can neutralize the spill.

    • Gently cover the spill with a weak base like sodium bicarbonate or soda ash.[12][13]

    • CAUTION: The neutralization process can be vigorous, generate heat, and cause splashing.[12][13] Perform this step slowly.

  • Contain and Absorb:

    • Create a dike around the spill's outer edges with an inert absorbent material like vermiculite or cat litter.[12]

    • Add the absorbent to the spill, working from the outside in.[11][12]

  • Collect Residue:

    • Once the spill is fully absorbed and neutralized (check with pH paper if applicable), carefully sweep or scoop the material into a designated hazardous waste container.[11]

  • Decontaminate the Area:

    • Wipe the spill surface with a cloth soaked in soap and water.[14]

    • For highly hazardous materials, the rinse water (rinsate) should also be collected as hazardous waste.[11]

  • Dispose of Cleanup Materials: All used absorbents, gloves, and cleaning materials must be disposed of as solid hazardous waste.[5]

Final Disposal and Regulatory Compliance

The ultimate disposal of the collected hazardous waste must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[15] The "cradle-to-grave" management program holds the generator responsible for the waste until its final, safe disposal, which for this type of compound is typically high-temperature incineration at a permitted facility.[1] Ensure that all manifests and documentation are completed accurately.

This guide is based on established safety protocols and regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and waste disposal procedures.[16]

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET: Quinoline-4-carboxylic acid. Fisher Scientific.

  • Quinoline - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.

  • Safety Data Sheet: 2-Quinolinecarboxylic acid. Biosynth.

  • 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information.

  • Butoxybenzene - Safety Data Sheet. ChemicalBook.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA).

  • SAFETY DATA SHEET: 3-Quinolinecarboxylic acid. Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).

  • Benzene – Lab-Specific Standard Operating Procedure. Carleton University.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.

  • Spill procedure: Clean-up guidance. University of Bristol.

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.

  • 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).

  • EPA Hazardous Waste Management. Axonator.

Sources

Handling

Personal protective equipment for handling 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Comprehensive Safety & Handling Guide: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid A Senior Application Scientist's Protocol for Safe Laboratory Operations Hazard Assessment: A Structurally-Informed Approach The potent...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid are inferred from its parent structures, quinoline and its carboxylic acid derivatives. This is a standard, prudent practice in chemical research for handling new or uncharacterized compounds[1].

  • Quinoline Core: The foundational quinoline structure is classified as a hazardous substance. It is a suspected carcinogen and mutagen and is known to be harmful if it comes into contact with skin or is swallowed[2][3]. Inhalation can cause irritation to the nose, throat, and lungs, while high exposure can lead to more severe systemic effects[4].

  • Carboxylic Acid Derivatives: Quinoline-4-carboxylic acid is categorized as a skin, eye, and respiratory irritant[5]. Direct contact can cause irritation and potential damage.

Based on this analysis, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid must be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially carcinogenic with repeated or significant exposure. All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder ANSI Z87.1-compliant safety glasses with side shields.Disposable Nitrile Gloves (minimum 4 mil thickness). Double-gloving recommended.Fully-buttoned Laboratory Coat.Required. Use a certified chemical fume hood. If weighing outside a hood, an N95 or P100 respirator is mandatory to prevent inhalation of fine particulates.
Preparing Solutions/Wet Chemistry Chemical splash goggles. A face shield is required if there is a significant splash risk.Disposable Nitrile Gloves (minimum 4 mil thickness). Change immediately if contact occurs.Chemical-resistant apron over a laboratory coat.Required. All operations must be conducted in a certified chemical fume hood to control vapors and potential aerosols.
Post-Reaction Workup & Purification Chemical splash goggles and face shield.Heavier-duty gloves (e.g., Butyl or Neoprene) may be required depending on solvents used. Consult a glove compatibility chart.Chemical-resistant apron over a laboratory coat.Required. All operations must be conducted in a certified chemical fume hood.
General Laboratory Maintenance ANSI Z87.1-compliant safety glasses.Nitrile gloves.Laboratory coat.Not required unless a spill has occurred outside of primary engineering controls.
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Handling Solid cluster_2 Handling Liquid/Solution start Begin Task Assessment task_type What is the physical state of the compound? start->task_type solid_ops Weighing or Transferring Powder task_type->solid_ops Solid liquid_ops Preparing Solutions or Running Reactions task_type->liquid_ops Liquid solid_ppe Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (Double) solid_ops->solid_ppe solid_eng Use Fume Hood or Enclosure? solid_ppe->solid_eng respirator Add N95/P100 Respirator solid_eng->respirator No solid_eng->liquid_ops Yes end Task Ready respirator->end Proceed with Task liquid_ppe Minimum PPE: - Splash Goggles - Lab Coat - Nitrile Gloves - Chemical Apron liquid_ops->liquid_ppe splash_risk Significant Splash Risk? liquid_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end No face_shield->end Proceed with Task Emergency_Response cluster_skin_eye Dermal/Ocular cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event exposure_type Type of Exposure? start->exposure_type skin_eye Skin or Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_flush Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_eye->action_flush action_medical_skin Seek medical attention. action_flush->action_medical_skin end_node Report incident to supervisor. action_medical_skin->end_node action_air Move to fresh air immediately. inhalation->action_air action_medical_inhale Seek medical attention. action_air->action_medical_inhale action_medical_inhale->end_node action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest action_medical_ingest Seek immediate medical attention. Call Poison Control. action_ingest->action_medical_ingest action_medical_ingest->end_node

Caption: Emergency response workflow for exposures.

For spills, evacuate the immediate area and alert personnel. For a small spill within a fume hood, use a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials. Place the absorbed material into a sealed container for hazardous waste disposal.[4]

Disposal Plan

All waste generated from handling 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Unused compound, contaminated absorbent materials, and any contaminated disposables (e.g., weigh boats, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a designated, sealed hazardous liquid waste container. Do not pour any amount down the drain.[5][6]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE must be collected in a designated hazardous waste bag or container separate from general laboratory trash.

All waste containers must be labeled in accordance with local, state, and federal regulations, specifying the chemical contents.[7] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.

References

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • Techno PharmChem. Material Safety Data Sheet: Quinoline for Synthesis. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Penta Chemicals. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

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